Methyl 2-azidobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-azidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-2-3-5-7(6)10-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHLODHMWICPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454207 | |
| Record name | Methyl 2-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16714-23-1 | |
| Record name | Methyl 2-azidobenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60454207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-azidobenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Azido Group in Aromatic Systems
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-azidobenzoate
This compound is a versatile aromatic organic compound that serves as a pivotal building block in modern synthetic chemistry. Its utility stems from the unique reactivity of the azide functional group (–N₃) positioned on a benzene ring, ortho to a methyl ester. This arrangement offers a powerful handle for a variety of chemical transformations, making it a valuable intermediate for researchers, particularly those in medicinal chemistry and materials science. The azide group can participate in highly efficient and specific reactions such as the Staudinger ligation and copper- or ruthenium-catalyzed azide-alkyne cycloadditions ("click chemistry"), enabling the construction of complex molecular architectures.[1] Furthermore, the thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, paving the way for the synthesis of various nitrogen-containing heterocyclic compounds.
This guide provides a comprehensive, field-proven perspective on the synthesis of this compound from its common precursor, Methyl 2-aminobenzoate. We will delve into the causality behind the experimental design, present a self-validating protocol, and detail the analytical methods required to confirm the structure and purity of the final product. The core focus is on providing a practical and safe methodology suitable for a research and development laboratory setting.
PART 1: Synthesis of this compound
Principle and Rationale of the Synthetic Strategy
The most reliable and widely adopted method for the synthesis of aryl azides, including this compound, is the diazotization of a primary aromatic amine followed by nucleophilic substitution with an azide salt.[1] This strategy is favored due to the high availability and low cost of the starting material, Methyl 2-aminobenzoate (also known as methyl anthranilate), and the generally high efficiency of the two-step, one-pot process.
-
Diazotization: The first step involves the conversion of the primary amino group (–NH₂) of Methyl 2-aminobenzoate into a diazonium salt (–N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[2] The low temperature is critical to prevent the premature decomposition of the thermally sensitive diazonium salt.
-
Azidation: The resulting arenediazonium salt is an excellent electrophile. The diazonium group is a superb leaving group because its departure results in the formation of highly stable dinitrogen (N₂) gas. The salt is immediately treated with a source of the azide nucleophile, typically sodium azide (NaN₃). The azide ion (N₃⁻) displaces the diazonium group to form the desired this compound.[1]
This sequence provides a clean and direct route to the target compound, with the evolution of nitrogen gas serving as a visual indicator of reaction progress.
Visual Workflow: Synthesis Pathway
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Critical Safety Warning: Organic azides are potentially explosive and can decompose violently with exposure to heat, shock, light, or pressure.[3][4] Sodium azide is highly toxic. This procedure must be performed in a well-ventilated chemical fume hood, behind a blast shield, by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.[5] Avoid contact of azides with metals, strong acids, and chlorinated solvents.[4]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Methyl 2-aminobenzoate | 15.1 g (0.1 mol) | Starting Material |
| Concentrated HCl (37%) | 25 mL | Acid catalyst for diazotization |
| Deionized Water | ~500 mL | Solvent |
| Sodium Nitrite (NaNO₂) | 7.6 g (0.11 mol) | Nitrous acid precursor |
| Sodium Azide (NaN₃) | 7.15 g (0.11 mol) | Azide nucleophile |
| Ethyl Acetate | ~300 mL | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~10 g | Drying agent |
| 250 mL & 500 mL Beakers/Flasks | Standard glassware | Reaction and solution vessels |
| Magnetic Stirrer and Stir Bar | - | Agitation |
| Ice Bath | - | Temperature control |
| Separatory Funnel | 500 mL | For liquid-liquid extraction |
| Rotary Evaporator | - | Solvent removal |
Procedure:
-
Preparation of Amine Salt Solution: In a 500 mL beaker, combine Methyl 2-aminobenzoate (15.1 g) and deionized water (100 mL). While stirring, slowly add concentrated HCl (25 mL). Stir until a clear solution of the hydrochloride salt is formed. Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: In a separate 250 mL beaker, dissolve sodium nitrite (7.6 g) in deionized water (40 mL). Cool this solution in the ice bath. Add the sodium nitrite solution dropwise to the cold, stirring amine salt solution over 20-30 minutes. Crucial: Maintain the reaction temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).
-
Azidation: In a separate 500 mL beaker, dissolve sodium azide (7.15 g) in deionized water (100 mL). Cool this solution in an ice bath. While stirring vigorously, add the cold diazonium salt solution from Step 2 to the sodium azide solution in small portions. Expect vigorous evolution of nitrogen gas. The rate of addition should be controlled to keep the effervescence manageable.
-
Product Isolation: After the gas evolution ceases (allow to stir for an additional 30 minutes at 0-5 °C), the product, this compound, will often separate as an oil or a pale yellow solid.
-
Work-up and Purification:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with deionized water (100 mL) and saturated brine (100 mL) to remove residual salts and impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure. Caution: Do not heat the solution excessively.
-
The resulting crude product is often of sufficient purity for many applications. If further purification is needed, column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is recommended. Do not attempt distillation , as this can lead to explosive decomposition.[3]
-
PART 2: Characterization of this compound
Rationale for Analytical Techniques
A multi-technique analytical approach is essential to unambiguously confirm the identity and purity of the synthesized this compound. Each method provides unique structural information:
-
Infrared (IR) Spectroscopy: Primarily used to confirm the presence of key functional groups, most notably the azide (N₃) and the ester carbonyl (C=O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further support the proposed structure.
Visual Workflow: Characterization Process
Caption: Characterization workflow for this compound.
Expected Analytical Data
The following table summarizes the characteristic data expected from the analysis of this compound.
| Technique | Expected Result | Rationale |
| IR Spectroscopy | ~2120 cm⁻¹ (strong, sharp)~1730 cm⁻¹ (strong) | The peak at ~2120 cm⁻¹ is highly characteristic of the asymmetric stretching vibration of the azide (N≡N) group. The strong absorption at ~1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the methyl ester. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.0 ppm (doublet of doublets, 1H)δ ~7.5-7.6 ppm (triplet of doublets, 1H)δ ~7.2-7.3 ppm (doublet, 1H)δ ~7.1-7.2 ppm (triplet, 1H)δ ~3.9 ppm (singlet, 3H) | The four signals in the aromatic region (δ 7.0-8.0 ppm) correspond to the four non-equivalent protons on the substituted benzene ring. The specific splitting patterns and chemical shifts arise from their positions relative to the electron-withdrawing ester and azide groups. The sharp singlet at ~3.9 ppm is characteristic of the three protons of the methyl ester (–OCH₃) group. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~165 ppm (C=O)δ ~140 ppm (C-N₃)δ ~133 ppm (Ar C-H)δ ~131 ppm (Ar C-H)δ ~125 ppm (Ar C-H)δ ~120 ppm (Ar C-H)δ ~118 ppm (Ar C-COOCH₃)δ ~52 ppm (-OCH₃) | The spectrum will show eight distinct signals corresponding to the eight unique carbon atoms. Key signals include the ester carbonyl carbon downfield (~165 ppm), the carbon directly attached to the azide group (~140 ppm), the six aromatic carbons at their characteristic shifts, and the methyl carbon of the ester group upfield (~52 ppm). |
| Mass Spectrometry (EI) | m/z 177 ([M]⁺)m/z 149 ([M-N₂]⁺)m/z 118 ([M-N₂-OCH₃]⁺) | The molecular ion peak ([M]⁺) should appear at m/z 177, corresponding to the molecular weight of C₈H₇N₃O₂. A very prominent peak is expected at m/z 149, resulting from the characteristic loss of a stable dinitrogen molecule (N₂, 28 Da) from the parent ion. Further fragmentation, such as the loss of the methoxy radical (•OCH₃), can also be observed. |
Conclusion
This guide has outlined a robust and well-understood protocol for the synthesis of this compound, grounded in the principles of diazotization chemistry. By adhering to the detailed experimental steps and, most importantly, the stringent safety precautions, researchers can reliably produce this valuable synthetic intermediate. The comprehensive characterization workflow ensures that the final product is validated with a high degree of confidence, providing a solid foundation for its application in advanced research and development projects.
References
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School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
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University of Victoria. (2022). Azides - Safe Work Procedure. [Link]
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University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
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University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety. [Link]
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Stanford University. (n.d.). Information on Azide Compounds. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Alves, M. J., et al. (2020). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-azidobenzoate
Introduction
Methyl 2-azidobenzoate (C₈H₇N₃O₂) is an aromatic organic compound that serves as a versatile intermediate in synthetic chemistry. The presence of both a methyl ester and an azide functional group in an ortho configuration on a benzene ring imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds and other complex molecular architectures. The azide moiety, in particular, is a high-energy functional group that can be readily transformed through thermal or photochemical means, offering a gateway to diverse chemical transformations. This guide provides a comprehensive overview of the physical properties, spectroscopic signature, chemical reactivity, stability, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Section 1: Core Physical and Chemical Properties
The fundamental properties of a compound are critical for its application in experimental work, dictating choices for solvents, reaction conditions, and purification methods.
1.1 Identification and General Properties
-
IUPAC Name: this compound
-
CAS Number: 16714-23-1[1]
-
Molecular Formula: C₈H₇N₃O₂
-
Molecular Weight: 177.16 g/mol [2]
1.2 Physical Properties
The physical state and solubility parameters are summarized below. This data is essential for practical laboratory handling, from weighing and transfer to designing reaction and work-up conditions.
| Property | Value | Source(s) |
| Appearance | Likely a liquid or low-melting solid | Inferred from related structures |
| Boiling Point | Not well-documented; subject to decomposition | [3][4] |
| Melting Point | Not consistently reported | [1] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | Inferred from general aryl azide properties |
| Storage Temp. | Store at low temperatures (ideally -18 °C), in the dark | [1][4] |
Section 2: Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of compound verification. The following data provides the expected spectral signature for this compound, which is crucial for confirming its identity and purity after synthesis.
2.1 Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups in this molecule. The azide group has a very strong and sharp characteristic absorption band.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2100-2150 | Azide (-N₃) | Strong, sharp, characteristic stretching vibration |
| ~1720-1740 | Ester (C=O) | Strong stretching vibration |
| ~3000-3100 | Aromatic C-H | Stretching vibrations |
| ~1200-1300 | Ester (C-O) | Stretching vibration |
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region (typically δ 7.0-8.0 ppm) will display a complex splitting pattern due to the ortho substitution. The methyl group will appear as a sharp singlet around δ 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ester carbonyl carbon (~165 ppm), the carbon attached to the azide group, the four other aromatic carbons, and the methyl carbon (~52 ppm).
2.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, a key fragmentation pathway involves the loss of a dinitrogen molecule (N₂), a characteristic feature of azides.
-
Molecular Ion (M⁺): m/z = 177.16
-
Key Fragment: [M - N₂]⁺ at m/z = 149. This fragment corresponds to the formation of a nitrene intermediate radical cation.
Section 3: Chemical Reactivity, Stability, and Mechanistic Insights
The chemistry of this compound is dominated by the reactivity of the aryl azide group. Understanding its decomposition pathways is critical for harnessing its synthetic potential and ensuring safe handling.
3.1 Thermal and Photochemical Decomposition: The Nitrene Intermediate
Aryl azides are known to decompose under thermal or photochemical conditions, extruding dinitrogen (N₂) to form a highly reactive aryl nitrene intermediate.[4] This nitrene is the key to the subsequent reactivity.
-
Mechanism: The decomposition proceeds through the loss of N₂, which consists of the terminal two nitrogen atoms of the azide group.[3] The resulting nitrene can exist in either a singlet or triplet state, influencing the reaction products.[4]
-
Influence of Ortho Substituents: The presence of the ortho methyl ester group can significantly lower the decomposition temperature compared to unsubstituted phenyl azide.[4][5] This is often due to a concerted mechanism where the ortho group participates in the extrusion of nitrogen.[4] For some aryl azides, decomposition can begin at temperatures as low as 50-110 °C.[4]
The decomposition pathway can be visualized as follows:
Caption: Thermal or photochemical decomposition of this compound.
3.2 Key Synthetic Applications
-
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions (Huisgen cycloadditions) with alkynes or alkenes to form triazoles or triazolines, respectively. These reactions are fundamental in click chemistry.
-
Amide Synthesis: Aryl azides can react with aldehydes under basic conditions to form aryl amides, providing an alternative to traditional coupling methods.[5] This reaction proceeds through a triazoline intermediate.[5]
-
Synthesis of Heterocycles: The nitrene intermediate generated from decomposition is a powerful tool for constructing fused heterocyclic rings through intramolecular C-H insertion or cyclization reactions.[3]
3.3 Stability and the "Rule of Six"
Organic azides are energetic compounds and must be handled with care. A useful guideline for assessing stability is the "Rule of Six," which suggests that a compound is relatively safe if it has at least six carbon atoms for each energetic group (like an azide).[4] this compound (C₈H₇N₃O₂) has 8 carbons for one azide group, suggesting it can be handled with standard precautions. However, it is crucial to avoid heat, shock, and friction.[6] For storage, it is recommended to keep the compound at low temperatures (ideally -18 °C), protected from light, and in solution if possible to mitigate risks.[4]
Section 4: Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and analysis of aryl azides, which are directly applicable to this compound.
4.1 Protocol: Synthesis of this compound
This procedure is based on the standard two-step diazotization of an aniline followed by azide substitution. The starting material is Methyl 2-aminobenzoate (Methyl Anthranilate).
Materials:
-
Methyl 2-aminobenzoate
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Ice bath, magnetic stirrer, separatory funnel
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Diazotization:
-
In a beaker, dissolve a known quantity of Methyl 2-aminobenzoate in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in deionized water and cool it separately.
-
Slowly add the cold sodium nitrite solution dropwise to the amine solution. Maintain the temperature strictly between 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
-
Azidation:
-
In a separate, larger beaker, dissolve sodium azide in deionized water and cool the solution to 0-5 °C in an ice bath.[4]
-
Slowly and carefully add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.[4] Caution: This step can be exothermic and releases nitrogen gas. Ensure adequate ventilation and slow addition.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The product may precipitate or form an oily layer.[4]
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
4.2 Protocol: Thermal Decomposition Analysis by N₂ Evolution
This protocol allows for the kinetic study of the thermal decomposition by measuring the rate of nitrogen gas evolution.[4]
Apparatus:
-
Thermostatically controlled oil bath
-
Reaction vessel with a side arm (e.g., a Schlenk flask)
-
Gas burette or other gas collection apparatus
-
Magnetic stirrer and thermometer
Procedure:
-
Setup: Assemble the reaction vessel in the oil bath and connect the side arm to the gas burette.
-
Reaction: Place a known volume and concentration of this compound solution (in a high-boiling solvent like nitrobenzene or tetralin) into the reaction vessel.[3]
-
Heating: Heat the oil bath to the desired, stable temperature.
-
Measurement: As the azide decomposes, nitrogen gas will evolve and be collected in the gas burette. Record the volume of N₂ collected over time.
-
Analysis: Plot the volume of N₂ versus time to determine the reaction rate. By performing the experiment at different temperatures, the activation energy for the decomposition can be calculated.[3]
Section 5: Safety, Handling, and Storage
Aryl azides are energetic compounds that require careful handling to mitigate risks. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
5.1 Hazard Identification
-
Thermal Sensitivity: Can decompose exothermically upon heating.[3][7] The decomposition can be rapid if heated quickly to high temperatures.
-
Shock Sensitivity: Avoid grinding, shock, or friction.[6]
-
General Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[8]
5.2 Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[8]
-
Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.
-
Safety Shield: All reactions involving azides, especially on scale or when heating, should be performed behind a blast shield.[10]
5.3 Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[1][6] For long-term storage, refrigeration is recommended.[4] Avoid heat sources and direct sunlight.
-
Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]
References
-
THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest. (proquest.com) [Link]
-
Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - NIH. (ncbi.nlm.nih.gov) [Link]
-
Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing). (pubs.rsc.org) [Link]
-
Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (pubs.rsc.org) [Link]
-
Organic Syntheses Procedure. (orgsyn.org) [Link]
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- 2. 20442-96-0 Cas No. | Methyl 4-azidobenzoate | Matrix Scientific [matrixscientific.com]
- 3. THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest [proquest.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03510D [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.be [fishersci.be]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Profile of Methyl 2-Azidobenzoate
This document provides an in-depth technical analysis of the expected spectroscopic data for Methyl 2-azidobenzoate (C₈H₇N₃O₂), a vital intermediate in synthetic organic and medicinal chemistry. As a Senior Application Scientist, this guide moves beyond a simple data repository. It is structured to provide researchers, scientists, and drug development professionals with a predictive and interpretive framework grounded in established principles and comparative data from analogous structures. Every piece of data is contextualized, and every interpretive claim is substantiated to ensure scientific integrity and practical utility.
Molecular Structure and Overview
This compound is an aromatic compound featuring an azide (-N₃) and a methyl ester (-COOCH₃) group ortho to each other on a benzene ring. This substitution pattern governs its unique spectroscopic characteristics. The azide group acts as a potent electron-withdrawing group through resonance and induction, significantly influencing the electronic environment of the aromatic ring, which is a key factor in interpreting its NMR spectra.
To facilitate a clear discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show four distinct signals in the aromatic region and one singlet in the aliphatic region for the methyl ester protons. The electron-withdrawing nature of both the azide and the ester groups will shift the aromatic protons downfield relative to benzene (7.34 ppm).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Comparative Insights |
| ~7.90 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 Hz | H6 | This proton is ortho to the strongly electron-withdrawing ester group, causing the most significant downfield shift. Its position is comparable to the H6 proton in Methyl 2-nitrobenzoate and Methyl 2-iodobenzoate. |
| ~7.55 | Doublet of doublets (ddd) | J ≈ 8.0, 7.5, 1.5 Hz | H4 | This proton is para to the azide group and meta to the ester. It will be shifted downfield and will show coupling to H3 and H5. |
| ~7.20 | Doublet of doublets (ddd) | J ≈ 8.0, 7.5, 1.0 Hz | H5 | This proton is meta to both electron-withdrawing groups and is expected to be the most upfield of the aromatic signals. |
| ~7.15 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 Hz | H3 | This proton is ortho to the azide group, leading to a downfield shift. Its chemical shift is influenced by the -N₃ group, similar to protons ortho to a nitro group. |
| 3.91 | Singlet (s) | N/A | H8 (-OCH₃) | The methyl ester protons are chemically isolated and appear as a sharp singlet. This value is highly consistent across various methyl benzoate analogs.[1] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will reflect the electronic effects on the carbon atoms of the benzene ring. The carbon atom attached to the azide group (C2) and the ester group (C1) will be significantly influenced.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~165.5 | C7 (C=O) | The ester carbonyl carbon chemical shift is characteristic and falls within the expected range, similar to that observed in Methyl 2-aminobenzoate (168.6 ppm).[2] |
| ~140.0 | C2 | The carbon atom directly attached to the electron-withdrawing azide group is expected to be significantly deshielded and shifted downfield. |
| ~133.0 | C4 | The chemical shift of this carbon is influenced by its position relative to both substituents. |
| ~131.5 | C6 | Similar to C4, its chemical shift is moderately downfield. |
| ~125.0 | C5 | This carbon, meta to both groups, is expected to be one of the more shielded aromatic carbons. |
| ~124.5 | C1 | The ipso-carbon attached to the ester group. Its chemical shift is typically found in this region for substituted benzoates. |
| ~118.0 | C3 | The carbon ortho to the azide group and meta to the ester is predicted to be the most shielded of the aromatic carbons. |
| ~52.5 | C8 (-OCH₃) | The methyl carbon of the ester group consistently appears in this region across a wide range of benzoate esters.[2] |
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the key functional groups: the azide and the ester. The diagnostic value of IR is particularly high for the azide moiety due to its unique and intense absorption band in a relatively uncluttered region of the spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~2125 | Strong, Sharp | N≡N Asymmetric Stretch | Azide (-N₃) |
| ~1730 | Strong, Sharp | C=O Stretch | Ester (-COOCH₃) |
| 3100-3000 | Medium | C-H Aromatic Stretch | Aromatic Ring |
| 2955 | Medium | C-H Aliphatic Stretch | Methyl Group |
| 1600-1450 | Medium-Weak | C=C Ring Stretch | Aromatic Ring |
| 1300-1250 | Strong | C-O Stretch | Ester |
| 750 | Strong | C-H Out-of-plane Bend | Ortho Disubstitution |
Expert Interpretation: The most critical peak for confirming the identity of this molecule is the intense, sharp absorption band around 2125 cm⁻¹. This band is highly characteristic of the azide functional group's asymmetric stretch and is a primary piece of evidence for a successful synthesis.[3][4] The strong carbonyl (C=O) stretch near 1730 cm⁻¹ confirms the presence of the saturated ester group. The strong band around 750 cm⁻¹ is indicative of the ortho-disubstitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry of aryl azides is well-characterized and follows a predictable fragmentation pattern, primarily initiated by the loss of a nitrogen molecule.[2][5] This initial fragmentation is a key diagnostic feature.
Molecular Weight: 177.16 g/mol
Predicted Fragmentation Pathway:
Caption: Predicted EI fragmentation pathway for this compound.
Table of Predicted Fragments:
| m/z | Proposed Fragment | Formula | Notes |
| 177 | [M]⁺˙ | [C₈H₇N₃O₂]⁺˙ | Molecular Ion. Its presence depends on the ionization energy; may be weak. |
| 149 | [M - N₂]⁺ | [C₈H₇O₂]⁺ | Base Peak. The facile loss of a stable N₂ molecule makes this a very favorable fragmentation. This is the most diagnostic fragment for aryl azides.[2][5] |
| 118 | [M - N₂ - OCH₃]⁺ | [C₇H₄O]⁺˙ | Loss of the methoxy radical from the m/z 149 fragment. |
| 76 | [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | Benzyne radical cation, a common fragment resulting from the decomposition of substituted benzene rings. |
Trustworthiness of the Protocol: The self-validating nature of this analysis lies in the convergence of data. The molecular weight confirmed by the MS molecular ion peak (m/z 177) must be consistent with the structure proposed by NMR. The key functional groups identified by the highly specific IR absorptions (azide and ester) must be accounted for in the fragments observed in the mass spectrum. For example, the primary loss of 28 Da (N₂) in the mass spectrum directly corroborates the strong azide stretch seen in the IR spectrum.
Experimental Protocols
The following are generalized, field-proven protocols for the acquisition of high-quality spectroscopic data for a compound such as this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at 298 K.
-
Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse program.
-
A relaxation delay of 2-5 seconds is recommended.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small, solvent-free sample of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable. Caution: Aryl azides can be thermally sensitive; a low ion source temperature (e.g., 150-170 °C) is advisable to minimize thermal decomposition before ionization.[2]
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI).
-
Acquisition:
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-250).
-
The data system will record the relative abundance of each ion detected.
-
Caption: A typical workflow for spectroscopic analysis and structure validation.
References
-
Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass Spectrometry of Aryl Azides. The Journal of Organic Chemistry, 36(25), 3796–3802. [Link]
-
ResearchGate. (n.d.). Mass spectrometry of aryl azides. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
- Supporting Information. (n.d.). General experimental procedures. Retrieved January 14, 2026, from a source providing typical NMR and MS acquisition parameters.
-
mzCloud. (2015). Methyl 2 aminobenzoate. Retrieved January 14, 2026, from [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - Supplementary Information. Retrieved January 14, 2026, from [Link]
-
Dyall, L. K., & Kemp, J. E. (1966). The Infrared Spectra of Aryl Azides. Australian Journal of Chemistry, 20(8), 1625-1633. [Link]
-
Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved January 14, 2026, from [Link]
Sources
"thermal stability and decomposition of Methyl 2-azidobenzoate"
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl 2-azidobenzoate
Authored by: Gemini, Senior Application Scientist
Foreword: this compound is an acyl azide, a class of compounds renowned for its utility in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles and amine derivatives via the Curtius rearrangement.[1][2] However, this synthetic versatility is counterbalanced by the inherent energetic nature of the azide functional group. A thorough understanding of the thermal stability and decomposition pathways of this compound is not merely an academic exercise; it is a critical prerequisite for its safe handling, process development, and successful application in research and drug development. This guide provides a comprehensive technical overview of its decomposition mechanism, methods for thermal analysis, and essential safety protocols grounded in established principles for handling energetic materials.
The Chemical Landscape of this compound
This compound belongs to the family of aromatic acyl azides. The molecule's reactivity is dominated by the azido group (-N₃) attached to the carbonyl carbon. This functionality is an "explosophore," a group that makes a compound sensitive to decomposition upon initiation by heat, shock, or friction.[3] The stability of organic azides is a complex function of their molecular structure. Two empirical rules provide a preliminary risk assessment:
-
Carbon to Nitrogen Ratio (C/N): The ratio of carbon atoms to nitrogen atoms is a key stability indicator. For this compound (C₈H₇N₃O₂), the C/N ratio is 8/3, which is approximately 2.67. Generally, a C/N ratio where the number of nitrogen atoms does not exceed the number of carbon atoms suggests a compound that can be synthesized and isolated with caution.[3]
-
Rule of Six: This rule suggests that a compound should have at least six carbon atoms for each energetic functional group to provide sufficient "dilution" and render it relatively safe to handle.[4] this compound, with eight carbons to one azide group, satisfies this guideline.
While these rules suggest that this compound is manageable, they do not guarantee stability under all conditions. It must be treated as a potentially explosive substance at all times.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
| Molecular Formula | C₈H₇N₃O₂ | - |
| Molecular Weight | 177.16 g/mol | - |
| Appearance | Expected to be a crystalline solid or oil. | Inferred from similar small organic azides. |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, CH₂Cl₂). | Inferred from typical reaction conditions. |
| Stability | Potentially explosive; sensitive to heat, shock, and light.[3][5] | Must be handled with extreme caution. |
The Core Decomposition Pathway: The Curtius Rearrangement
The thermal decomposition of an acyl azide like this compound is archetypally defined by the Curtius rearrangement. This reaction proceeds through a concerted mechanism to yield an isocyanate, with the loss of nitrogen gas.[6]
Mechanism Deep Dive
It was once believed that the reaction proceeded through a discrete acyl nitrene intermediate. However, modern mechanistic studies and thermodynamic calculations strongly support a concerted process where the migration of the aryl group occurs simultaneously with the expulsion of dinitrogen (N₂).[1][6] This is a critical distinction, as a concerted mechanism avoids the formation of a highly reactive, indiscriminate nitrene intermediate, explaining the reaction's clean nature and, importantly, the complete retention of stereochemistry in the migrating group.[1][7]
The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. In the absence of an external nucleophile, it may react with other species in the mixture or polymerize.
Caption: The Curtius Rearrangement of this compound.
Experimental Analysis of Thermal Stability
To quantify the thermal stability and decomposition profile of this compound, two primary thermoanalytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][9]
Workflow for Thermal Hazard Assessment
A systematic workflow is essential for safely characterizing potentially energetic materials. This involves a preliminary small-scale sensitivity test followed by detailed analysis using DSC and TGA.
Sources
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Introduction: The Role of Methyl 2-Azidobenzoate in Modern Synthesis
An In-depth Technical Guide to the Solubility of Methyl 2-Azidobenzoate in Organic Solvents
This compound is an aromatic organic compound featuring both an azide and a methyl ester functional group. This unique combination makes it a valuable reagent and building block in synthetic chemistry. The azide group serves as a versatile handle for introducing nitrogen into molecular frameworks, notably through reactions like the Staudinger ligation, nitrene insertion, and copper-catalyzed azide-alkyne cycloaddition ("click chemistry")[1]. The methyl ester provides a site for further modification, for example, through hydrolysis and amide bond formation.
The successful application of this compound in any synthetic route—from reaction setup to workup and purification—is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in various organic solvents is therefore not merely academic but a prerequisite for efficient process development, reaction optimization, and safe handling. This guide provides a detailed examination of the principles governing the solubility of this compound, offers a predicted solubility profile based on physicochemical properties and analog data, and presents a rigorous protocol for its quantitative determination.
CRITICAL SAFETY ADVISORY: Handling Organic Azides
Before any discussion of solubility, the inherent hazards of organic azides must be addressed. Azides are energy-rich molecules that can be sensitive to heat, shock, friction, and light, with the potential for rapid, explosive decomposition[1][2].
Key Safety Imperatives:
-
Stability Assessment: The stability of an organic azide is often estimated by its carbon-to-nitrogen (C/N) ratio. This compound (C₈H₇N₃O₂) has a C/N ratio of 8/3, which is approximately 2.67. While generally more stable than low-molecular-weight azides, it should still be treated with extreme caution[1][3]. The "Rule of Six," which suggests at least six carbon atoms per energetic group, provides a further guideline for relative safety[2].
-
Prohibited Solvents: Never use halogenated solvents like dichloromethane (DCM) or chloroform with azides. These can react to form extremely unstable and explosive di- and tri-azidomethane[2][4][5].
-
Handling & Storage:
-
Always handle this compound in a chemical fume hood behind a blast shield[3][5].
-
Use non-metal spatulas (plastic or ceramic) to avoid the formation of highly shock-sensitive heavy metal azides[4][5].
-
Store in a cool, dark place, ideally below room temperature, and away from sources of ignition or shock[1][4].
-
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container. Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid[2][4].
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, indicating that substances with similar polarities tend to be soluble in one another[6][7].
The structure of this compound presents several features that dictate its interactions:
-
Aromatic Ring: The benzene ring is nonpolar and capable of π-π stacking interactions. It contributes to solubility in aromatic solvents like toluene and less polar solvents.
-
Methyl Ester Group (-COOCH₃): This is a polar, aprotic group. The carbonyl oxygen and ether oxygen can act as hydrogen bond acceptors, promoting solubility in polar solvents.
-
Azido Group (-N₃): The azide group is a strong dipole, making it a polar functional group. It contributes significantly to the overall polarity of the molecule and can act as a hydrogen bond acceptor.
Based on these features, this compound is classified as a moderately polar organic compound. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions and potentially accept hydrogen bonds.
Predicted Solubility Profile
The following table summarizes the predicted solubility based on these principles.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the ester and azide groups. |
| Acetonitrile (MeCN) | High | Highly polar solvent capable of strong dipole-dipole interactions. Often used in reactions involving aryl azides[11]. | |
| Tetrahydrofuran (THF) | High | Ether oxygen acts as a hydrogen bond acceptor. Polarity is suitable for solvating the molecule. THF is a common solvent for azide reactions[11]. | |
| Ethyl Acetate (EtOAc) | High | Similar polarity and functionality (ester) to the solute. Strong solute-solvent interactions are expected. Analog data supports high solubility[8][9]. | |
| Dimethylformamide (DMF) | High | Highly polar aprotic solvent, excellent for solvating polar molecules. | |
| Polar Protic | Methanol (MeOH) | Medium to High | Capable of hydrogen bonding (as an acceptor). Analog data suggests good solubility[8][9]. |
| Ethanol (EtOH) | Medium | Similar to methanol, but slightly lower polarity may marginally decrease solubility. | |
| Nonpolar Aromatic | Toluene | Medium to Low | π-π stacking interactions between the solvent and the solute's aromatic ring can promote some solubility. |
| Nonpolar Aliphatic | Hexane / Heptane | Low to Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the strong dipole-dipole interactions of the solute molecules. |
| Aqueous | Water | Insoluble | The large, nonpolar aromatic ring and lack of hydrogen bond-donating groups prevent significant solubility in water[12]. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent[6]. This protocol provides a self-validating system for generating accurate, reproducible results.
Workflow for Isothermal Solubility Determination
Caption: Isothermal shake-flask experimental workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a measured volume (e.g., 5.0 mL) of the desired organic solvent.
-
Add an excess amount of solid this compound to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring the solution is truly saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can determine the minimum time required.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.2 µm syringe filter (compatible with the solvent) and dispense the filtered solution into a clean, pre-weighed vial. This filtration step is critical to remove all undissolved microcrystals.
-
Accurately dilute a known volume or weight of the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.
-
A standard calibration curve must be prepared using solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation:
-
Use the concentration determined from the calibration curve and the known dilution factor to calculate the concentration of the original saturated solution.
-
Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Conclusion
While published quantitative data on the solubility of this compound is scarce, a robust understanding of its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its behavior in common organic solvents. It is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and aromatic solvents, and poorly soluble in nonpolar aliphatic solvents and water. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a rigorous and dependable method for experimental determination. Adherence to strict safety protocols is paramount when handling this and any other organic azide.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from University of Pittsburgh Environmental Health and Safety. [Link]
-
School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from UCD School of Chemistry. [Link]
-
University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety. Retrieved from UCSB EH&S. [Link]
-
University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from UNM Department of Chemistry & Chemical Biology. [Link]
-
Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from Case Western Reserve University. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Scribd. [Link]
-
Unknown. Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]
-
Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Santa Monica College. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]
-
Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a Cengage Learning adapted document. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Caloong Chemical. (2023, August 21). Discovering the Properties and Applications of Methyl 2-Iodobenzoate. Retrieved from Caloong Chemical. [Link]
-
Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from a scientific journal's supporting information. [Link]
- Google Patents. CN106608823A - Production technology of methyl 2-iodobenzoate.
-
Chemdad. Methyl 2-iodobenzoate. Retrieved from Chemdad. [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from Chemistry LibreTexts. [Link]
-
ACS Omega. (2026, January 11). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction.... Retrieved from ACS Publications. [Link]
-
ResearchGate. Nucleophilic reactivity of the azide ion in various solvents | Request PDF. Retrieved from ResearchGate. [Link]
-
University of Rochester. Solvents and Polarity. Retrieved from University of Rochester Department of Chemistry. [Link]
-
MilliporeSigma. Solvent Miscibility Table. Retrieved from MilliporeSigma. [Link]
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The Chemistry and History of Methyl 2-azidobenzoate: A Technical Guide for the Modern Researcher
Abstract
Methyl 2-azidobenzoate, a versatile and highly reactive organic intermediate, holds a significant place in the annals of synthetic chemistry. Its utility as a precursor to a variety of nitrogen-containing heterocycles and as a photolabile probe has cemented its importance in drug discovery, materials science, and chemical biology. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this compound. We will delve into the foundational principles of its synthesis, explore its rich reaction chemistry, and provide detailed experimental protocols for its preparation and key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pivotal molecule.
Introduction: The Significance of an Aryl Azide
This compound belongs to the class of organic compounds known as aryl azides. The azide functional group (-N₃) imparts a unique set of properties to the molecule, making it a powerful tool in the hands of a synthetic chemist. The high nitrogen content and the ability to liberate dinitrogen gas (N₂) upon thermolysis or photolysis make aryl azides energetic and reactive species. This reactivity is harnessed to generate highly transient intermediates, such as nitrenes, which can undergo a variety of fascinating and synthetically useful transformations, including insertions, cycloadditions, and rearrangements.
The strategic placement of the azide group at the ortho position to a methyl ester on a benzene ring in this compound creates a molecule poised for intramolecular reactions, leading to the efficient construction of complex heterocyclic scaffolds.
Discovery and Historical Context: A Legacy of Azide Chemistry
While the precise first synthesis of this compound is not readily found in a single seminal publication, its discovery is intrinsically linked to the pioneering work on organic azides by the German chemist Theodor Curtius in the late 19th and early 20th centuries.[1][2][3] Curtius is renowned for his discovery of hydrazoic acid and the development of the Curtius rearrangement , a thermal decomposition of an acyl azide to an isocyanate.[4][5] This reaction laid the groundwork for the synthesis and understanding of a vast array of organic azides.
The synthesis of aromatic azides, including the parent 2-azidobenzoic acid, followed from the well-established diazotization of aromatic amines, a reaction also developed in the 19th century. The general and reliable method for converting an aromatic amine to an azide involves the formation of a diazonium salt, which is then displaced by an azide anion.
It is highly probable that this compound was first prepared by the straightforward esterification of 2-azidobenzoic acid or by the direct diazotization of its corresponding amine precursor, methyl anthranilate .[6][7] The latter is a readily available and inexpensive starting material, making this the most logical and historically likely route to the title compound.
The Synthetic Pathway: From Amine to Azide
The synthesis of this compound is a classic example of aromatic chemistry, relying on a robust and well-understood reaction sequence. The journey begins with methyl anthranilate, an ester of anthranilic acid.
The Starting Material: Methyl Anthranilate
Methyl anthranilate is a naturally occurring compound found in grapes and other fruits, and is widely used as a flavoring and fragrance agent.[6][7] Its industrial synthesis is well-established, typically involving the esterification of anthranilic acid with methanol.
The Key Transformation: Diazotization and Azidation
The conversion of the primary amino group of methyl anthranilate to an azide is the cornerstone of the synthesis. This is achieved in a two-step, one-pot process:
-
Diazotization: The aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C). This reaction forms a transient but crucial intermediate: the diazonium salt.
-
Azidation: The diazonium salt is then reacted with a source of azide ions, most commonly sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the dinitrogen group (N₂) from the diazonium salt to yield the desired aryl azide.
The overall transformation is depicted in the following workflow:
Caption: Synthetic workflow for this compound.
Evolution of Synthetic Methodologies
Over the years, the fundamental diazotization-azidation sequence has been refined to improve safety, yield, and purity. Key advancements include:
-
Improved Diazotizing Agents: While the classical NaNO₂/acid system remains prevalent, other reagents like isoamyl nitrite and tert-butyl nitrite have been employed, sometimes offering milder reaction conditions.
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts can facilitate the reaction between the aqueous diazonium salt and the organic-soluble azide source, leading to improved efficiency.
-
Flow Chemistry: Modern flow chemistry techniques offer significant safety advantages when working with potentially explosive intermediates like diazonium salts and azides. The small reaction volumes and precise control over reaction parameters minimize risks and can lead to higher yields and purity.
The Rich Reaction Chemistry of this compound
The true value of this compound lies in its versatile reactivity, primarily driven by the azide functionality.
Thermolysis and Photolysis: The Generation of Nitrenes
Upon heating (thermolysis) or irradiation with UV light (photolysis), this compound extrudes a molecule of dinitrogen to form a highly reactive nitrene intermediate.[8] This electron-deficient species can exist in either a singlet or triplet state, each with distinct reactivity.
Caption: Formation of a nitrene from this compound.
The generated nitrene can then undergo a variety of intramolecular reactions, most notably:
-
Intramolecular C-H Insertion: The nitrene can insert into a C-H bond of a neighboring alkyl group, leading to the formation of five- or six-membered rings.
-
Ring Expansion: A common reaction pathway for ortho-substituted aryl nitrenes is ring expansion to form seven-membered heterocycles called azepines.
Cycloaddition Reactions: The Huisgen 1,3-Dipolar Cycloaddition
Aryl azides are excellent 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. This reaction, pioneered by Rolf Huisgen, is a cornerstone of heterocyclic synthesis, providing a powerful method for the construction of five-membered nitrogen-containing rings. The reaction of this compound with an alkyne, for instance, yields a triazole.
Experimental Protocols
Safety Precaution: Organic azides are potentially explosive and should be handled with extreme care. Reactions should be carried out in a well-ventilated fume hood, behind a safety shield, and on a small scale, especially during initial attempts. Avoid friction, shock, and rapid heating.
Synthesis of this compound from Methyl Anthranilate
This protocol is a representative procedure based on established methods for the synthesis of aryl azides.
Materials:
-
Methyl anthranilate
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl anthranilate (1.0 eq) in a mixture of water and concentrated HCl.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C.
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide (1.1 eq) in water and cool the solution in an ice bath.
-
Slowly add the cold sodium azide solution to the diazonium salt solution, again keeping the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Quantitative Data Summary:
| Starting Material | Reagents | Product | Typical Yield |
| Methyl Anthranilate | 1. NaNO₂, HCl2. NaN₃ | This compound | 80-95% |
Conclusion
This compound is a molecule with a rich history rooted in the fundamental discoveries of azide and nitrene chemistry. Its synthesis, based on the classic diazotization of an aromatic amine, has been refined over the decades, yet the core principles remain the same. The true power of this compound lies in its ability to serve as a versatile precursor to a wide array of complex nitrogen-containing molecules through the controlled generation of highly reactive intermediates. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this compound is an invaluable asset, opening doors to the exploration of novel chemical space and the development of innovative functional molecules.
References
- Curtius, T. (1890). Ueber Stickstoffwasserstoffsäure (Azoimid) N₃H. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033.
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Curtius, T. (1894). Hydrazide und Azide organischer Säuren I. Abhandlung. Journal für Praktische Chemie, 50(1), 275–294. [Link]
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The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018). National Institutes of Health. [Link]
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Theodor Curtius. Wikipedia. [Link]
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Curtius rearrangement. Wikipedia. [Link]
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Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of South Carolina Scholar Commons. [Link]
- Production technology of methyl 2-iodobenzoate.
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Ueber die Einwirkung von Diazobenzolimid auf Acetylendicarbonsäuremethylester. Semantic Scholar. [Link]
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Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). The Royal Society of Chemistry. [Link]
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Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme. Asian Journal of Chemical Sciences. [Link]
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Methyl Anthranilate. PubChem. [Link]
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methyl anthranilate. U.S. Food and Drug Administration. [Link]
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A Technical Guide to Unlocking the Synthetic Potential of Methyl 2-azidobenzoate: Emerging Research Frontiers
Abstract
Methyl 2-azidobenzoate is a versatile, yet underexplored, aromatic building block poised for significant contributions to synthetic chemistry. The strategic placement of a reactive azide moiety ortho to a methyl ester group presents a unique platform for developing novel molecular architectures. This guide delineates promising research avenues for this reagent, moving beyond established aryl azide chemistry to explore unique intramolecular transformations and their applications. We will delve into three core research thrusts: (1) Intramolecular Cyclization Cascades via Nitrene Intermediates for the Synthesis of Novel Heterocycles; (2) Ortho-Directed Functionalization through [3+2] Cycloaddition Reactions; and (3) Development of Advanced Photoaffinity Probes for Chemical Biology. For each area, we will present the foundational chemistry, propose specific experimental protocols, and outline the potential impact for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
Aryl azides are a cornerstone of modern organic synthesis, primarily valued for their ability to undergo two transformative reactions: nitrene formation and [3+2] cycloaddition.[1] Thermolysis or photolysis of an aryl azide results in the extrusion of dinitrogen gas to generate a highly reactive aryl nitrene, an intermediate capable of C-H insertion, aziridination, and rearrangement reactions.[2][3] Concurrently, the azide group serves as a robust 1,3-dipole in Huisgen cycloadditions with alkynes, a cornerstone of "click chemistry" for its efficiency and biocompatibility.[4][5]
This compound incorporates these reactive capabilities onto a benzene ring bearing an ortho-disposed methyl ester. This specific substitution pattern is not merely an incidental structural feature; it is a strategic design element that opens the door to a wealth of intramolecular reactions that are inaccessible to its isomeric counterparts (e.g., methyl 4-azidobenzoate). The proximity of the ester to the azide allows for intramolecular trapping of reactive intermediates, paving the way for the streamlined synthesis of complex, fused heterocyclic systems that are prevalent in medicinal chemistry and materials science.[6] This guide will explore the untapped potential of this reagent, providing a roadmap for future research and application.
The synthesis of this compound is readily achievable from the commercially available and inexpensive starting material, methyl anthranilate (Methyl 2-aminobenzoate), via a standard diazotization-azidation sequence.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
| CAS Number | 6845-43-8 |
Protocol 1: Synthesis of this compound
-
Diazotization: Dissolve methyl anthranilate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C. Add the previously prepared diazonium salt solution dropwise to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Work-up: After gas evolution ceases, allow the reaction to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.
Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating neat, friction, or shock. All reactions should be conducted behind a blast shield in a well-ventilated fume hood.
Research Area 1: Intramolecular Cascades via Nitrene Intermediates
The generation of a nitrene adjacent to an ester functionality is a powerful strategy for heterocyclic synthesis. Upon thermal or photochemical activation, this compound is expected to form a singlet nitrene intermediate which can engage in several intramolecular pathways.
Proposed Research: Synthesis of Benzoxazinones and Phenoxazines
A primary research avenue is the exploration of intramolecular C-H amination. The singlet nitrene can insert into the C-H bonds of the proximal methyl group of the ester. This would likely proceed through a transient five-membered ring intermediate, which could then rearrange to form a stable six-membered benzoxazinone ring system. Further derivatization of this core could lead to a library of compounds for biological screening.
A more ambitious extension involves a tandem reaction. If the initial benzoxazinone product can be induced to undergo a secondary reaction, such as a Smiles rearrangement or a subsequent intermolecular coupling, it could lead to the formation of more complex polycyclic systems like phenoxazines.
Caption: Proposed reaction pathway for heterocycle synthesis via nitrene intermediate.
Protocol 2: Exploratory Thermolysis for Benzoxazinone Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A in a flask equipped with a reflux condenser.
-
Thermolysis: Heat the solution to reflux (approx. 250 °C) and monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation: Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to isolate and characterize the cyclized product(s).
Mechanistic Insight: Trapping of Dehydroazepine Intermediate
Previous studies on the photolysis of the closely related 2-(methoxycarbonyl)phenyl azide have shown that the primary intermediate is not the nitrene itself, but a ring-expanded 3-(methoxycarbonyl)azacycloheptatetraene (a dehydroazepine).[7] This highly electrophilic species is susceptible to nucleophilic attack. A key research direction would be to systematically study the trapping of this intermediate with a variety of nucleophiles (alcohols, amines, thiols) to generate a diverse library of functionalized azepine derivatives. The regioselectivity of this trapping will be of significant mechanistic interest.
Research Area 2: Ortho-Directed Functionalization via [3+2] Cycloadditions
The Huisgen [3+2] cycloaddition is a powerful tool for forming stable 1,2,3-triazole rings.[1] In the context of this compound, the resulting triazole ring will be positioned ortho to the methyl ester, providing a scaffold ripe for subsequent intramolecular cyclization.
Proposed Research: Tandem Cycloaddition-Cyclization for Triazolobenzodiazepines
A compelling research direction is a one-pot, two-step synthesis of triazolobenzodiazepines, a privileged scaffold in medicinal chemistry.
-
Step 1 (CuAAC): A copper-catalyzed azide-alkyne cycloaddition (CuAAC) between this compound and a terminal alkyne bearing a suitable functional group (e.g., an amine precursor like a nitro or protected amine group) on the substituent.
-
Step 2 (Intramolecular Amidation): Following the formation of the triazole, an in-situ reduction of the nitro group to an amine, followed by intramolecular cyclization via amide bond formation with the adjacent methyl ester, would yield the desired triazolobenzodiazepine.
Caption: Tandem cycloaddition-cyclization workflow for novel heterocycle synthesis.
Protocol 3: One-Pot Synthesis of a Triazolobenzodiazepine Scaffold
-
CuAAC: To a solution of this compound (1.0 eq) and 1-ethynyl-2-nitrobenzene (1.05 eq) in a t-BuOH/H₂O mixture, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Stir at room temperature until TLC indicates complete consumption of the azide.
-
Reduction: Add zinc dust (5.0 eq) and ammonium chloride (5.0 eq) to the reaction mixture. Heat to 60 °C and stir for 2 hours to reduce the nitro group.
-
Cyclization: Filter the reaction mixture to remove zinc, and then heat the filtrate to reflux to promote intramolecular amidation.
-
Isolation: Cool the reaction, extract with ethyl acetate, and purify by column chromatography to isolate the target triazolobenzodiazepine.
Research Area 3: Advanced Photoaffinity Probes
Aryl azides are classic photoaffinity labeling (PAL) agents used to identify the biological targets of bioactive molecules.[8][9] Upon UV irradiation, they form a nitrene that covalently crosslinks to nearby amino acid residues at the binding site of a target protein.[10] The ortho-ester group in this compound offers a handle for further chemical modification, allowing for its incorporation into more complex and targeted probes.
Proposed Research: "Two-in-One" Probes with Tunable Reactivity
A novel research area is the design of "two-in-one" probes where the this compound core serves as both the photoreactive crosslinker and a reporter group precursor. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a targeting ligand (e.g., a known enzyme inhibitor or receptor agonist).
Furthermore, the photochemistry of ortho-substituted aryl azides can be complex.[11] A detailed investigation into the photodecomposition of this compound could reveal unique reactive intermediates that offer higher crosslinking efficiency or altered insertion preferences compared to standard phenyl azide probes. For instance, intramolecular interactions with the ester carbonyl could influence the lifetime and reactivity of the singlet nitrene.
Table 2: Comparison of Photoreactive Groups for PAL
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Advantages | Potential Research Angle for M-2-AB |
| Aryl Azide | 260-365 nm | Nitrene | Small, relatively stable pre-activation | Investigate ortho-ester effect on nitrene/dehydroazepine reactivity.[7][11] |
| Benzophenone | ~350 nm | Triplet Diradical | Less prone to rearrangement | N/A |
| Diazirine | ~350 nm | Carbene | Very small, high insertion efficiency | N/A |
Conclusion and Future Outlook
This compound is a reagent of considerable untapped potential. Its true value lies in the synergistic interplay between the azide and the ortho-ester functionalities. The proposed research areas—intramolecular nitrene-mediated cyclizations, tandem cycloaddition-cyclization sequences, and the development of sophisticated photoaffinity probes—represent just the initial foray into what is possible. A thorough investigation into the chemistry of this molecule will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecular entities with valuable applications in drug discovery, chemical biology, and materials science. By moving beyond the predictable and exploring the unique intramolecular possibilities offered by its structure, the research community can unlock a new chapter in the rich story of aryl azide chemistry.
References
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Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Organic & Biomolecular Chemistry, 21(10), 2035-2046. [Link][8][10]
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Jaworska, P., & Dziuk, B. (2021). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Molecules, 26(21), 6489. [Link][4]
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Dubin, M., et al. (2017). Photoaffinity labeling in target- and binding-site identification. Acta Pharmaceutica Sinica B, 7(5), 539-549. [Link][11]
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Leyva, E., et al. (2020). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Current Organic Chemistry, 24(11), 1161-1180. [Link][12][13]
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Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. [Link][14]
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Aschner, P., & Houghten, R. A. (1998). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor. Bioconjugate Chemistry, 9(3), 355-361. [Link][15]
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Masterson, J. C., & Ascher, D. B. (2018). Mechanism of conjugation for aryl azides and diazopyruvates. Bioconjugate Chemistry, 29(4), 1129-1137. [Link][16]
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Abdel-Wahab, B. F., et al. (2015). A combined experimental and theoretical study of the thermal cycloaddition of aryl azides with activated alkenes. Journal of Heterocyclic Chemistry, 52(4), 1083-1090. [Link][17]
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Bräse, S., & Lanchi, C. (1975). Reaction of triplet aryl nitrenes and azides with molecular oxygen. Journal of the Chemical Society, Chemical Communications, (13), 535-536. [Link][18]
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Smith, A. B., et al. (2019). Photochemical Reactions in the Synthesis of Protein–Drug Conjugates. Bioconjugate Chemistry, 30(5), 1243-1262. [Link][19]
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Bräse, S., & Banert, K. (Eds.). (2010). Organic Azides: Syntheses and Applications. John Wiley & Sons. [Link][20]
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Knowles, J. R. (1972). Photogenerated Reagents for Biological Receptor-Site Labeling. Accounts of Chemical Research, 5(4), 155-160. [Link][2]
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Borden, W. T., et al. (2005). Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement. The Journal of Organic Chemistry, 70(18), 7073-7077. [Link][21]
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Soto, J., et al. (2020). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Physical Chemistry Chemical Physics, 22(32), 17951-17961. [Link][3]
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Su, H., et al. (2024). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Chemical Communications. [Link][22]
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Harger, M. J. P., & Westlake, S. (1983). Photolysis of Phenylphosphinic Azides having ortho Alkyl Substituents: Intramolecular Nitrene Insertion into C-H Bonds. J. Chem. Soc., Chem. Commun., 1501-1502. [Link][23]
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Wikipedia contributors. (2024). Organic azide. Wikipedia. [Link][1]
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Asinger, F. (2018). Reactions of Azides. In Methanol, a versatile raw material for the chemical industry. De Gruyter. [Link][24]
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Al-Amin, M., & Jeong, J. H. (2010). Zn/C-Catalyzed Cycloaddition of Azides and Aryl Alkynes. Bulletin of the Korean Chemical Society, 31(10), 2847-2850. [Link][25]
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Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(10), 644-648. [Link][26]
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Khan, I., et al. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3716. [Link][6]
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Sun, X. Z., Virrels, I. G., George, M. W., & Tomioka, H. (1996). Photochemistry of 2-(Methoxycarbonyl)phenyl Azide in Solution at Room Temperature: A Time-resolved Infrared Study. Chemistry Letters, 25(12), 1089-1090. [Link][7]
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Gulea, M., & Bräse, S. (2010). Product Class 35: Aryl Azides. In Science of Synthesis. Thieme. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. [Link][27]
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CN106608823A - Production technology of methyl 2-iodobenzoate. (2017). Google Patents. [28]
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Khan Academy. (2019, January 3). cycloadditions with azides [Video]. YouTube. [Link][5]
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Methyl 2-Azidobenzoate: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 2-Azidobenzoate
This compound is a highly versatile organic reagent that has emerged as a powerful building block in modern synthetic chemistry. Its strategic value lies in the dual reactivity conferred by its ortho-disubstituted aromatic structure, featuring both a reactive azide moiety and a modifiable methyl ester group. This unique combination allows for a diverse array of chemical transformations, making it an indispensable tool for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in a vast range of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2][3]
The azide group serves as a precursor to highly reactive nitrene intermediates or as a participant in pericyclic reactions, most notably the [3+2] cycloaddition. The adjacent methyl ester can act as a directing group, participate in cyclization reactions, or be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, offering field-proven insights and detailed experimental protocols to unlock its full synthetic potential.
Physicochemical Properties and Critical Safety Protocols
A thorough understanding of the physical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in the laboratory.
Physical and Chemical Data
The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Typically a pale yellow to orange liquid or solid |
| Boiling Point | ~149-150°C at 10 mmHg[4][5] |
| Density | ~1.784 g/mL at 25 °C (for the related 2-iodobenzoate)[4][5] |
| Solubility | Soluble in common organic solvents (e.g., chloroform, ethyl acetate, methanol); insoluble in water[6] |
| CAS Number | 16725-59-0 |
Safety and Handling: A Self-Validating System of Precaution
Organic azides are energetic compounds and must be handled with extreme caution as they can be potentially explosive, especially when heated or subjected to shock.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[7][8] A face shield is recommended when working with larger quantities.[7]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] An explosion-proof shield should be used during reactions, particularly during heating or distillation.
-
Thermal Stability: Avoid heating this compound neat. When thermal reactions are necessary, they should be conducted in dilute solutions with careful temperature monitoring. Avoid friction and grinding of the solid material.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[6]
-
Disposal: Dispose of any azide-containing waste in accordance with institutional and regulatory guidelines.[9] Quenching with a reducing agent like triphenylphosphine to form the stable phosphazene is a common practice before disposal.
Synthesis of this compound
The most common and reliable method for preparing this compound is via a diazotization-azidation sequence starting from the readily available methyl 2-aminobenzoate (methyl anthranilate). An alternative route involves the nucleophilic substitution of methyl 2-iodobenzoate.[11]
Detailed Protocol: Synthesis from Methyl 2-Aminobenzoate
This protocol is a standard laboratory procedure for the synthesis of aryl azides from anilines. The causality behind the steps is critical: the diazotization must be performed at low temperature (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely. Sodium azide is then introduced to displace the diazonium group, releasing nitrogen gas.
Experimental Protocol:
-
Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add methyl 2-aminobenzoate (1.0 eq) and a mixture of water and concentrated hydrochloric acid (e.g., 3 M HCl).
-
Cooling: Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The reaction is typically complete when a slight excess of nitrous acid is detected with starch-iodide paper.
-
Azidation: Prepare a solution of sodium azide (1.2 eq) in water. Add this solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Caption: Mechanism of intramolecular nitrene C-H insertion.
[3+2] Cycloaddition Reactions
The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with dipolarophiles such as alkynes and alkenes. [12]This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of "click chemistry." [13]
-
With Alkynes (Azide-Alkyne Cycloaddition): The reaction with terminal or internal alkynes produces highly stable 1,2,3-triazole rings. The copper(I)-catalyzed version (CuAAC) is exceptionally efficient and regiospecific, yielding the 1,4-disubstituted triazole isomer. [13]* With Alkenes (Azide-Alkenes Cycloaddition): The reaction with alkenes yields triazoline rings, which can be unstable. These intermediates can sometimes be isolated or may undergo further reactions, such as rearrangement or loss of N₂, to form aziridines or imines. [14] These cycloaddition reactions are characterized by their high atom economy, mild reaction conditions, and broad functional group tolerance, making them ideal for applications in drug discovery and bioconjugation. [15][13]
Caption: General scheme of a [3+2] azide-alkyne cycloaddition reaction.
Applications in Heterocyclic Synthesis
The robust reactivity of this compound makes it a premier starting material for a wide variety of nitrogen-containing heterocycles.
| Target Heterocycle | Synthetic Strategy | Key Features |
| Indolones / Carbazolones | Thermal/Photochemical Nitrene C-H Insertion | Direct, atom-economical route to fused ring systems. [16] |
| 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable, aromatic heterocyclic core widely used as a pharmacophore. [13] |
| Quinolines | Reductive Cyclization | Reduction of the azide to an amine followed by intramolecular condensation with the ester or a derivative. |
| Benzisoxazoles | Intramolecular Cyclization | Can be formed under specific conditions involving nitrene addition to the ester carbonyl. |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.
Protocol 1: Rhodium-Catalyzed Intramolecular C-H Amination
This protocol demonstrates the synthesis of a fused heterocyclic system via a metal-catalyzed nitrene insertion, a powerful method for building molecular complexity. [16][17] Experimental Protocol:
-
Inert Atmosphere: Add this compound (1.0 eq) to an oven-dried flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Catalyst: Add a dry, degassed solvent (e.g., toluene or dichloromethane). To this solution, add the rhodium catalyst, such as Rh₂(OAc)₄ (0.5-2 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C). The choice of temperature is critical; it must be sufficient to induce azide decomposition and nitrene formation without causing uncontrolled side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclized product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol illustrates the "click chemistry" application of this compound for the synthesis of a 1,4-disubstituted 1,2,3-triazole. [13]
Caption: General workflow for a CuAAC "click" reaction.
Experimental Protocol:
-
Setup: To a flask, add this compound (1.0 eq), the terminal alkyne (1.0-1.2 eq), and a solvent system (e.g., a mixture of t-butanol and water, or DMF).
-
Catalyst Preparation: In a separate vial, prepare the copper catalyst. A common method is to add sodium ascorbate (10-20 mol%) to a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the main reaction flask.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours but may be left overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the pure 1,2,3-triazole.
Conclusion
This compound stands as a testament to the power of strategic functional group placement in a small molecule building block. Its ability to serve as a precursor for nitrene-mediated cyclizations and to participate in highly reliable [3+2] cycloaddition reactions provides synthetic chemists with a direct and versatile entry point to a multitude of valuable nitrogen-containing heterocyclic systems. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage the unique reactivity of this reagent in the pursuit of novel pharmaceuticals, advanced materials, and complex natural products.
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"safety precautions and handling of Methyl 2-azidobenzoate"
An In-Depth Technical Guide to the Safe Handling and Application of Methyl 2-Azidobenzoate
Section 1: Core Hazard Analysis of this compound
This compound is an aromatic organic azide, a class of compounds recognized for its synthetic versatility and inherent energetic properties.[1] Its utility in chemical synthesis, particularly in the formation of nitrogen-containing heterocycles and bioconjugation reactions, is significant. However, the presence of the azido (-N₃) functional group imparts a dual-hazard profile: high reactivity with the potential for explosive decomposition and significant biological toxicity.[2][3] This guide provides a framework for its safe handling, grounded in a fundamental understanding of its chemical nature.
The primary hazards stem from the azide group's propensity to release dinitrogen gas (N₂), a highly exothermic and rapid decomposition that can be initiated by external energy sources like heat, light, friction, or shock.[3][4]
1.1 Stability Assessment
Two empirical rules are foundational for a first-pass assessment of an organic azide's stability:
-
The Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon and oxygen atoms to nitrogen atoms generally indicates greater stability, as the bulk of the molecule dilutes the energetic azide group.[5] A common guideline suggests that the ratio (NCarbon + NOxygen) / NNitrogen should be ≥ 3 for a compound to be considered relatively safe for handling with standard precautions.[5]
-
The Rule of Six: This rule posits that having at least six carbon atoms for each energetic functional group provides sufficient dilution to render the compound manageable.[5]
For this compound (C₈H₇N₃O₂):
-
C/N Ratio Calculation: (8 Carbons + 2 Oxygens) / 3 Nitrogens = 3.33 .
-
Rule of Six Analysis: The molecule contains 8 carbons for one azide group.
Both analyses suggest that this compound is more stable than smaller, low-molecular-weight azides. However, this does not render it safe; it remains a potentially explosive substance requiring meticulous handling protocols. Azides with a C/N ratio between 1 and 3 should be stored at low temperatures (-18 °C), protected from light, and kept in solutions not exceeding 1 M.[1]
1.2 Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₇N₃O₂ | N/A |
| Molecular Weight | 177.16 g/mol | N/A |
| Appearance | Varies; often an oil or solid | [6] |
| CAS Number | 16714-23-1 | [6] |
| Decomposition | Can decompose violently with heat.[3] Aryl azides typically decompose between 140-180 °C, but this can be lowered to 50-110 °C by ortho-substituents.[5] |
1.3 Toxicity and Incompatibilities
The azide functional group is acutely toxic, with a toxicity profile often compared to that of cyanide.[3] It can be readily absorbed through the skin, and inhalation of its decomposition product, hydrazoic acid, poses a severe health risk.[7][8]
Critical Incompatibilities:
-
Acids: Reacts to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][9]
-
Heavy Metals (Copper, Lead, Silver, Zinc): Forms highly shock-sensitive and explosive heavy metal azides. This includes contact with metal spatulas, plumbing, and certain reagents.[7][10][11]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Can form extremely unstable di- and tri-azidomethanes.[1][3]
-
Strong Oxidizing Agents & Reducing Agents: Can lead to violent reactions.[9]
Section 2: The Chemistry of Instability: Decomposition Pathways
The hazardous nature of this compound is rooted in its decomposition chemistry. Both thermal (thermolysis) and photochemical (photolysis) energy input can induce the extrusion of dinitrogen (N₂), generating a highly reactive aryl nitrene intermediate.[5]
The aryl nitrene is initially formed in a singlet state, which can then undergo several transformations, including:
-
Intersystem Crossing (ISC): Conversion to the more stable triplet nitrene.
-
Ring Expansion: Formation of a dehydroazepine intermediate.
-
Reaction with Nucleophiles: Trapping by surrounding solvent or reagent molecules.[5][12]
The release of N₂ gas can rapidly pressurize a closed system, leading to an explosion. The nitrene intermediate is also highly reactive and can lead to unpredictable secondary reactions if not controlled.
Section 3: Foundational Safety Protocols: Risk Assessment & Mitigation
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and administrative oversight, is mandatory. Every experiment must begin with a thorough risk assessment.
3.1 Engineering Controls
-
Chemical Fume Hood: All manipulations involving this compound must be performed in a certified chemical fume hood to mitigate inhalation hazards from the compound or the potential formation of hydrazoic acid.[2][13]
-
Blast Shield: The use of a portable, weighted blast shield inside the fume hood is mandatory for all reactions, especially during heating or concentration steps.[10][14][15] The fume hood sash should be kept as low as possible.[10]
3.2 Personal Protective Equipment (PPE)
The minimum required PPE is designed to prevent skin, eye, and respiratory exposure.[2]
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved standard nitrile exam gloves.[2][8] | Azides are readily absorbed through the skin; double-gloving provides an extra layer of protection against contamination.[2] |
| Eye Protection | Chemical safety goggles are the minimum. A face shield must be worn in addition to goggles when there is any risk of splashes or explosion.[2][10] | Protects against splashes and potential explosive decomposition. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory.[2] | Prevents skin contact with the compound. |
Section 4: Standard Operating Procedures (SOPs)
4.1 Weighing and Transferring
-
Preparation: Designate a work area within the fume hood. Cover the surface with absorbent bench paper.[15]
-
Tool Selection: Use only plastic, ceramic, or glass spatulas for transferring the solid. NEVER use metal spatulas. [3][10]
-
Weighing: If the balance cannot be in the hood, tare a sealed container, add the azide inside the hood, seal the container, and then weigh it outside the hood.[9] This minimizes exposure and contamination.
4.2 Reaction Setup and Execution
-
Glassware: Avoid using glassware with ground glass joints whenever possible to prevent friction that could initiate decomposition.[10][15] If unavoidable, ensure they are well-lubricated and handled gently.
-
Heating: Heat reactions using a well-controlled oil bath or heating mantle. Avoid direct, high-temperature heat sources. Monitor the reaction temperature closely.
-
Scale: Always perform reactions on the smallest scale feasible.[15] Supervisor approval should be required for scaling up.
4.3 Work-up and Purification
-
Quenching: If applicable, cool the reaction mixture to a safe temperature before quenching.
-
Concentration: Concentrating azide solutions via rotary evaporation has led to documented explosions.[10] This should be avoided. If concentration is absolutely necessary, it must be done behind a blast shield, at low temperature, and the user must not remove the flask until it has returned to atmospheric pressure. Never evaporate to dryness.
-
Purification: Distillation and sublimation should never be used.[3] Purification should be limited to methods like extraction, precipitation, and column chromatography.[3][10]
4.4 Storage
-
Container: Store in a clearly labeled, tightly sealed container.[9]
-
Location: Store in a cool, dry, and dark area, such as a refrigerator designated for chemicals.[3][16]
-
Segregation: Store away from all incompatible materials, especially acids and metals.[11][16] Do not store on metal shelves.[4]
4.5 Waste Management and Decontamination
-
Collection: All azide-containing waste is considered Extremely Hazardous Waste.[14] Collect all solutions and contaminated materials (gloves, paper towels, etc.) in a dedicated, clearly labeled, non-metal waste container.[1][14]
-
Segregation: Azide waste streams must NEVER be mixed with acidic, heavy metal, or chlorinated solvent waste.[1][14] Keep the waste pH basic (pH > 9) at all times.[14][16]
-
Disposal: Never pour any azide solution down the drain.[7][8] Dispose of all waste through your institution's hazardous waste program.
-
Decontamination: Wipe down all work surfaces and glassware with a basic solution (e.g., pH > 9 buffer or soapy water) to neutralize any residual acid and prevent the formation of hydrazoic acid, followed by a standard solvent like ethanol.[11][16]
Section 5: Emergency Response
Immediate and correct response to an incident is critical.
5.1 Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical team.[7]
5.2 Fire
-
If a fire involves azides, standard firefighting measures apply, but responders must be made aware of the explosion hazard.[14] An ABC dry powder extinguisher may be appropriate for small fires.[8]
Section 6: Conclusion
This compound is a powerful synthetic tool whose utility is matched by its significant hazards. A safety-first mindset, rooted in a deep understanding of its reactivity and potential for decomposition, is non-negotiable. By adhering to the principles of risk assessment, implementing robust engineering and administrative controls, consistently using appropriate PPE, and following validated operating procedures, researchers can mitigate the risks and harness the synthetic power of this compound responsibly.
References
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UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Available from: [Link]
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UC Santa Barbara. Sodium Azide and Organic Azides. Available from: [Link]
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University of Wisconsin–Madison EHS. Safe Handling of Sodium Azide (SAZ). Available from: [Link]
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University of Pittsburgh. (2013). Safe Handling of Azides. Available from: [Link]
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Yale Environmental Health & Safety. Sodium Azide. Available from: [Link]
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Royal Society of Chemistry. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. DOI:10.1039/D4CC03359K. Available from: [Link]
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University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Available from: [Link]
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Case Western Reserve University. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Available from: [Link]
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Northwestern University. (2022). Sodium Azide Standard Operating Procedure. Available from: [Link]
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University of California, Irvine. Azides SOP. Available from: [Link]
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Fisher Scientific. (2024). Methyl 2-iodobenzoate Safety Data Sheet. Available from: [Link]
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Krishna Solvechem Limited. Methyl 2-iodobenzoate Material Safety Data Sheet. Available from: [Link]
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University of Victoria. (2022). Azides Safe Work Procedure. Available from: [Link]
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ResearchGate. (2025). Aryl azide photoreactivity. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 2-azidobenzoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides an exceptionally robust and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This guide offers an in-depth exploration of Methyl 2-azidobenzoate as a strategic reactant in this transformation. We delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed, field-proven protocols for its successful implementation, and discuss the unique advantages conferred by the ortho-ester functionality of the resulting triazole products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the efficient construction of complex molecules in medicinal chemistry, materials science, and bioconjugation.
Introduction: Why this compound?
This compound is an aromatic azide distinguished by the presence of a methyl ester group positioned ortho to the azide functionality. While the CuAAC reaction is broadly tolerant of various functional groups, the choice of azide is a critical design element that dictates the properties of the final triazole product.
The use of this compound is strategically advantageous for several reasons:
-
Functional Handle for Diversification: The resulting 1,2,3-triazole product is endowed with a methyl ester group directly adjacent to the newly formed ring. This ester is not merely a passenger; it is a versatile chemical handle that can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or used in further cross-coupling reactions, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
-
Bioisosteric Potential: The 1,2,3-triazole ring is a highly stable, aromatic heterocycle with a significant dipole moment, making it an excellent and hydrolytically stable replacement for the amide bond in bioactive molecules.[3][4] The proximity of the ester/acid group can be used to mimic key interactions of natural amino acid residues or other pharmacophoric elements.
-
Modulated Reactivity: As an aryl azide, it exhibits good stability. The electron-withdrawing nature of the adjacent ester group can influence the electronic properties of the azide, potentially affecting reaction kinetics compared to simple alkyl or other aryl azides.
The thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes typically requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers.[2][5] The copper-catalyzed variant overcomes these limitations, offering exclusive formation of the 1,4-disubstituted product under mild, often aqueous, conditions, cementing its status as a true "click" reaction.[1][6]
Caption: Logical workflow of the CuAAC reaction.
The Chemical Principle: Mechanism of the CuAAC Reaction
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted mechanism, proposed by Sharpless, Fokin, and coworkers, involves a multi-step catalytic cycle that is distinct from the concerted thermal process.[7][8]
Pillar of the Reaction: The Copper(I) Catalyst The active catalyst is the Copper(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[9] A more convenient and overwhelmingly popular method is the in situ generation of Cu(I) from a stable and inexpensive Cu(II) precursor, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent. Sodium ascorbate is the reductant of choice, especially for reactions in aqueous media or bioconjugation.[7][10]
The Catalytic Cycle
-
Acetylide Formation: The Cu(I) ion readily coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a key copper-acetylide intermediate.[9][11]
-
Azide Coordination & Cyclization: The azide (this compound) then coordinates to the copper center. This is followed by a stepwise cycloaddition process, which proceeds through a six-membered copper-containing metallacycle intermediate.[1][9]
-
Ring Contraction & Product Release: This metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis (often from a protic solvent or the ascorbate) cleaves the copper-carbon bond, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, thus closing the cycle.[1][11]
Caption: Simplified catalytic cycle for the CuAAC reaction.
The Role of Ligands In many applications, particularly in bioconjugation, ligands are used to stabilize the Cu(I) oxidation state and accelerate the reaction.[3][10] Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) coordinate to the copper center, preventing its oxidation and disproportionation, and can increase the catalyst's efficacy.[12]
Experimental Guide: Protocols and Methodologies
Safety & Handling
-
Azide Hazard: this compound, like all organic azides, is a potentially energetic compound. While it has a relatively high carbon-to-nitrogen ratio, which generally implies greater stability, it should always be handled with care.[13] Avoid heating neat material, grinding, or subjecting it to shock. Conduct reactions behind a blast shield.
-
Copper Toxicity: Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes.
-
General Precautions: Perform all manipulations in a well-ventilated fume hood.
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flasks & stir bars |
| Terminal Alkyne (e.g., Phenylacetylene) | Magnetic stir plate |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Syringes and needles |
| Sodium L-Ascorbate | Thin Layer Chromatography (TLC) plates |
| Solvents (e.g., t-BuOH, H₂O, DMF, DMSO) | TLC chamber and UV lamp |
| Solvents for extraction (e.g., EtOAc, DCM) | Rotary evaporator |
| Anhydrous MgSO₄ or Na₂SO₄ | Glassware for column chromatography |
| Silica Gel (for chromatography) | Standard laboratory glassware |
Protocol: Synthesis of Methyl 2-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoate
This protocol details a representative CuAAC reaction between this compound and Phenylacetylene.
Step 1: Preparation of Stock Solutions
-
CuSO₄ Solution: Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Solution: Freshly prepare a 1.0 M solution of sodium L-ascorbate in deionized water. This solution can oxidize over time, so fresh preparation is crucial for optimal results.[10][14]
Step 2: Reaction Setup
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (177 mg, 1.0 mmol, 1.0 equiv.).
-
Add Phenylacetylene (102 mg, 1.0 mmol, 1.0 equiv.). Note: If the alkyne is a solid, add it at this stage.
-
Add 10 mL of a 1:1 mixture of tert-butanol and deionized water. Stir the mixture at room temperature until all solids dissolve.
-
To the stirring solution, add the 0.1 M CuSO₄ solution (1.0 mL, 0.1 mmol, 10 mol%). The solution may turn a faint blue.
-
Initiate the reaction by adding the freshly prepared 1.0 M sodium ascorbate solution (0.3 mL, 0.3 mmol, 30 mol%) dropwise. A color change to yellow or orange-brown is often observed as Cu(II) is reduced to Cu(I).
Step 3: Reaction Monitoring & Completion
-
Allow the reaction to stir at room temperature. The reaction is often complete within 1 to 12 hours.[7]
-
Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent). Spot the starting materials and the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, more polar spot (visualized under UV light) indicates product formation.
Step 4: Work-up and Purification
-
Once the reaction is complete, add 10 mL of deionized water and 10 mL of ethyl acetate to the flask.
-
Transfer the mixture to a separatory funnel. To remove the copper catalyst, wash the organic layer with 15 mL of a saturated aqueous ammonium hydroxide solution. Caution: Perform in a fume hood. The aqueous layer will turn deep blue as it complexes with the copper. Repeat this wash.
-
Wash the organic layer with 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the pure triazole product. Residual copper impurities can sometimes affect NMR spectra, leading to signal broadening or disappearance; thorough purification is essential.[15]
Data, Optimization, and Troubleshooting
Reaction Parameter Overview
The CuAAC reaction is robust, but its efficiency can be influenced by several factors. The table below summarizes key parameters for consideration.
| Parameter | Common Choices & Considerations | Rationale & Impact |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO, THF, H₂O.[9] | Protic, aqueous mixtures often accelerate the reaction.[1] DMF and DMSO are excellent for dissolving a wide range of substrates. |
| Cu(I) Source | CuSO₄/Na-Ascorbate (most common), CuI, CuBr, Cu(I)-ligand complexes.[7][10] | In situ generation from Cu(II) is convenient and reliable. Direct use of Cu(I) salts may require an inert atmosphere to prevent oxidation. |
| Catalyst Loading | 1-10 mol% | Lower loadings are desirable but may require longer reaction times. Higher loadings can facilitate difficult reactions but complicate purification. |
| Ligand | TBTA, THPTA, PMDETA.[3][9] | Ligands stabilize the Cu(I) state and can accelerate the reaction. THPTA is ideal for aqueous/biological applications.[12] For simple organic synthesis, ligands are often not strictly necessary but can be beneficial. |
| Temperature | Room Temperature (most common), 30-60 °C. | The reaction is typically fast at room temperature. Gentle heating can be used to accelerate reactions with sterically hindered or electron-deficient substrates. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (oxidized Cu(I)).2. Decomposed sodium ascorbate solution.3. Poor substrate solubility. | 1. Use a freshly prepared sodium ascorbate solution. Ensure it is added last to initiate the reaction.2. Consider degassing the solvent to remove oxygen.3. Add a ligand (e.g., TBTA) to stabilize Cu(I).4. Switch to a solvent system with better solubilizing power, such as DMF or DMSO. |
| Formation of Side Products | 1. Oxidative homocoupling of the alkyne (Glaser coupling).2. Substrate degradation. | 1. This is caused by excess oxygen and insufficient reducing agent. Use a slight excess of sodium ascorbate (e.g., 2-5 equivalents relative to copper) and/or degas the reaction mixture.[1] 2. Ensure the reaction conditions are mild and compatible with all functional groups on your substrates. |
| Difficult Purification | 1. Residual copper contamination.2. Emulsion during work-up. | 1. Wash thoroughly with aqueous ammonium hydroxide or a solution of a chelating agent like EDTA. Alternatively, filter the crude product through a small plug of silica gel.2. Add brine to the separatory funnel to help break the emulsion. |
| Broad/Missing NMR Signals | Paramagnetic Cu(II) impurities in the final product.[15] | This is a known issue.[15] Re-purify the sample by column chromatography or wash a solution of the product (e.g., in DCM) with aqueous EDTA solution to chelate and remove residual copper. Recording the spectrum at a lower temperature may also help. |
Conclusion
This compound is a highly valuable reagent for the copper-catalyzed azide-alkyne cycloaddition. It provides a reliable and efficient pathway to 1,4-disubstituted 1,2,3-triazoles that are pre-functionalized for subsequent chemical diversification. The protocols outlined herein are robust and adaptable, serving as a solid foundation for applications ranging from the synthesis of small-molecule libraries for drug discovery to the development of novel functional materials. By understanding the underlying mechanism and potential pitfalls, researchers can effectively harness this powerful click reaction to accelerate their scientific programs.
References
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][9][11]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. (Sourced from multiple search results)
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- AAT Bioquest. (2024). What is the mechanism of click chemistry?
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. .
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- ResearchGate Discussion. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?
- Jena Bioscience. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Website.
- BenchChem. (2025). Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Methyl 6-(azidomethyl)
- BenchChem. (2025). Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. BenchChem Website.
- Ort, F. F., & Rutjes, F. P. J. T. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). In Science of Synthesis.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Nazir, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286.
- ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.
- Synthesis. (2012). Copper-Catalyzed Azide-Alkyne Cycloadditions. Thieme.
- El-Sawy, E. R., et al. (2019). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. International Journal of Organosilicic Chemistry.
- Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). LinkedIn.
- MDPI. (2022). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI.com.
- Interchim. (n.d.).
- ACS Catalysis. (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst.
- MDPI. (2024).
- Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(17), 11847-11855.
- Soriano del Amo, D., et al. (2010). Water-Soluble Copper(I)-Stabilizing Ligands for Bioconjugation. Bioconjugate Chemistry, 21(11), 1951-1962.
- Kumar, A., et al. (2022). Application of triazoles in the structural modification of natural products. RSC Medicinal Chemistry, 13(9), 1035-1054.
- Research Outreach. (2015). Copper click chemistry mechanism unravelled. Research Outreach.
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- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Bioconjugation via Staudinger Ligation
A Guide to Covalent Bond Formation Using Azide and Phosphine Chemistry
Introduction: The Power of Bioorthogonality
In the complex milieu of a biological system, achieving chemical selectivity is paramount. Bioconjugation, the science of covalently linking molecules, demands reactions that proceed with high efficiency and specificity in aqueous environments, without interfering with the native functionality of biomolecules. Bioorthogonal chemistry provides a powerful toolkit for this purpose, utilizing reactions between functional groups that are mutually reactive but inert to the biological surroundings.
The Staudinger Ligation stands as a cornerstone of bioorthogonal chemistry. First described by Staudinger in 1919 and later adapted for biological applications by Bertozzi and coworkers, this reaction forms a stable amide bond through the reaction of an azide and a specifically engineered phosphine. The azide, a small and metabolically stable functional group, can be readily introduced into proteins, glycans, lipids, or nucleic acids. The phosphine partner is designed with an ortho-electrophilic trap, such as an ester, which is crucial for the ligation mechanism. While the user's query mentions Methyl 2-azidobenzoate, this molecule serves as a structural archetype for the two key components: an azide and a methyl ester on a phenyl ring. In the context of the Staudinger Ligation, these functionalities are typically on separate reaction partners that are brought together to form the final conjugate.
This guide provides a comprehensive overview of the Staudinger Ligation mechanism, a detailed protocol for its application in protein labeling, and insights into the critical parameters for success.
The Staudinger Ligation Mechanism
The Staudinger Ligation is a modification of the classic Staudinger reaction, in which an azide reacts with a phosphine to produce an aza-ylide intermediate, which is then hydrolyzed to an amine and a phosphine oxide. The ligation variant cleverly intercepts this aza-ylide intermediate to form an amide bond.
The mechanism proceeds in several steps:
-
Aza-Ylide Formation: The reaction initiates with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is the rate-limiting step and results in the formation of a linear phosphazide intermediate, which quickly loses dinitrogen gas (N₂) to form an aza-ylide (or iminophosphorane).
-
Intramolecular Cyclization: The key innovation of the Staudinger Ligation is the placement of an electrophilic trap (e.g., a methyl ester) ortho to the phosphine on one of its aryl rings. The aza-ylide nitrogen atom attacks this ester in a rapid intramolecular reaction, forming a five-membered ring intermediate.
-
Hydrolysis & Amide Formation: This cyclic intermediate is unstable in water and undergoes hydrolysis. The ring opens to form a stable amide bond between the two molecules and releases the phosphine oxide byproduct.
This process, particularly the intramolecular trapping step, is highly efficient and outcompetes the hydrolysis pathway of the classic Staudinger reduction, which would simply reduce the azide to an amine.
Caption: Mechanism of the Staudinger Ligation.
The Traceless Staudinger Ligation
A significant advancement in the field is the "traceless" Staudinger ligation. This variant results in the formation of a native amide bond with no atoms from the phosphine reagent remaining in the final product. This is achieved by using phosphinothiols, where the phosphine is linked to a thioester. The reaction proceeds through a similar mechanism, but the final hydrolysis and rearrangement step releases a phosphine oxide fragment, leaving a clean, native amide linkage. This is particularly valuable in protein and peptide synthesis where maintaining the native chemical structure is critical.
Experimental Protocol: Protein Labeling
This protocol describes the labeling of an azide-modified protein with a phosphine-containing fluorescent dye.
Materials and Reagents
| Reagent/Material | Supplier | Purpose | Storage |
| Azide-Modified Protein (e.g., BSA-Azide) | In-house prep or commercial | Biomolecule to be labeled | -20 °C or -80 °C |
| Phosphine-Dye (e.g., Phosphine-FITC) | Commercial | Labeling reagent | -20 °C, desiccated, dark |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard lab stock | Reaction and storage buffer | 4 °C |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | To dissolve phosphine reagent | Room Temperature, desiccated |
| Size Exclusion Chromatography (SEC) Column | GE Healthcare, Bio-Rad | Purification of conjugate | Per manufacturer |
| SDS-PAGE Gels and Reagents | Bio-Rad, Thermo Fisher | Analysis of conjugate | Per manufacturer |
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Protein Solution: Prepare a 1-5 mg/mL solution of the azide-modified protein in PBS, pH 7.4. Keep on ice.
-
Phosphine-Dye Stock Solution: Dissolve the phosphine-dye reagent in anhydrous DMSO to a final concentration of 10 mM. Causality: Phosphine reagents can be susceptible to oxidation; using anhydrous DMSO and preparing the solution fresh minimizes degradation.
Step 2: Staudinger Ligation Reaction
-
To the azide-modified protein solution, add the phosphine-dye stock solution to achieve a 10- to 50-fold molar excess of the dye over the protein. Causality: A molar excess of the labeling reagent drives the reaction to completion, ensuring a higher degree of labeling on the protein.
-
Gently mix the reaction by inversion or slow rotation. Avoid vigorous vortexing, which can denature the protein.
-
Incubate the reaction at room temperature for 2-12 hours or at 4 °C for 12-24 hours. The optimal time should be determined empirically. The reaction can be monitored by analyzing small aliquots over time.
Step 3: Purification of the Bioconjugate
-
Removal of Excess Reagent: The most common method to separate the labeled protein from the unreacted phosphine-dye is size exclusion chromatography (SEC).
-
Equilibrate an appropriate SEC column (e.g., a PD-10 desalting column for small scale or a Superdex/Sephadex column for FPLC) with PBS, pH 7.4.
-
Load the entire reaction mixture onto the column.
-
Elute the protein with PBS, pH 7.4. The protein conjugate will elute first in the void volume, while the smaller, unreacted dye molecule will be retained and elute later.
-
Collect fractions and identify those containing the protein by measuring absorbance at 280 nm. The presence of the dye can be confirmed by measuring absorbance at its specific maximum wavelength (e.g., ~495 nm for FITC).
Step 4: Characterization of the Conjugate
-
SDS-PAGE Analysis: Analyze the purified conjugate using SDS-PAGE. The labeled protein should show a higher molecular weight band compared to the unlabeled starting protein. If the dye is fluorescent, the gel can be imaged on a fluorescence scanner before Coomassie staining to confirm successful conjugation.
-
Mass Spectrometry: For precise characterization, use techniques like MALDI-TOF or ESI-MS to confirm the mass of the conjugate. This allows for the determination of the degree of labeling (DOL), i.e., the average number of dye molecules per protein.
-
Spectrophotometry: The DOL can also be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) and applying the Beer-Lambert law.
Caption: Experimental workflow for protein bioconjugation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive phosphine reagent (oxidized).- Insufficient molar excess of label.- Sub-optimal reaction time or temperature.- Inefficient azide incorporation into the protein. | - Use fresh, anhydrous DMSO for phosphine stock.- Increase molar excess of phosphine-dye.- Optimize incubation time and temperature.- Verify azide incorporation using a click reaction with an alkyne-fluorophore. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability at reaction pH or temperature. | - Keep DMSO concentration below 10% (v/v).- Perform reaction at 4 °C.- Screen different buffers and pH values. |
| Poor Recovery After Purification | - Non-specific binding to the SEC resin.- Protein aggregation. | - Use a column with a different matrix.- Include mild detergents (e.g., Tween-20) in the elution buffer if compatible.- Analyze pre-purification sample for aggregation. |
Safety and Handling
-
Organic Azides: Organic azides can be energetic and potentially explosive, especially at high concentrations or when heated. Handle with appropriate care, avoiding shock, friction, and heat. Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Phosphines: Triarylphosphines can be irritants. Avoid inhalation and contact with skin and eyes. Work in a well-ventilated fume hood.
-
Solvents: Anhydrous DMSO is flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Conclusion
The Staudinger Ligation is a robust and highly selective method for bioconjugation, enabling the precise assembly of complex biomolecular structures. Its bioorthogonality allows it to be used in environments ranging from simple buffers to the surfaces of living cells. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can successfully employ this chemistry to label proteins, develop drug delivery systems, engineer cell surfaces, and construct novel biosensors. The traceless variant further expands its utility, making it a premier tool for chemical protein synthesis and modification.
References
-
Staudinger Ligation. (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]
-
van der Vlist, J., et al. (2011). Staudinger ligation as a method for bioconjugation. TUE Research Portal. Retrieved January 14, 2026, from [Link]
-
Tam, A., & Raines, R. T. (2009). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology. Retrieved January 14, 2026, from [Link]
-
Applications of Staudinger Ligation. (2025, October 29). MolecularCloud. Retrieved January 14, 2026, from [Link]
-
Tam, A., et al. (2007). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Kölmel, D. K., & Kool, E. T. (2020). The Staudinger Ligation. Chemical Reviews. Retrieved January 14, 2026, from [Link]
-
Tam, A., & Raines, R. T. (2009). Protein Engineering with the Traceless Staudinger Ligation. Raines Lab, University of Wisconsin-Madison. Retrieved January 14, 2026, from [Link]
-
Saxon, E., & Bertozzi, C. R. (2000). A “Traceless” Staudinger Ligation for the Chemoselective Synthesis of Amide Bonds. Organic Letters. Retrieved January 14, 2026, from [Link]
-
Lin, F. L., et al. (2005). Mechanistic Investigation of the Staudinger Ligation. Lawrence Berkeley National Laboratory. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet for Methyl 2-iodobenzoate. (n.d.). Company Website. Retrieved January 14, 2026, from [Link]
-
Staudinger reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Lin, F. L., et al. (2005). Mechanistic investigation of the staudinger ligation. PubMed. Retrieved January 14, 2026, from [Link]
- Preparation and/or purification of oligonucleotide conjugates. (n.d.). Google Patents.
-
Production and initial biochemical characterization of the conjugates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Watts, E., et al. (2024). Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher
Application Notes and Protocols: Labeling Proteins and Peptides with Methyl 2-Azidobenzoate
Introduction: Unveiling Molecular Interactions with Precision
In the intricate landscape of cellular biology and drug discovery, understanding the transient and dynamic interactions between proteins is paramount. Photoaffinity labeling has emerged as a powerful technique to capture these fleeting interactions by creating covalent bonds between interacting molecules upon photoactivation. Among the arsenal of photo-reactive reagents, aryl azides have garnered significant attention due to their relative stability in the dark and their ability to be activated by ultraviolet (UV) light to form highly reactive nitrene intermediates.[1]
This application note provides a comprehensive guide to the use of Methyl 2-azidobenzoate , a versatile photo-crosslinking reagent, for the covalent labeling of proteins and peptides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into data analysis and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful tool to elucidate protein-protein interactions, map binding sites, and identify novel drug targets.
The Chemistry of Capture: Mechanism of Action
The efficacy of this compound as a photo-crosslinking agent lies in the chemistry of its aryl azide group. In its ground state, the molecule is relatively inert, allowing for its introduction into biological systems with minimal perturbation. Upon irradiation with UV light, typically in the range of 254-365 nm, the aryl azide undergoes photolysis, extruding a molecule of dinitrogen gas (N₂) and generating a highly reactive nitrene intermediate, 2-methoxycarbonylphenylnitrene.[1]
This nitrene is a highly electrophilic species that can readily react with a variety of chemical bonds in its immediate vicinity. The primary mode of reaction involves insertion into C-H bonds of amino acid side chains, forming a stable covalent adduct. While insertion into C-H bonds is a major pathway, the nitrene can also react with other nucleophilic groups present in proteins, such as amines and thiols, although these reactions are often less efficient. The non-specific nature of the nitrene insertion allows for the labeling of a wide range of amino acid residues, providing a snapshot of the protein's environment at the moment of photoactivation.
Caption: Mechanism of photo-crosslinking with this compound.
Experimental Protocols
Synthesis of this compound
For researchers preferring to synthesize the reagent in-house, a common route involves the diazotization of methyl 2-aminobenzoate followed by azide substitution. A general procedure is outlined below, adapted from related syntheses.[2]
Materials:
-
Methyl 2-aminobenzoate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 2-aminobenzoate in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Protocol for Labeling Proteins with this compound
This protocol provides a general framework for the photo-crosslinking of a target protein with this compound. Optimization of reagent concentrations, incubation times, and UV irradiation conditions is crucial for each specific biological system.
Materials and Reagents:
-
Purified target protein and potential binding partner(s) in a suitable, amine-free buffer (e.g., PBS, HEPES).
-
This compound stock solution (e.g., 10-100 mM in DMSO or DMF).
-
UV lamp with an appropriate wavelength (e.g., 254 nm or 365 nm). A UV crosslinker instrument is recommended for controlled irradiation.[3]
-
Quenching solution (e.g., DTT or β-mercaptoethanol).
-
SDS-PAGE reagents.
-
Staining solution (e.g., Coomassie Brilliant Blue or silver stain).
Procedure:
-
Sample Preparation:
-
Prepare a reaction mixture containing the target protein and its potential binding partner(s) at appropriate concentrations in the chosen reaction buffer.
-
As a negative control, prepare a sample containing only the target protein.
-
For competition experiments, prepare a sample with an excess of a known, non-photo-reactive inhibitor or binding partner.
-
-
Incubation with this compound:
-
Add the this compound stock solution to the reaction mixtures to achieve the desired final concentration (typically in the range of 10 µM to 1 mM). The optimal concentration should be determined empirically.
-
Incubate the samples in the dark at a suitable temperature (e.g., 4 °C or room temperature) for a predetermined time (e.g., 15-60 minutes) to allow for binding of the reagent to the target.
-
-
UV Irradiation:
-
Place the samples in a suitable container (e.g., quartz cuvette or on a parafilm-covered surface on ice) at a fixed distance from the UV lamp.
-
Irradiate the samples with UV light for a specific duration (e.g., 1-30 minutes). The optimal irradiation time and wavelength need to be optimized to maximize crosslinking while minimizing protein damage.[3]
-
It is critical to wear appropriate personal protective equipment (PPE), including UV-blocking goggles, during this step.[4]
-
-
Quenching the Reaction:
-
After irradiation, add a quenching solution to the samples to scavenge any unreacted nitrene intermediates.
-
-
Analysis of Cross-linked Products:
-
Add SDS-PAGE loading buffer to the samples and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by staining. Cross-linked products will appear as higher molecular weight bands compared to the individual proteins.
-
Caption: General experimental workflow for protein labeling.
Downstream Analysis: Identifying the Labeled Sites
While SDS-PAGE can confirm the formation of cross-linked complexes, mass spectrometry (MS) is the gold standard for identifying the specific amino acid residues that have been modified by this compound.
General MS Workflow:
-
Excise the cross-linked protein band from the SDS-PAGE gel.
-
Perform in-gel digestion of the protein using a protease such as trypsin.
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS data against a protein sequence database using specialized software that can account for the mass modification introduced by the cross-linker. The mass of the this compound adduct (after loss of N₂) is 149.047 Da.
The fragmentation pattern of the modified peptides in the MS/MS spectra can provide precise information about the site of covalent attachment.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or no cross-linking | Inefficient photoactivation. | Verify the output and wavelength of your UV lamp. Optimize irradiation time and distance from the lamp. Consider using a shorter wavelength (e.g., 254 nm) if 365 nm is ineffective, but be mindful of potential protein damage.[1] |
| Suboptimal reagent concentration. | Perform a titration of this compound to find the optimal concentration for your system. | |
| Presence of interfering substances. | Ensure your buffer is free of primary amines (e.g., Tris) or other nucleophiles that can react with the nitrene.[5] | |
| Short-lived protein interaction. | Decrease the incubation time before UV irradiation to capture more transient interactions. | |
| High background/non-specific labeling | Excessive UV irradiation. | Reduce the UV exposure time or intensity. |
| High concentration of the photo-reactive reagent. | Lower the concentration of this compound. | |
| Aggregation of the protein or reagent. | Centrifuge the protein solution before use. Ensure the reagent is fully dissolved in the buffer. | |
| Protein precipitation after labeling | Over-crosslinking leading to changes in protein solubility. | Reduce the concentration of the cross-linker or the UV irradiation time.[5] |
| Protein damage from UV light. | Use a longer wavelength of UV light if possible, or shorten the irradiation time. Include protectants like glycerol in the reaction buffer. |
Case Study: Elucidating Drug-Target Interactions
A hypothetical application of this compound in drug discovery involves the identification of the cellular target of a novel small molecule inhibitor.
Scenario: A phenotypic screen has identified a promising small molecule that inhibits cancer cell proliferation. However, its direct molecular target is unknown.
Approach:
-
Probe Synthesis: A derivative of the small molecule hit is synthesized with a this compound moiety attached via a linker that is unlikely to interfere with its binding activity.
-
Cellular Labeling: The photo-reactive probe is incubated with live cancer cells.
-
Photo-crosslinking: The cells are irradiated with UV light to covalently link the probe to its binding partner(s).
-
Target Identification: The cells are lysed, and the cross-linked protein-probe complexes are enriched (e.g., via a biotin tag on the probe and streptavidin affinity chromatography).
-
MS Analysis: The enriched proteins are identified by mass spectrometry.
-
Validation: The identified protein target is then validated using orthogonal methods, such as in vitro binding assays with the original small molecule hit.
This approach allows for the unbiased identification of the direct cellular target of a drug candidate, providing crucial information for mechanism-of-action studies and further drug development.
Conclusion
This compound is a valuable tool for researchers seeking to investigate protein-protein interactions and identify molecular targets. Its ability to be activated by UV light provides temporal control over the cross-linking reaction, enabling the capture of dynamic molecular events. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can effectively employ this reagent to gain deeper insights into the complex world of protein interactions.
References
- Rappsilber, J., et al. (2000). Characterization of the topology of the 26S proteasome by chemical cross-linking and mass spectrometry. Journal of Biological Chemistry, 275(43), 33868-33876.
- Wu, P., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100109.
- Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(3), 100650.
- Google Patents. (2017). Production technology of methyl 2-iodobenzoate. CN106608823A.
- Meffert, R., & Dose, K. (1988). UV-induced cross-linking of proteins to plasmid pBR322 containing 8-azidoadenine 2'-deoxyribonucleotides. FEBS letters, 239(2), 190-194.
- Seneviratne, U. I., et al. (2020). Photoaffinity labeling probe strategy for target deconvolution in live cells. Cell Chemical Biology, 27(11), 1475-1485.e7.
- Google Patents. (2017). Production technology of methyl 2-iodobenzoate. CN106608823A.
- Fischer, F., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8569-8576.
- Liu, F., et al. (2017). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 16(4), 587-598.
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- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"synthesis of triazoles from Methyl 2-azidobenzoate and alkynes"
An Application Guide to the Regioselective Synthesis of 1,2,3-Triazoles from Methyl 2-Azidobenzoate and Alkynes
Introduction: The Privileged 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system represents a cornerstone in modern medicinal chemistry, materials science, and chemical biology.[1][2] This five-membered heterocycle, composed of three nitrogen and two carbon atoms, is not merely a passive linker; it is a highly stable, rigid scaffold with a significant dipole moment and the capacity for hydrogen bonding.[3][4] These properties allow it to act as a bioisostere for amide bonds and other functional groups, enhancing metabolic stability and improving pharmacokinetic profiles of drug candidates.[1] Consequently, triazole derivatives have found extensive application as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2][5]
The advent of "click chemistry," a concept introduced by K.B. Sharpless, catapulted the synthesis of 1,2,3-triazoles to the forefront of synthetic chemistry.[6] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a powerful and reliable method for constructing these valuable heterocycles.[7][] This guide provides a detailed examination of the synthesis of triazoles using this compound as a key building block, focusing on the two premier catalytic systems that offer complete control over regioselectivity: the copper-catalyzed synthesis of 1,4-disubstituted triazoles and the ruthenium-catalyzed route to 1,5-disubstituted triazoles.
The Foundation: Huisgen 1,3-Dipolar Cycloaddition
The parent reaction, the Huisgen 1,3-dipolar cycloaddition, involves the thermal reaction between an azide and an alkyne.[7] While foundational, this method suffers from significant drawbacks for practical synthesis: it requires high temperatures and prolonged reaction times, and crucially, with unsymmetrical alkynes, it produces a mixture of 1,4- and 1,5-regioisomers, necessitating difficult chromatographic separation.[6][7] The development of metal catalysis revolutionized this transformation, offering mild conditions and, most importantly, perfect regiocontrol.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioisomers
The CuAAC reaction is the premier example of a click reaction, affording 1,4-disubstituted 1,2,3-triazoles exclusively and in high yields.[6][7] The reaction is characterized by its operational simplicity, tolerance of a wide range of functional groups, and its ability to proceed under mild, often aqueous, conditions.[6][9] The rate acceleration compared to the uncatalyzed thermal reaction is immense, on the order of 10⁷ to 10⁸.[6]
Mechanism of CuAAC
The currently accepted mechanism deviates from a concerted cycloaddition. It begins with the formation of a copper(I) acetylide from a terminal alkyne.[7][10] This intermediate then reacts with the azide, proceeding through a six-membered copper-containing metallacycle.[6][] Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, closing the catalytic cycle.[6] The active Cu(I) catalyst can be introduced directly (e.g., CuI, CuBr) or, more commonly, generated in situ from the reduction of an inexpensive Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[7][9]
Detailed Protocol 1: Synthesis of Methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate
This protocol details the synthesis of a 1,4-disubstituted triazole using this compound and phenylacetylene.
Materials:
-
This compound (1.0 mmol, 177.2 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 19.8 mg)
-
Solvent: 1:1 mixture of tert-Butanol and Water (10 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, and standard glassware for workup.
Procedure:
-
Reagent Setup: In a 25 mL round-bottom flask, dissolve this compound (177.2 mg) and phenylacetylene (121 µL) in 10 mL of a 1:1 t-BuOH/H₂O mixture. Stir the solution vigorously.
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (12.5 mg in 0.5 mL H₂O) and sodium ascorbate (19.8 mg in 0.5 mL H₂O).
-
Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄·5H₂O solution. The solution may turn from blue to a yellowish or heterogeneous mixture.
-
Scientist's Note: Sodium ascorbate is added first to ensure a reducing environment is present when the Cu(II) salt is introduced, promoting the immediate formation of the active Cu(I) catalyst and preventing oxidative homocoupling of the alkyne.[6]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes), checking for the disappearance of the azide starting material.
-
Workup: Once the reaction is complete, add 20 mL of water and extract the mixture with Ethyl Acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield the pure product as a white solid.
Substrate Scope for CuAAC
The CuAAC reaction is highly reliable for terminal alkynes. The following table summarizes expected outcomes with this compound.
| Alkyne Substrate | Catalyst System | Solvent | Temp. | Expected Product Regiochemistry |
| Phenylacetylene | CuSO₄ / Na-Ascorbate | t-BuOH/H₂O | RT | 1,4-disubstituted |
| 1-Hexyne | CuI | THF | RT | 1,4-disubstituted |
| Propargyl alcohol | CuSO₄ / Na-Ascorbate | H₂O | RT | 1,4-disubstituted |
| 4-Ethynyltoluene | CuI / TBTA | CH₂Cl₂ | RT | 1,4-disubstituted |
Part 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomers
As a powerful complement to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[11][12][13] A significant advantage of the RuAAC reaction is its ability to engage both terminal and internal alkynes, providing access to fully substituted triazoles, a feat not achievable with standard CuAAC.[6][11]
Mechanism of RuAAC
The mechanism of RuAAC is distinct from that of CuAAC. It does not involve a metal acetylide intermediate.[7] Instead, the proposed catalytic cycle involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[11][14] The first C-N bond forms between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[14] This is followed by rate-determining reductive elimination, which releases the 1,5-triazole product and regenerates the active ruthenium catalyst.[11] Commonly used catalysts include pentamethylcyclopentadienyl (Cp) ruthenium complexes like [CpRuCl(COD)] or [Cp*RuCl(PPh₃)₂].[11][14]
Detailed Protocol 2: Synthesis of Methyl 2-(5-phenyl-1H-1,2,3-triazol-1-yl)benzoate
This protocol details the synthesis of a 1,5-disubstituted triazole.
Materials:
-
This compound (1.0 mmol, 177.2 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)
-
[Cp*RuCl(COD)] (Cyclooctadiene)ruthenium(II) chloride pentamethylcyclopentadienyl complex (0.02 mmol, 7.6 mg)
-
Solvent: Anhydrous Toluene (10 mL)
-
Schlenk flask (25 mL), magnetic stirrer, nitrogen/argon atmosphere setup.
Procedure:
-
Inert Atmosphere Setup: Assemble a 25 mL Schlenk flask equipped with a magnetic stir bar. Subject the flask to three cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).
-
Scientist's Note: Ruthenium catalysts, particularly in their active state, can be sensitive to oxygen. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
-
Reagent Addition: Under a positive pressure of inert gas, add the catalyst [Cp*RuCl(COD)] (7.6 mg), followed by anhydrous toluene (10 mL), this compound (177.2 mg), and phenylacetylene (121 µL).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C with vigorous stirring. A typical reaction time is 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC, as described in the CuAAC protocol. The 1,4- and 1,5-isomers will likely have different Rf values, allowing for clear distinction.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 30 g of silica gel directly to the flask and remove the solvent by rotary evaporation.
-
Purification: The resulting silica-adsorbed crude product can be dry-loaded onto a silica gel column. Elute with a suitable solvent gradient (e.g., 10% to 40% Ethyl Acetate in Hexanes) to isolate the pure 1,5-disubstituted triazole product.
Substrate Scope for RuAAC
The RuAAC reaction offers a broader substrate scope with respect to the alkyne partner.
| Alkyne Substrate | Catalyst | Solvent | Temp. | Expected Product Regiochemistry |
| Phenylacetylene | [CpRuCl(COD)] | Toluene | 80 °C | 1,5-disubstituted |
| 1-Hexyne | [CpRuCl(PPh₃)₂] | Dioxane | 60 °C | 1,5-disubstituted |
| Diphenylacetylene | [CpRuCl(COD)] | Toluene | 80 °C | 1,4,5-trisubstituted |
| 1-Phenyl-1-propyne | [CpRuCl(COD)] | DCE | 60 °C | 1,4,5-trisubstituted |
General Experimental Workflow
The overall process for synthesizing and isolating triazoles follows a standardized laboratory workflow, which is crucial for reproducibility and safety.
Conclusion and Outlook
The copper- and ruthenium-catalyzed azide-alkyne cycloadditions are exceptionally powerful and reliable methods for the synthesis of 1,2,3-triazoles. By choosing the appropriate catalyst, researchers can exert complete control over the product regiochemistry, selectively accessing either 1,4- or 1,5-disubstituted triazoles from this compound and a terminal alkyne. Furthermore, the RuAAC methodology extends this capability to internal alkynes, enabling the creation of fully substituted, sterically complex triazole systems. The resulting methyl 2-(triazol-1-yl)benzoate products are valuable compounds in their own right for biological screening or can serve as versatile intermediates for further synthetic elaboration in the pursuit of novel therapeutics and advanced materials.
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Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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Doi, T. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. IntechOpen. [Link]
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Arias-Oliva, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis. [Link]
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Sud, M., et al. (2020). Scalable Synthesis of Benzotriazoles via [3+2] Cycloaddition of Azides and Arynes in Flow. Chemistry – A European Journal. [Link]
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Cisneros, G. A., et al. (2014). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]
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O'Neill, C. E., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
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O'Neill, C. E., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
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Wang, Y., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
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Sharma, S., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]
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Shi, F., et al. (2008). Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides. PubMed, National Institutes of Health. [Link]
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Shi, F., et al. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. PubMed Central, National Institutes of Health. [Link]
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Li, J., et al. (2021). Application of triazoles in the structural modification of natural products. PubMed Central, National Institutes of Health. [Link]
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Kumar, R., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. [Link]
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Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]
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Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed, National Institutes of Health. [Link]
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Wang, D., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PubMed Central, National Institutes of Health. [Link]
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Organic Chemistry Portal. Synthesis of 1,2,3-triazoles. [Link]
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Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central, National Institutes of Health. [Link]
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Oakdale, J. S., et al. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health. [Link]
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Meldal, M. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Moodle@Units. [Link]
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Sha, S., et al. (2020). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI. [Link]
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Wang, Y., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. National Institutes of Health. [Link]
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O'Neill, C. E., et al. (2024). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. [Link]
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O'Neill, C. E., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chalmers University of Technology. [Link]
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Rios, R., et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]
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The Versatility of Methyl 2-Azidobenzoate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Strategic Advantage of Methyl 2-Azidobenzoate
This compound is a versatile and highly reactive building block in modern organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its unique arrangement of an azide and a methyl ester in an ortho position on an aromatic ring provides a gateway to a diverse array of synthetic transformations. This guide provides an in-depth exploration of its application, focusing on the mechanistic rationale behind its reactivity and offering detailed protocols for the synthesis of key heterocyclic scaffolds relevant to pharmaceutical and materials science research. The strategic placement of the azide group allows for its transformation into highly reactive intermediates, primarily nitrenes, which can undergo a variety of intramolecular reactions with the neighboring ester group or other parts of the molecule. This proximity-driven reactivity is the cornerstone of its utility, enabling the efficient, and often elegant, construction of complex ring systems.
The primary reactive pathways of this compound that will be explored in this guide are:
-
Tandem Staudinger/Aza-Wittig Reaction: A powerful method for the formation of quinazolinones and benzodiazepines.
-
Intramolecular Nitrene Insertion: A direct approach to forming new carbon-nitrogen bonds, leading to valuable carbazole and indol-one frameworks.
-
[3+2] Cycloaddition Reactions: The classic Huisgen cycloaddition for the synthesis of 1,2,3-triazoles.
-
Reductive Cyclization: A straightforward route to N-heterocyclic lactams through the reduction of the azide and subsequent intramolecular amidation.
These methodologies offer researchers a robust toolkit for leveraging the unique reactivity of this compound in the pursuit of novel molecular architectures.
Tandem Staudinger/Aza-Wittig Reaction: A Gateway to Fused Heterocycles
The tandem Staudinger/intramolecular aza-Wittig reaction is a highly efficient and widely used method for the synthesis of nitrogen-containing heterocycles.[1][2] This one-pot sequence involves the reaction of an azide with a phosphine to generate an iminophosphorane (the Staudinger reaction), which then undergoes an intramolecular cyclization with a suitably positioned electrophile, such as an ester (the aza-Wittig reaction).[1][2] this compound is an ideal substrate for this transformation, as the in situ generated iminophosphorane can readily cyclize with the adjacent methyl ester.
Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[3][4] The tandem Staudinger/aza-Wittig reaction of this compound with an isocyanate provides a direct and high-yielding route to 2,3-disubstituted quinazolin-4(3H)-ones.
Mechanism: The reaction is initiated by the Staudinger reaction between this compound and triphenylphosphine, which forms an iminophosphorane intermediate with the extrusion of dinitrogen. This intermediate then undergoes an aza-Wittig reaction with an isocyanate to form a carbodiimide. The carbodiimide is then poised for an intramolecular nucleophilic attack by the nitrogen of the iminophosphorane onto the ester carbonyl, followed by elimination of triphenylphosphine oxide, to yield the quinazolinone ring system.
Figure 1: General workflow for quinazolinone synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-3-methylquinazolin-4(3H)-one
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 177.16 | 1.0 | 177 mg |
| Triphenylphosphine | 262.29 | 1.1 | 288 mg |
| Phenyl isocyanate | 119.12 | 1.2 | 130 µL |
| Toluene (anhydrous) | - | - | 10 mL |
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add triphenylphosphine (1.1 mmol) in one portion. Stir the solution at room temperature for 2 hours. The progress of the iminophosphorane formation can be monitored by the cessation of nitrogen gas evolution.
-
Add phenyl isocyanate (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to yield the desired 2-phenyl-3-methylquinazolin-4(3H)-one.
Synthesis of 1,4-Benzodiazepin-5-ones
By acylating an α-amino ester with 2-azidobenzoyl chloride (derived from this compound), a precursor for the synthesis of 1,4-benzodiazepin-5-ones via an intramolecular aza-Wittig reaction can be prepared.[1]
Mechanism: The 2-azidobenzoyl derivative of an α-amino ester, upon treatment with a phosphine, forms the corresponding iminophosphorane. Subsequent intramolecular aza-Wittig reaction between the iminophosphorane and the ester carbonyl of the amino acid moiety leads to the formation of the seven-membered benzodiazepine ring.
Figure 2: Synthesis of 1,4-Benzodiazepin-5-ones.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepin-5-one Derivative
Note: This protocol involves the initial preparation of the 2-azidobenzoyl amino ester.
Part A: Synthesis of Methyl 2-((2-azidobenzoyl)amino)propanoate
-
Hydrolyze this compound to 2-azidobenzoic acid using standard procedures (e.g., NaOH in methanol/water, followed by acidification).
-
Convert the resulting carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
React the 2-azidobenzoyl chloride with methyl alaninate hydrochloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C to room temperature.
-
Purify the resulting methyl 2-((2-azidobenzoyl)amino)propanoate by column chromatography.
Part B: Intramolecular Aza-Wittig Cyclization
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 2-((2-azidobenzoyl)amino)propanoate | (Varies) | 1.0 | (Varies) |
| Triphenylphosphine | 262.29 | 1.1 | 288 mg |
| Toluene (anhydrous) | - | - | 10 mL |
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the 2-azidobenzoyl amino ester (1.0 mmol) in anhydrous toluene (10 mL).
-
Add triphenylphosphine (1.1 mmol) and stir the mixture at room temperature for 2 hours.
-
Heat the reaction to reflux for 8-12 hours, monitoring by TLC.
-
After cooling, remove the solvent in vacuo and purify the residue by column chromatography to afford the desired 1,4-benzodiazepin-5-one.
Intramolecular Nitrene Insertion: Crafting Carbazoles
The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo intramolecular C-H insertion reactions to form new heterocyclic rings.[5] this compound derivatives are excellent precursors for the synthesis of carbazoles, a structural motif found in many biologically active natural products and pharmaceuticals.[5][6]
Mechanism: Upon heating or irradiation, this compound derivatives can extrude nitrogen gas to form a singlet nitrene. This electrophilic nitrene can then undergo intramolecular cyclization onto an adjacent aryl ring, followed by tautomerization to afford the stable carbazole core. Rhodium catalysts are often employed to facilitate this transformation at lower temperatures and with greater control.[5]
Figure 3: General scheme for carbazole synthesis.
Experimental Protocol: Rhodium-Catalyzed Synthesis of a Carbazole Derivative
Note: This protocol requires a biaryl precursor.
Part A: Synthesis of Methyl 2-azido-[1,1'-biphenyl]-3-carboxylate
-
Starting with a suitable 2-bromoaniline derivative, perform a Suzuki cross-coupling reaction with phenylboronic acid to introduce the second aryl ring.[5]
-
Convert the resulting 2-amino-biphenyl derivative to the corresponding azide via a diazotization/azidation sequence.[5]
Part B: Intramolecular Nitrene Insertion
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 2-azido-[1,1'-biphenyl]-3-carboxylate | (Varies) | 0.5 | (Varies) |
| Rhodium(II) acetate dimer | 442.11 | 0.01 (2 mol%) | 4.4 mg |
| Dichloromethane (DCM, anhydrous) | - | - | 5 mL |
Procedure:
-
To a solution of the biaryl azide (0.5 mmol) in anhydrous DCM (5 mL) in a sealed tube, add rhodium(II) acetate dimer (0.01 mmol).
-
Seal the tube and heat the reaction mixture to 60 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pass it through a short plug of silica gel to remove the catalyst, and wash with DCM.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the carbazole derivative.
[3+2] Cycloaddition: The Gateway to Triazoles
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of click chemistry and provides a highly efficient route to 1,2,3-triazoles.[7][8] this compound can serve as the azide component in this reaction, leading to the formation of N-aryl triazoles. The reaction can be performed under thermal conditions, but the use of a copper(I) catalyst (CuAAC) offers superior regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[7]
Mechanism: In the copper-catalyzed version, the terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide. This species then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate, to furnish the 1,4-disubstituted triazole product.
Figure 4: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol: Synthesis of Methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 177.16 | 1.0 | 177 mg |
| Phenylacetylene | 102.14 | 1.1 | 121 µL |
| Copper(II) sulfate pentahydrate | 249.69 | 0.05 (5 mol%) | 12.5 mg |
| Sodium ascorbate | 198.11 | 0.1 (10 mol%) | 19.8 mg |
| t-Butanol/Water (1:1) | - | - | 10 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in a small amount of water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn from blue to a greenish or brownish color.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired triazole.
Reductive Cyclization: A Direct Route to N-Heterocyclic Lactams
The reduction of the azide group in this compound to an amine, followed by intramolecular cyclization with the ester, provides a straightforward method for the synthesis of benzolactams, such as oxindoles and their higher homologues. A variety of reducing agents can be employed for this transformation.
Mechanism: The azide is first reduced to the corresponding amine. The newly formed primary amine then acts as a nucleophile, attacking the electrophilic carbonyl of the methyl ester in an intramolecular fashion. This is followed by the elimination of methanol to yield the cyclic amide (lactam).
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The Versatile Role of Methyl 2-Azidobenzoate in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern drug discovery and chemical biology, the precise identification of molecular targets and the nuanced understanding of ligand-protein interactions are paramount. Methyl 2-azidobenzoate has emerged as a valuable and versatile chemical tool, primarily serving as a precursor to photo-reactive crosslinking agents. Its applications are pivotal in the development of sophisticated probes for elucidating complex biological systems. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of photoaffinity labels and bioconjugates.
Introduction: The Power of Covalent Capture
The transient and often low-affinity interactions that govern biological processes present a significant challenge for researchers. Photoaffinity labeling (PAL) is a powerful technique that addresses this by converting non-covalent interactions into stable covalent bonds upon photo-activation.[1] Aryl azides, such as the derivative of this compound, are a key class of photoreactive groups used in PAL.[2] They are relatively stable in the dark but, upon irradiation with UV light, form highly reactive nitrene intermediates that can insert into C-H or N-H bonds in their immediate vicinity, effectively "capturing" the interacting protein.[3]
This compound itself is not directly used for conjugation to biomolecules. Instead, it serves as a stable and readily available starting material for the synthesis of more reactive derivatives, primarily 2-azidobenzoic acid. This carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate its covalent attachment to amine-containing molecules such as proteins, peptides, or small molecule ligands.
Core Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry revolve around its use as a building block for:
-
Photoaffinity Probes: By incorporating the 2-azidobenzoyl group into a ligand or pharmacophore, researchers can create a probe that, upon binding to its target protein and subsequent UV irradiation, will form a covalent bond. This allows for the identification of previously unknown targets of a drug candidate, the validation of on-target engagement, and the mapping of binding sites.
-
Heterobifunctional Crosslinkers: The 2-azidobenzoyl moiety can be combined with another reactive group (e.g., an NHS ester) through a spacer arm to create a heterobifunctional crosslinker.[4] This allows for a two-step conjugation process: first, the NHS ester reacts with a primary amine on a molecule of interest, and then the azide group can be photo-activated to crosslink with an interacting partner.
Workflow for Application
The journey from this compound to a functional photoaffinity probe or bioconjugate involves a series of well-defined chemical transformations. The general workflow is outlined below.
Caption: General workflow for utilizing this compound.
Detailed Protocols
Important Safety Considerations: Organic azides are potentially explosive and should be handled with extreme caution.[5] They can be sensitive to heat, shock, and friction. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Avoid using metal spatulas for transferring solid azides.
Protocol 1: Synthesis of 2-Azidobenzoic Acid from this compound (Hydrolysis)
This protocol describes the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (approximately 10 mL per gram of ester).
-
In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in deionized water (approximately 5 mL per gram of NaOH).
-
Add the NaOH solution to the methanolic solution of the ester.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2-3. A white precipitate of 2-azidobenzoic acid should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water.
-
Dry the product under vacuum to yield 2-azidobenzoic acid as a white solid.
| Parameter | Value | Rationale |
| Reactant Ratio | 1 eq. Ester : 2 eq. NaOH | Ensures complete hydrolysis of the ester. |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to go to completion at reflux. |
| pH of Precipitation | 2-3 | Ensures complete protonation of the carboxylate to form the insoluble carboxylic acid. |
Protocol 2: Synthesis of N-Succinimidyl 2-Azidobenzoate (NHS Ester Activation)
This protocol details the activation of 2-azidobenzoic acid using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent.
Materials:
-
2-Azidobenzoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-azidobenzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in dry DCM or THF.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve DCC or EDC (1.1 equivalents) in a minimal amount of the same dry solvent.
-
Slowly add the carbodiimide solution to the cooled solution of the acid and NHS with continuous stirring.
-
Allow the reaction to stir in the ice bath for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
If using DCC, filter off the DCU precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-succinimidyl 2-azidobenzoate.
-
The product can be further purified by recrystallization or column chromatography.
| Parameter | Value | Rationale |
| Reagent Ratio | 1 eq. Acid : 1.1 eq. NHS : 1.1 eq. DCC/EDC | A slight excess of NHS and the coupling agent ensures efficient activation of the carboxylic acid. |
| Solvent | Dry DCM or THF | Anhydrous conditions are necessary to prevent hydrolysis of the activated ester. |
| Temperature | Initial cooling followed by room temperature | Controls the reaction rate and minimizes side reactions. |
Protocol 3: Bioconjugation of N-Succinimidyl 2-Azidobenzoate to a Peptide
This protocol describes the coupling of the activated 2-azidobenzoate to the primary amine of a peptide.
Materials:
-
N-Succinimidyl 2-azidobenzoate
-
Peptide with a free primary amine (e.g., N-terminus or lysine side chain)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reaction vial
-
HPLC for purification
Procedure:
-
Dissolve the peptide in DMF or DMSO to a concentration of 1-5 mg/mL.
-
Add DIPEA (2-3 equivalents based on the peptide) to the peptide solution to ensure the amine is deprotonated.
-
In a separate vial, dissolve N-succinimidyl 2-azidobenzoate (1.5-2 equivalents based on the peptide) in a minimal amount of DMF or DMSO.
-
Add the solution of the activated ester to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the 2-azidobenzoyl-peptide conjugate can be purified by reverse-phase HPLC.
| Parameter | Value | Rationale |
| Ester to Peptide Ratio | 1.5-2 equivalents of ester | A molar excess of the activated ester drives the reaction to completion. |
| Base | DIPEA | Ensures the nucleophilicity of the primary amine for efficient coupling. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Allows for sufficient time for the coupling reaction to occur. |
Protocol 4: Photo-Crosslinking of a 2-Azidobenzoyl-Labeled Probe to its Target Protein
This protocol outlines the general procedure for photo-crosslinking.
Materials:
-
Purified 2-azidobenzoyl-labeled probe
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES)
-
UV lamp (handheld or in a crosslinker) with an emission wavelength around 254-280 nm
-
Quartz cuvette or microplate
-
Ice bath
Procedure:
-
Prepare a solution containing the target protein and the 2-azidobenzoyl-labeled probe at desired concentrations. A typical starting point is a 1:1 to 1:10 molar ratio of protein to probe.
-
As a negative control, prepare a sample with the protein and a non-photoreactive analog of the probe, or a sample that will not be irradiated.
-
Incubate the mixture for a sufficient time to allow for binding (this will depend on the affinity of the probe for the target).
-
Place the sample in a quartz cuvette or microplate on an ice bath to minimize heat-induced damage.
-
Irradiate the sample with UV light (e.g., 254 nm) for a predetermined time (typically 5-30 minutes). The optimal irradiation time should be determined empirically.
-
After irradiation, the cross-linked protein-probe complex can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to confirm crosslinking and identify the site of modification.
Caption: Mechanism of aryl azide photo-crosslinking.
Conclusion
This compound is a key starting material in medicinal chemistry for the construction of powerful molecular probes. By following the protocols outlined in this guide, researchers can effectively synthesize 2-azidobenzoyl-labeled molecules for photoaffinity labeling and bioconjugation studies. The ability to covalently capture and identify protein targets and interaction partners is invaluable for advancing our understanding of disease mechanisms and for the development of novel therapeutics. The careful and safe handling of azide-containing compounds is essential for the successful and secure implementation of these powerful techniques.
References
- Mishchenko, E. L., et al. (2000). Study of the chemical structures of the photo-cross-linking products between Tyr and the 5-azido-2-nitrobenzoyl residue. Journal of Photochemistry and Photobiology B: Biology, 54(1), 16-25.
- MacKinnon, A. L., et al. (2007). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 55-68.
- Stanford Environmental Health & Safety.
- Thermo Fisher Scientific. Photoreactive Crosslinker Chemistry.
- ChemSpider. Methyl ester hydrolysis.
- Active Ester Functionalized Azobenzenes as Vers
- Thermo Fisher Scientific. Photo-reactive Crosslinkers.
Sources
- 1. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the chemical structures of the photo-cross-linking products between Tyr and the 5-azido-2-nitrobenzoyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
"use of Methyl 2-azidobenzoate in materials science"
An In-Depth Technical Guide to the Applications of Methyl 2-Azidobenzoate in Materials Science
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile photoactive compound, and its significant applications in modern materials science. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple procedural lists to offer a deep dive into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore its role in polymer cross-linking, surface functionalization, and microfabrication, grounded in the fundamental chemistry of nitrene intermediates.
The Core Chemistry: From Aryl Azide to Reactive Nitrene
This compound (M2AB) is an aromatic organic compound distinguished by an azide (-N₃) group ortho to a methyl ester group. Its utility in materials science is almost exclusively derived from the predictable decomposition of the azide moiety when subjected to energy, typically in the form of ultraviolet (UV) light or thermal activation.
Upon irradiation, the azide group undergoes photolysis, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive, electron-deficient intermediate known as an arylnitrene.[1][2] This nitrene species exists in two electronic states: a singlet and a triplet ground state.[1] The singlet nitrene is the initial photoproduct and is exceptionally reactive, capable of undergoing a variety of chemical transformations that are instrumental for material modification.[3] These reactions include:
-
C-H Bond Insertion: The nitrene can directly insert into aliphatic C-H bonds, forming a new C-N covalent bond. This is the primary mechanism for cross-linking polymer chains and functionalizing surfaces.[4]
-
Cycloaddition: It can react with double bonds (C=C) to form three-membered aziridine rings.[3]
-
Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from its environment.
-
Rearrangement: Intramolecular reactions can lead to ring expansion or other products.[5]
The exceptional reactivity of the nitrene intermediate makes M2AB a powerful tool for covalently modifying materials that may otherwise be chemically inert.
Caption: Photodecomposition of this compound to form a reactive nitrene.
Application Note: Photo-Cross-Linking of Polymer Films for Enhanced Material Properties
The creation of three-dimensional polymer networks through cross-linking is a fundamental strategy for improving the mechanical, thermal, and chemical resistance of polymeric materials.[6] M2AB serves as an efficient photo-cross-linker, enabling this process to be controlled spatially and temporally with UV light.
Principle of Operation
When blended with a host polymer, M2AB disperses throughout the matrix. Upon UV irradiation, M2AB molecules generate arylnitrenes in situ. These highly reactive species do not need a specific functional group on the host polymer; they can directly insert into the ubiquitous C-H bonds along the polymer backbones.[4][7] The insertion reaction forms stable C-N covalent bonds, effectively "stitching" adjacent polymer chains together. This process transforms a collection of individual linear chains into a single, robust network, leading to significant improvements in material properties.
Data Presentation: Impact of Cross-Linking on Polymer Properties
The following table summarizes the expected changes in properties for a generic amorphous polymer like poly(methyl methacrylate) (PMMA) after being cross-linked using M2AB.
| Property | Before Cross-Linking (Control) | After Cross-Linking (PMMA + 5% M2AB) | Rationale for Change |
| Solubility in THF | Soluble | Insoluble, Swells | Covalent network prevents dissolution.[4] |
| Glass Transition (Tg) | ~105 °C | ~115-120 °C | Reduced chain mobility due to cross-links. |
| Tensile Modulus | ~3.0 GPa | ~3.2-3.5 GPa | Increased stiffness from network structure. |
| Hardness (Shore D) | ~85 | ~90-92 | Network structure resists indentation. |
Experimental Protocol: Photo-Cross-Linking of a PMMA Film
This protocol details the steps to create a solvent-resistant, cross-linked PMMA film.
Materials:
-
Poly(methyl methacrylate) (PMMA), Mw = 120,000 g/mol
-
This compound (M2AB)
-
Toluene (solvent)
-
Glass microscope slides (substrates)
-
Spin coater
-
UV source (e.g., mercury lamp with 254 nm filter)
-
Hot plate
Procedure:
-
Solution Preparation (Causality):
-
Prepare a 10% (w/v) solution of PMMA in toluene. Stir until fully dissolved. The choice of a good solvent ensures a homogeneous film.
-
Add M2AB to the solution at a concentration of 5% relative to the PMMA weight (e.g., 50 mg M2AB for 1 g PMMA). Stir in the dark to prevent premature decomposition. This concentration provides a sufficient density of cross-links without phase separation.
-
-
Substrate Preparation:
-
Clean glass slides by sonicating in acetone, then isopropanol, for 15 minutes each.
-
Dry the slides under a stream of nitrogen and place them on a hot plate at 110 °C for 5 minutes to remove any adsorbed moisture, ensuring good film adhesion.
-
-
Film Deposition:
-
Place a cleaned slide on the spin coater chuck.
-
Deposit the PMMA/M2AB solution onto the slide.
-
Spin coat at 2000 rpm for 60 seconds to create a uniform thin film.
-
-
Soft Bake:
-
Transfer the coated slide to a hot plate set at 70 °C for 10 minutes. This step removes residual solvent from the film. The temperature is kept well below the thermal decomposition temperature of M2AB.
-
-
UV Exposure (Cross-Linking):
-
Place the film under a UV lamp (254 nm) at a fixed distance.
-
Irradiate with a dose of ~500 mJ/cm². The 254 nm wavelength provides sufficient energy for azide photolysis. The dose determines the extent of cross-linking.
-
Safety Note: Perform this step in a ventilated area and use appropriate UV-blocking personal protective equipment.
-
-
Post-Exposure Bake:
-
Bake the film at 90 °C for 5 minutes to complete any residual reactions and relax the polymer network.
-
-
Verification:
-
To confirm cross-linking, immerse a small piece of the film in toluene. An un-cross-linked film will dissolve completely, while the cross-linked film will swell but remain intact.
-
Caption: Workflow for creating a photo-cross-linked polymer film.
Application Note: Covalent Surface Functionalization for Biomedical Devices
Controlling the interactions between a material surface and a biological environment is critical for the success of medical implants, biosensors, and drug delivery systems.[8] M2AB acts as a robust molecular anchor for the covalent attachment of functional molecules to surfaces, a process often termed surface functionalization.[9][10]
Principle of Operation
The strategy involves using M2AB as a photoactive linker. The ester group on M2AB can first be reacted with an amine-terminated molecule of interest (e.g., polyethylene glycol, PEG-NH₂) to form a stable amide bond. The resulting molecule, now bearing the photoactive azide group, is applied to a substrate. Upon UV irradiation, the generated nitrene non-discriminately inserts into C-H bonds on the substrate surface, forming a dense layer of the desired molecule covalently tethered to the material.[11] This method is powerful because it does not require pre-existing reactive groups on the substrate, making it applicable to a wide range of materials, including polymers and metals.
Protocol: Creating an Anti-Fouling PEGylated Surface on Silicon
This protocol describes how to graft PEG chains onto a silicon wafer to reduce non-specific protein adsorption.
Materials:
-
Silicon wafers
-
This compound (M2AB)
-
Amine-terminated PEG (PEG-NH₂), Mw = 2000 g/mol
-
Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) (for amide coupling)
-
Dichloromethane (DCM), Dimethylformamide (DMF) (solvents)
-
UV source (254 nm)
Procedure:
Part 1: Synthesis of PEG-Azide Linker
-
Activation of M2AB: In a round-bottom flask, dissolve M2AB (1.1 eq) and NHS (1.1 eq) in dry DCM. Add DCC (1.1 eq) and stir at room temperature for 4 hours to form the NHS-ester of 2-azidobenzoic acid. This pre-activation creates a more efficient coupling partner for the amine.
-
Amide Coupling: Dissolve PEG-NH₂ (1 eq) in DMF and add it to the activated M2AB solution. Stir overnight at room temperature.
-
Purification: Precipitate the product in cold diethyl ether and collect the solid. Wash thoroughly to remove unreacted starting materials. Dry under vacuum. The result is a PEG chain with a photoactive azide group at one end (PEG-Azide).
Part 2: Surface Grafting
-
Substrate Cleaning: Clean silicon wafers by sonicating in piranha solution (H₂SO₄:H₂O₂ 3:1 ratio). Extreme caution is required. Rinse extensively with deionized water and dry with nitrogen. This creates a hydrophilic surface with Si-OH groups.
-
Linker Application: Prepare a 1% (w/v) solution of the purified PEG-Azide linker in isopropanol. Apply this solution to the cleaned silicon wafer via spin coating (1500 rpm, 45s).
-
Photo-Immobilization: Place the coated wafer in a nitrogen-purged chamber to prevent oxidation. Irradiate with a 254 nm UV source with a dose of 1 J/cm². The nitrene generated will insert into Si-H and surface C-H bonds.
-
Washing: After irradiation, thoroughly wash the wafer by sonicating in isopropanol and then deionized water to remove any non-covalently bound PEG-Azide.
-
Characterization: The success of the functionalization can be verified by:
-
Water Contact Angle Measurement: A successful PEGylation will result in a significant decrease in the water contact angle, indicating a more hydrophilic surface.
-
X-ray Photoelectron Spectroscopy (XPS): The appearance of the N1s peak confirms the presence of the linker on the surface.
-
Sources
- 1. Nitrene - Wikipedia [en.wikipedia.org]
- 2. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Nitrenes slideshare Reactive intermediates | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface functionalization of nanodiamonds for biomedical applications [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Smart Surfaces for Medicine and Biotechnology: Advances in Glass Functionalization through RDRP Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Methyl 2-Azidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Methyl 2-Azidobenzoate in Heterocyclic Synthesis
This compound is a versatile aromatic azide that serves as a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its strategic placement of an azide group ortho to a methyl ester functionality allows for a rich and diverse reactivity profile. This reagent is particularly useful for constructing fused ring systems through nitrene-mediated reactions, cycloadditions, and transition-metal-catalyzed transformations. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active molecules and functional materials.[1][2] This guide provides a comprehensive overview of the experimental setups and detailed protocols for key reactions involving this compound, with a strong emphasis on safety, mechanistic rationale, and practical execution.
CRITICAL SAFETY PRECAUTIONS: Handling Organic Azides
Organic azides like this compound are energetic compounds and must be handled with extreme caution due to their potential to decompose explosively when subjected to heat, shock, or friction.[3][4]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5][6] For reactions with a higher risk of explosion, a face shield and blast shield are mandatory.[5][6]
-
Ventilation: All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[5]
-
Scale: Use the smallest possible scale for your experiments, especially during initial investigations.
-
Avoid Metal Spatulas: Do not use metal spatulas for handling or transferring solid organic azides to prevent scratching, which can initiate decomposition.[5] Use plastic or ceramic spatulas instead.[7]
-
Solvent Choice: Avoid using halogenated solvents such as dichloromethane or chloroform, as they can form dangerously explosive diazidomethane or triazidomethane, respectively.[3][6]
-
Temperature Control: Store this compound at low temperatures (refrigerator or freezer) and away from light.[3][5] Reactions should be conducted with careful temperature monitoring.
-
Purification: Avoid distillation and sublimation for purification.[3] Recrystallization and chromatography are the preferred methods. Do not concentrate azide-containing solutions to dryness using rotary evaporation unless the stability of the compound is well-established.[6]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[4][5]
Reaction I: Thermal Cyclization for the Synthesis of Indazole Derivatives
The thermal decomposition of ortho-substituted aryl azides is a classic method for the synthesis of fused nitrogen heterocycles. In the case of this compound, heating can induce the extrusion of dinitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular cyclization to yield valuable indazole derivatives. A plausible product from the thermal cyclization of this compound is methyl 1H-indazole-3-carboxylate, an important scaffold in medicinal chemistry.
Conceptual Workflow: Thermal Cyclization
Caption: Workflow for the thermal cyclization of this compound.
Detailed Experimental Protocol: Synthesis of Methyl 1H-indazole-3-carboxylate (Representative Protocol)
This protocol is adapted from general procedures for the thermal cyclization of ortho-substituted aryl azides and should be optimized for this compound.
Materials:
-
This compound
-
High-boiling inert solvent (e.g., Dowtherm A, diphenyl ether)
-
Inert gas (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Inert gas line
-
Standard glassware for work-up and chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a high-boiling inert solvent (e.g., Dowtherm A, approximately 10-20 mL per gram of azide).
-
Flush the system with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture to reflux under the inert atmosphere. The temperature will depend on the solvent used (e.g., Dowtherm A, ~250 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the high-boiling solvent under reduced pressure (vacuum distillation).
-
Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the desired Methyl 1H-indazole-3-carboxylate.[8][9]
Quantitative Data (Hypothetical):
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| This compound | 1.0 | 177.15 | 1.77 | - |
| Dowtherm A | - | - | - | 20 |
Reaction II: Photochemical Cyclization
Photochemical activation provides a mild alternative to high temperatures for the generation of nitrenes from aryl azides. Irradiation with UV light can induce the decomposition of this compound, leading to the formation of heterocyclic products through intramolecular reactions of the resulting nitrene. The specific products can be influenced by the reaction conditions, such as the solvent and the presence of other reagents. A notable transformation is the photochemical cyclization of 2-azidobenzoic acids to 2,1-benzisoxazole-3(1H)-ones, suggesting a similar pathway for the corresponding methyl ester.[3]
Conceptual Workflow: Photochemical Reaction
Caption: Workflow for the photochemical reaction of this compound.
Detailed Experimental Protocol: Photochemical Synthesis of Heterocycles (Representative Protocol)
This protocol is based on general procedures for the photolysis of aryl azides and should be optimized for this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
Inert gas (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Equipment:
-
Photochemical reactor with a UV lamp (e.g., mercury lamp with a quartz or Pyrex filter)
-
Quartz or Pyrex reaction vessel
-
Magnetic stirrer
-
Inert gas line
-
Standard glassware for work-up and chromatography
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough to allow for efficient light penetration.
-
Degas the solution by bubbling an inert gas (N₂ or Ar) through it for 20-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Place the reaction vessel in the photochemical reactor and irradiate with a UV lamp. The wavelength of irradiation should be chosen based on the UV-Vis spectrum of the starting material.
-
Monitor the reaction progress by TLC or UV-Vis spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting product mixture by column chromatography or recrystallization to isolate the desired heterocyclic compound(s).
Reaction III: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles.[4] this compound can readily participate in this reaction with a terminal alkyne in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) source and a reducing agent.
Conceptual Workflow: CuAAC Reaction
Caption: Workflow for the CuAAC "Click" reaction of this compound.
Detailed Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative (Representative Protocol)
This protocol is a general procedure for CuAAC and should be optimized for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water, DMF, DMSO)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer
-
Standard glassware for work-up
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-butanol/water 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-triazole.[10][11]
Quantitative Data (Hypothetical for reaction with phenylacetylene):
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| This compound | 1.0 | 177.15 | 1.77 | - |
| Phenylacetylene | 1.1 | 102.14 | 1.12 | 1.23 |
| CuSO₄·5H₂O | 0.05 | 249.69 | 0.125 | - |
| Sodium Ascorbate | 0.2 | 198.11 | 0.396 | - |
| t-Butanol/Water (1:1) | - | - | - | 20 |
Reaction IV: Transition-Metal-Catalyzed Reactions
Transition metals can catalyze a variety of transformations of organic azides, including C-H amination and the synthesis of various nitrogen heterocycles.[12] For example, rhodium catalysts are known to facilitate nitrene transfer reactions, which can be applied to the synthesis of complex molecules.[13] The reaction of this compound with anilines in the presence of a rhodium catalyst could potentially lead to the formation of carbazole or benzimidazole derivatives through a C-H insertion or a related pathway.
Conceptual Workflow: Rhodium-Catalyzed Amination
Caption: Workflow for the Rhodium-catalyzed reaction of this compound.
Detailed Experimental Protocol: Synthesis of N-Heterocycles (Representative Protocol)
This protocol is a general representation of rhodium-catalyzed amination and requires optimization for specific substrates.
Materials:
-
This compound
-
Aniline or a substituted aniline
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] or other suitable rhodium catalyst
-
Anhydrous solvent (e.g., toluene, 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and septum
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Inert gas line
-
Standard glassware for work-up and chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the rhodium catalyst (e.g., 1-5 mol%).
-
Add the aniline derivative (1.0-1.5 eq) and the anhydrous solvent.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture at room temperature or while heating.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting azide is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired heterocyclic product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of nitrogen-containing heterocycles. The reactions outlined in these application notes—thermal and photochemical cyclizations, copper-catalyzed cycloadditions, and transition-metal-catalyzed aminations—provide a toolbox for chemists to access valuable molecular scaffolds. Adherence to strict safety protocols is paramount when working with this energetic compound. The provided protocols serve as a detailed guide for researchers to explore the rich chemistry of this compound in their synthetic endeavors.
References
-
Shkodenko, L., et al. (2020). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry. [Link]
-
University of Victoria. (2022). Azides - Safe Work Procedure. [Link]
-
Fasano, V., & Citarella, M. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
Saini, R., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery & Therapeutics. [Link]
-
El-Naem, S. I., et al. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie. [Link]
-
Kumar, A., et al. (2018). Photochemical reactions as key steps in five-membered N-heterocycle synthesis. Journal of the Serbian Chemical Society. [Link]
-
Presolski, S. I., et al. (2011). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. Journal of the American Chemical Society. [Link]
-
Hong, V., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Bioconjugate Chemistry. [Link]
-
Lunkad, A. (2020). Synthesis of 2- Methyl benzimidazole. YouTube. [Link]
-
Samanta, P., et al. (2023). (a) General scheme for the CuAAC reaction between phenylacetylene... ResearchGate. [Link]
-
Iskin, B., et al. (2021). Exfoliated black phosphorous-mediated CuAAC chemistry for organic and macromolecular synthesis under white LED and near-IR irradiation. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, D., et al. (2017). Rhodium-catalyzed C–H carboxymethylation of anilines with vinylene carbonate. Organic & Biomolecular Chemistry. [Link]
-
Lindsay, V. N. G., et al. (2014). A scalable rhodium-catalyzed intermolecular aziridination reaction. Angewandte Chemie International Edition. [Link]
-
Li, X., et al. (2024). Advances in heterocycle synthesis through photochemical carbene transfer reactions. Chemical Communications. [Link]
-
Basnet, A. (2021). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. The University of Maine. [Link]
-
White, M. C., et al. (2011). Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. Israel Journal of Chemistry. [Link]
-
Tanaka, K., et al. (2016). Rhodium-Catalyzed Cycloisomerization of 2-Silylethynyl Phenols and Anilines via 1,2-Silicon Migration. Organic Letters. [Link]
-
Wang, X., et al. (2016). Rhodium‐Catalyzed Cycloisomerization of 2‐Alkynyl‐N′‐Arylidenebenzohydrazides: Synthesis of 4‐Alkenylphthalazin‐1(2 H)‐ones. Asian Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Wang, Y., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. ResearchGate. [Link]
-
PubChem. (n.d.). Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. [Link]
Sources
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- 3. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products Derived from Methyl 2-Azidobenzoate
Introduction: The Critical Role of Purification in Synthesis and Drug Discovery
Methyl 2-azidobenzoate is a versatile and highly reactive building block in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles that form the core of many pharmaceutical agents. Its utility in reactions such as thermal cyclizations, cycloadditions (including "click chemistry"), and domino reactions provides access to a diverse array of molecular architectures. However, the successful synthesis of a target molecule is only half the battle; obtaining it in a pure form is paramount for accurate biological evaluation and progression in the drug development pipeline.
Impurities, which can include unreacted starting materials, reagents, catalysts, and side products, can confound biological assays, leading to erroneous structure-activity relationship (SAR) data and potentially masking the true efficacy or toxicity of a compound. Therefore, robust and efficient purification strategies are not merely a matter of chemical aesthetics but a cornerstone of scientific integrity and the successful translation of chemical matter into therapeutic candidates.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for purifying small molecule products derived from this compound. We will delve into the mechanistic rationale behind the choice of purification technique and provide detailed, field-proven protocols for the most common methodologies: flash column chromatography, crystallization, and liquid-liquid extraction.
Choosing Your Purification Strategy: A Logic-Driven Approach
The selection of an appropriate purification method is dictated by the physicochemical properties of the target compound and its surrounding impurities. Key considerations include polarity, solubility, crystallinity, and thermal stability. The following decision tree provides a logical framework for navigating this selection process.
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry with Methyl 2-Azidobenzoate
Welcome to the technical support center for optimizing click chemistry reactions with Methyl 2-azidobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results in your conjugation experiments.
Understanding the Unique Reactivity of this compound
This compound is an aromatic azide that presents unique considerations for click chemistry due to the electronic and steric nature of its ortho-ester substituent. The electron-withdrawing character of the methyl ester group can influence the reactivity of the azide, while its position on the aromatic ring can introduce steric considerations. This guide will address how these factors impact both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main challenges I might face when using this compound in click chemistry?
A1: The primary challenges with this compound stem from its structure. The ortho-methyl ester group is electron-withdrawing, which can modulate the azide's reactivity. In CuAAC, this substituent could potentially chelate the copper catalyst, affecting its catalytic activity. Steric hindrance from the ortho group might also influence the reaction rate, particularly in SPAAC.
Q2: How do I synthesize this compound?
A2: this compound is typically synthesized from Methyl 2-aminobenzoate.[1][2][3] A common method involves the diazotization of the amine with a nitrite source (like sodium nitrite or tert-butyl nitrite) followed by treatment with an azide source (like sodium azide or azidotrimethylsilane).[4] It is crucial to handle organic azides with care due to their potential instability.[5]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q3: Will the ortho-ester group of this compound interfere with the copper catalyst in CuAAC?
A3: There is a possibility of chelation between the ortho-ester group and the copper(I) catalyst, which could potentially reduce the catalyst's efficacy. To mitigate this, the use of a stabilizing ligand is highly recommended. Ligands can protect the copper(I) from oxidation and disproportionation, and can also modulate its reactivity to favor the desired cycloaddition.[6]
Q4: What is the best copper source and ligand to use for CuAAC with this compound?
A4: A common and effective approach is to generate the active Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[7][8] For the ligand, a water-soluble option like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often a good choice for reactions in aqueous media, as it stabilizes the Cu(I) ion and accelerates the reaction.[8][9] In organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a widely used and effective ligand.[6][10] Given the potential for chelation with this compound, using a ligand is crucial for obtaining good results.
Q5: My CuAAC reaction with this compound is sluggish or failing. What are the likely causes?
A5: Several factors could be at play:
-
Inactive Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure your reaction is properly degassed.[11]
-
Insufficient Reducing Agent: If using a Cu(II) source, ensure you have an adequate amount of a fresh sodium ascorbate solution to maintain the copper in the Cu(I) state.
-
Ligand Issues: The absence of a suitable ligand can lead to poor results, especially with a potentially chelating substrate like this compound.
-
Solvent Choice: The reaction is sensitive to the solvent. A mixture of water with a co-solvent like t-butanol, DMSO, or DMF often works well to dissolve all reactants.
-
pH: The reaction is generally tolerant to a pH range of 4-12.[7] However, extreme pH values can affect the stability of your reactants or the catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q6: Is this compound a good substrate for SPAAC?
A6: Yes, aryl azides are commonly used in SPAAC. The electronic nature of the substituent can influence the reaction rate. While electron-withdrawing groups can sometimes decrease the reactivity of the azide, steric hindrance from ortho-substituents can paradoxically accelerate the reaction by distorting the azide group, making it more reactive.[12] This phenomenon, known as "steric acceleration," could be beneficial for the reactivity of this compound in SPAAC.[12]
Q7: Which strained alkyne should I choose to react with this compound?
A7: The choice of strained alkyne will significantly impact the reaction rate. Highly reactive yet stable cyclooctynes like DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) are widely used and are good starting points.[13] The specific kinetics will depend on the interplay between the electronics of this compound and the chosen cyclooctyne.
Q8: My SPAAC reaction is slow. How can I increase the rate?
A8: To increase the rate of a SPAAC reaction:
-
Increase Concentration: The reaction is bimolecular, so increasing the concentration of either the azide or the alkyne will increase the rate.
-
Choose a Faster Cyclooctyne: Different strained alkynes have different intrinsic reactivities. If your reaction is slow, consider switching to a more reactive cyclooctyne derivative.[13]
-
Solvent and Temperature: While SPAAC is robust, reaction conditions can have an effect. The reaction can be sensitive to the solvent, and gentle heating may increase the rate, provided your biomolecule is stable at higher temperatures.[11]
-
pH: The pH of the reaction medium can also influence the rate of SPAAC reactions.[13]
Troubleshooting Guides
CuAAC with this compound
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inactive copper catalyst (oxidation of Cu(I) to Cu(II)). | Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the copper catalyst. Maintain an inert atmosphere throughout the reaction. |
| Insufficient reducing agent. | Use a fresh solution of sodium ascorbate. A slight excess is often beneficial. | |
| Poor solubility of reactants. | Use a co-solvent system such as t-butanol/water, THF/water, or add DMSO or DMF to improve solubility. | |
| Catalyst inhibition by the ortho-ester group. | Ensure the use of a stabilizing ligand like THPTA or TBTA in a 1:5 to 1:1 ratio with the copper catalyst to prevent catalyst deactivation. | |
| Impure starting materials. | Verify the purity of this compound and the alkyne partner. Impurities can inhibit the catalyst. | |
| Formation of Side Products (e.g., alkyne homocoupling) | Presence of oxygen. | Rigorously degas the reaction mixture and maintain an inert atmosphere. |
| Insufficient reducing agent. | Ensure an adequate concentration of sodium ascorbate to keep the copper in the Cu(I) state. | |
| Difficulty in Product Purification | Residual copper catalyst. | Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA or pass it through a copper-scavenging resin. |
| Similar polarity of product and starting materials. | Utilize column chromatography with a shallow solvent gradient for better separation. |
SPAAC with this compound
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Low reactivity of the azide/alkyne pair. | Consider using a more reactive strained alkyne (e.g., DBCO derivatives). The ortho-ester on the azide may require a highly reactive partner. |
| Degraded reagents. | Ensure the purity and stability of both this compound and the strained alkyne. | |
| Steric hindrance. | While ortho-substituents can sometimes accelerate SPAAC, significant steric bulk on both reaction partners can hinder the reaction. If possible, consider a linker to increase the distance between the reactive moiety and the bulky group. | |
| Slow Reaction Rate | Low concentration of reactants. | Increase the concentration of one or both reactants. |
| Suboptimal reaction conditions. | Optimize the solvent system. While often performed in aqueous buffers, the addition of organic co-solvents can sometimes improve rates. Gentle heating (e.g., 37°C) can also be beneficial if the reactants are stable. | |
| pH of the medium. | The reaction rate can be pH-dependent.[13] Experiment with different buffered solutions if the reaction is slow. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general starting point and may require optimization for your specific alkyne substrate.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent system (e.g., 1:1 t-butanol/water or DMSO/water)
-
Inert gas (argon or nitrogen)
Procedure:
-
Prepare Stock Solutions:
-
20 mM Copper(II) Sulfate: Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
100 mM THPTA (for aqueous systems) or TBTA (for organic systems): Dissolve the appropriate amount of ligand in a suitable solvent.
-
300 mM Sodium Ascorbate: Prepare this solution fresh before each reaction by dissolving 59.4 mg of sodium ascorbate in 1 mL of deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1 equivalent) and your alkyne-functionalized molecule (1-1.2 equivalents) in your chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
-
Catalyst Addition:
-
In a separate tube, prepare the catalyst premix by combining the THPTA or TBTA solution (5 equivalents relative to copper) and the Copper(II) Sulfate solution (0.05-0.1 equivalents relative to the azide). Let it stand for a few minutes.
-
Add the catalyst premix to the degassed reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents relative to copper).
-
Seal the vial under an inert atmosphere and stir the reaction at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Once complete, quench the reaction and proceed with purification to remove the copper catalyst and any unreacted starting materials.
-
Diagram of CuAAC Workflow:
Caption: Workflow for CuAAC of this compound.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol is a general guideline and should be adapted based on the specific strained alkyne and substrate.
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO-functionalized molecule)
-
Reaction buffer or solvent (e.g., PBS, or a mixture of an organic solvent and water)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) and the strained alkyne (1-1.5 equivalents) in the chosen reaction buffer or solvent.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the chosen alkyne.
-
-
Monitoring and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified using standard techniques like column chromatography or HPLC.
-
Diagram of SPAAC Logical Relationship:
Caption: Factors influencing the outcome of SPAAC.
References
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 113-126.
- BenchChem. (2025).
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide–Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(25), 9770–9773.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano, D., Post, H., ... & Wang, P. G. (2011). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling.
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
- Aioub, A. G., Dahora, L., Gamble, K., & Finn, M. G. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis.
- Shi, Y., Wang, H., Liu, K., & Wang, B. (2016). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. Scientific Reports, 6(1), 1-8.
- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
- Ghandi, M., & Abbasi, M. (2018). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
- Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of chemical research, 44(9), 805-815.
- Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., & Sharpless, K. B. (2005). Ruthenium-catalyzed cycloaddition of alkynes and azides. Journal of the American Chemical Society, 127(46), 15998-15999.
-
Wikipedia. (2024, January 10). Click chemistry. In Wikipedia. [Link]
- D'Souza, A. D., & Müller, C. E. (2022). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.
- Chen, Y., He, Y., & Wu, Y. W. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(18), 4004-4008.
- BenchChem. (2025). Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG9-amido-C16-Boc.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Binder, W. H. (2008). Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis. Polymer Preprints, 49(2), 1045.
- De la Torre, B. G., & Albericio, F. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(16), 11335-11343.
- Wang, X., Liu, Y., & Wang, J. (2022). Anchoring Covalent Organic Polymer for Heterogeneous CuAAC Reaction without Reducing Agents and Copper Leaching.
- Hong, V., et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry.
- Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked M
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2011).
- Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(10), 1809-1811.
- Kim, Y., Kim, Y., & Park, H. (2011). Enhanced clickability of doubly sterically-hindered aryl azides.
- CN106608823A - Production technology of methyl 2-iodobenzo
- Iurciuc, C. E., et al. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 13(10), 1604.
- CN105859346A - Synthesis method of methyl 3,5-dibromo-2-aminobenzo
- Gein, V. L., et al. (2019). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Pharmaceutical Chemistry Journal, 53(5), 408-411.
- Debets, M. F., van Berkel, S. S., Dommerholt, J., Dirks, A. J., Rutjes, F. P., & van Delft, F. L. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 11(10), 1342-1345.
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Technical Support Center: Troubleshooting Low Yields in Methyl 2-azidobenzoate Synthesis
An In-depth Technical Guide
Welcome to the technical support center for the synthesis of Methyl 2-azidobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. We will address common challenges, provide scientifically-grounded solutions, and offer detailed protocols to help you optimize your reaction yields and ensure procedural safety.
The synthesis of this compound from Methyl 2-aminobenzoate (methyl anthranilate) is a cornerstone reaction, typically proceeding through a two-step diazotization-azidation sequence. While conceptually straightforward, the reaction is sensitive to several parameters, and low yields are a frequent issue. This guide provides a structured approach to identifying and resolving the root causes of suboptimal outcomes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and its solution.
Issue 1: Very Low or No Product Formation
Question: My reaction has failed to produce the desired product, or the yield is negligible. What are the most critical factors in the initial diazotization step?
Answer: The diazotization of methyl anthranilate is the most sensitive part of the synthesis. The resulting diazonium salt is unstable and prone to decomposition. The success of this step hinges on meticulous control of reaction conditions.
-
Causality—Why Low Temperature is Crucial: Aromatic diazonium salts are notoriously unstable at temperatures above 5 °C.[1] At elevated temperatures, the diazonium group, an excellent leaving group (N₂), is readily displaced by water in the acidic aqueous solution, leading to the formation of methyl salicylate (oil of wintergreen) as a major byproduct.[1][2] This decomposition is often visible as the reaction mixture turns dark or tarry.
-
Causality—The Role of Acid and Nitrite Addition: Nitrous acid (HNO₂), the diazotizing agent, is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[3][4] Adding the NaNO₂ solution slowly to the acidic solution of the amine ensures that nitrous acid is consumed as it is formed, preventing its decomposition and minimizing side reactions. A constant excess of mineral acid is necessary to maintain a low pH, which stabilizes the diazonium salt and prevents premature coupling reactions.[5]
Troubleshooting Steps:
-
Temperature Control: Maintain a strict temperature range of 0–5 °C throughout the NaNO₂ addition using an ice-salt bath.
-
Reagent Purity: Ensure the methyl anthranilate starting material is pure. Impurities can interfere with the diazotization.
-
Slow Addition: Add the aqueous solution of sodium nitrite dropwise with vigorous stirring to ensure efficient mixing and heat dissipation.
Question: How can I be certain that the diazonium salt has formed before I proceed with the azide addition?
Answer: You can indirectly confirm the completion of the diazotization by testing for the presence of excess nitrous acid. The reaction requires a slight excess of nitrous acid to drive it to completion.
-
The Starch-Iodide Test: This is a classic and reliable method. A drop of the reaction mixture is applied to a strip of starch-iodide paper. If excess nitrous acid is present, it will oxidize the iodide (I⁻) to iodine (I₂), which then forms a characteristic blue-black complex with starch.[6] The test should be positive for at least 15-20 minutes after the addition of sodium nitrite is complete to ensure all the amine has reacted.
Experimental Protocol: Starch-Iodide Test
-
Dip a clean glass rod into the reaction mixture.
-
Touch the glass rod to a strip of commercial starch-iodide paper.
-
An immediate formation of a deep blue-black color indicates the presence of excess nitrous acid.
-
If the test is negative, add a small additional amount of sodium nitrite solution and re-test after 5 minutes.
Issue 2: Oily, Dark, or Tarry Byproducts Contaminate the Product
Question: My reaction mixture turned dark brown, and the crude product is a sticky tar. What causes this, and how can I prevent it?
Answer: The formation of dark, insoluble materials is a clear indicator of diazonium salt decomposition and subsequent unwanted side reactions.
-
Causality—Phenolic Impurities and Azo Coupling: As discussed, the primary decomposition pathway is the reaction with water to form methyl salicylate.[1] This newly formed phenol can then react with remaining diazonium salt in a process called azo coupling, leading to the formation of intensely colored azo dyes, which are often tarry, polymeric substances.[1] This is especially problematic if the temperature rises or if there are localized "hot spots" in the reaction vessel due to inefficient stirring.
-
Causality—Reaction with Counter-ions: While less common with chloride, other counter-ions can sometimes participate in side reactions if conditions are not optimal.
Summary of Causes and Preventative Measures
| Problem | Probable Cause(s) | Solution(s) |
| Dark/Tarry Mixture | 1. Reaction temperature > 5 °C. | 1. Use an ice-salt bath; monitor internal temperature. |
| 2. Inefficient stirring. | 2. Use a powerful overhead or magnetic stirrer. | |
| 3. NaNO₂ added too quickly. | 3. Add NaNO₂ solution dropwise over 30-60 minutes. | |
| 4. Insufficient acid. | 4. Ensure a starting molar excess of strong acid (e.g., 2.5-3 equivalents). |
Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling sodium azide and the resulting organic azide product?
A1: Both inorganic and organic azides are hazardous materials that require strict safety protocols.[7]
-
Toxicity: Sodium azide is highly toxic, with a toxicity profile similar to that of sodium cyanide.[8] Avoid inhalation, ingestion, and skin contact. Always handle it in a chemical fume hood.
-
Explosion Hazard (Inorganic): Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides. NEVER use a metal spatula to handle sodium azide. [7][8][9] Use plastic or ceramic spatulas. Avoid contact with metal pipes, drains, or equipment.
-
Explosion Hazard (Organic): Organic azides can be unstable and may decompose explosively when subjected to heat, shock, or friction.[10][11] Always work behind a blast shield.[8][10]
-
Hydrazoic Acid Formation: Mixing azides with strong acids can generate hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[7][10] The reaction should be performed in a well-ventilated fume hood.
-
Solvent Incompatibility: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form explosive diazidomethane.[7][10]
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[8] Before disposal, it is often recommended to quench residual azide. Never mix azide waste with acidic waste streams.[7]
Q2: How should I properly store the final product, this compound?
A2: The stability of an organic azide is a significant concern. The "Rule of Six" is a useful guideline, which suggests there should be at least six carbon atoms for each energetic group (like an azide) to render it relatively safe for handling.[7] this compound (C₈H₇N₃O₂) has a C/N ratio greater than 1 but less than 3. While it can be isolated, it should be treated with caution. Store it in a cool, dark environment, preferably in a refrigerator and protected from light.[7][10] For long-term storage, keeping it as a solution in a suitable solvent can improve stability.[7]
Q3: Are there safer, azide-free alternatives for synthesizing aryl azides?
A3: Yes, concerns over the hazards of sodium azide have led to the development of alternative methods. Some protocols generate the azide nucleophile in situ from safer precursors or use different reagents entirely.
-
Hydrazine-based Methods: Some procedures use hydrazine hydrate in combination with a nitrite source to generate the azide ion in the reaction mixture, avoiding the need to handle solid sodium azide.[12]
-
Diformylhydrazine: An even safer, scalable method has been developed using diformylhydrazine as the azide precursor for reaction with diazonium salts.[13] These methods are particularly attractive from a process safety and green chemistry perspective.
Reaction Parameter Relationships
Caption: Key parameters influencing reaction yield.
Validated Experimental Protocol
This protocol incorporates best practices to maximize yield and ensure safety. All steps must be performed in a certified chemical fume hood behind a blast shield.
Materials:
-
Methyl 2-aminobenzoate (Methyl Anthranilate)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine Methyl 2-aminobenzoate (1.0 eq) and deionized water (approx. 5 mL per gram of amine).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated HCl (2.5 eq) while maintaining the temperature between 0 and 5 °C. Stir until all the amine salt has dissolved.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water (approx. 3 mL per gram of NaNO₂). Cool this solution in an ice bath.
-
Fill the dropping funnel with the cold sodium nitrite solution. Add it dropwise to the stirred amine solution over 30-60 minutes. Crucially, maintain the internal reaction temperature at 0–5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Verify the presence of excess nitrous acid using the starch-iodide paper test. The blue-black color should persist.
Part B: Azidation
-
In a separate, large beaker, prepare a solution of sodium azide (1.2 eq) in deionized water. Cool this solution to ~5 °C in an ice bath. (CAUTION: Use a plastic or ceramic spatula).
-
While stirring the cold diazonium salt solution vigorously, add the sodium azide solution portion-wise or via a dropping funnel over 20-30 minutes. Maintain the temperature at 0–5 °C. You may observe gas evolution (N₂).[14]
-
Once the addition is complete, allow the reaction to stir at 0–5 °C for 1 hour, then let it slowly warm to room temperature over another hour.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. (CAUTION: Do not heat the water bath above 40°C to avoid decomposition of the azide product). [10]
-
The crude product can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
University of California, Riverside. Azides. [Link]
-
Stanford University. Information on Azide Compounds. [Link]
-
Princeton University. Azide Compounds. [Link]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals. Org. Synth., 87, 161-169. [Link]
-
de Oliveira, B. G., et al. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. ScienceOpen. [Link]
-
de Oliveira, B. G., et al. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. J. Braz. Chem. Soc., 32(8). [Link]
-
Zhang, Y., et al. (2025). Host-aided pH-controlled substitution reaction of aryl diazonium salts and sodium azide. Dyes and Pigments. [Link]
-
Brainly. (2023). Explain the chemical process for determining when all the methyl anthranilate is converted to diazonium. [Link]
-
Ramasamy, S., et al. (2017). Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. In Hazardous Reagent Substitution. [Link]
-
Organic Syntheses. Procedure for Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. [Link]
-
Llop, J., et al. (2015). Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism. Org. Biomol. Chem., 13, 5533-5540. [Link]
-
Zanger, M., & McKee, J. R. (1988). The Synthesis of Methyl Salicylate: Amine Diazotization. Journal of Chemical Education, 65(12), 1106. [Link]
-
Clark, J. (2015). Reactions of Diazonium Salts. Chemguide. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. ERIC - EJ387790 - The Synthesis of Methyl Salicylate: Amine Diazotization., Journal of Chemical Education, 1988 [eric.ed.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. scielo.br [scielo.br]
- 13. books.rsc.org [books.rsc.org]
- 14. Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechani ... - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01913C [pubs.rsc.org]
Technical Support Center: Stability and Handling of Methyl 2-Azidobenzoate in Prolonged Reactions
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing methyl 2-azidobenzoate. While a versatile reagent, its energetic nature presents significant stability challenges, particularly in reactions requiring extended timelines. This document provides in-depth troubleshooting, validated protocols, and core safety principles to ensure successful and safe experimentation.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the inherent stability and safe handling of this compound.
Q1: What are the primary stability concerns with this compound?
The stability of any organic azide is a primary safety and experimental concern.[1][2][3] this compound, while more stable than many low-molecular-weight aliphatic azides, is sensitive to heat, light, friction, and pressure.[1][4] Its stability is governed by two key empirical guidelines:
-
The Carbon-to-Nitrogen (C/N) Ratio: This rule assesses the dilution of the energetic azide group by the rest of the molecule. For this compound (C₈H₇N₃O₂), the ratio of carbon atoms to nitrogen atoms is 8/3, which is approximately 2.67. Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but require careful handling.[1][3] They should be stored at low temperatures (ideally -18 °C), protected from light, and handled in solutions not exceeding 1 M concentration.[1][2][5]
-
The Rule of Six: This guideline suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe for handling with standard precautions.[1][2] this compound, with eight carbons, satisfies this rule.
Despite meeting these basic criteria, its aromatic nature and substitution pattern introduce specific vulnerabilities, particularly to thermal and photolytic decomposition.[2]
| Guideline | Description | Application to this compound (C₈H₇N₃O₂) | Recommendation |
| C/N Ratio | Ratio of Carbon atoms to Nitrogen atoms. A ratio between 1 and 3 indicates the compound can be isolated but requires caution.[1][3] | C/N = 8/3 ≈ 2.67 | Handle with care, store cold and dark, use in dilute solutions (<1 M).[1][5] |
| Rule of Six | At least six carbons per energetic group provides sufficient dilution to render the compound relatively safe.[1][2] | 8 carbons > 6 | Compound is considered relatively safe to handle with appropriate precautions. |
Q2: How should I safely handle and store this compound?
Proper handling and storage are paramount to prevent accidental decomposition.
-
Storage: Store in tightly sealed amber containers at low temperatures (e.g., in a refrigerator or freezer at -18°C) to minimize thermal and photolytic degradation.[1][3][4][5] Ensure containers are clearly labeled with the compound name and a warning about its potential explosive nature.[4]
-
Handling:
-
Always use personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.[5]
-
Manipulate the compound in a chemical fume hood, preferably behind a blast shield.[3][6]
-
Use plastic or ceramic spatulas. Never use metal spatulas or needles , as they can form highly shock-sensitive and explosive heavy metal azides.[1][5]
-
Avoid grinding the solid material or subjecting it to friction or shock.[5]
-
-
Incompatible Materials:
-
Acids: Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[1][6]
-
Halogenated Solvents: Never use solvents like dichloromethane (DCM) or chloroform. They can react to form extremely unstable di- and tri-azidomethane.[1][4][6]
-
Heavy Metals: Avoid contact with copper, lead, and other heavy metals, especially in plumbing. Azide solutions should never be poured down the drain.[6]
-
Q3: What are the main decomposition pathways for aryl azides like this compound?
Aryl azides primarily decompose through two pathways, both involving the extrusion of nitrogen gas (N₂) to form a highly reactive aryl nitrene intermediate.[2][7]
-
Thermal Decomposition: When heated, aryl azides lose N₂ to form an aryl nitrene. The temperature required for this decomposition is highly dependent on the substituents on the aromatic ring.[2] Phenyl azide itself is relatively stable, decomposing around 140-180 °C.[2] However, the presence of an ortho-substituent, like the methyl ester in this compound, can significantly lower the decomposition temperature to a range of 50-110 °C.[2] This is due to a concerted mechanism where the ortho group participates in the fragmentation of the azide.[2]
-
Photochemical Decomposition: Aryl azides are sensitive to UV light.[8] Absorption of a photon can also lead to the elimination of N₂ and the formation of a singlet nitrene.[2] This process can occur even at room temperature, making protection from light crucial during prolonged reactions.
The resulting aryl nitrene is highly reactive and can undergo various subsequent reactions, such as intramolecular cyclization, hydrogen abstraction from the solvent, or dimerization to form azo compounds, often leading to a mixture of unwanted byproducts in prolonged reactions.[9]
Q4: Are there specific structural features of this compound that affect its stability?
Yes. The most significant feature is the methyl ester group at the ortho position . As mentioned above, ortho-substituents, particularly those with unsaturation (like a carbonyl), can participate in a concerted cyclization/decomposition mechanism. This lowers the activation energy for nitrogen extrusion, making the molecule less thermally stable than its meta or para isomers or unsubstituted phenyl azide.[2] This intramolecular interaction facilitates the decomposition, which is a critical consideration for reactions that require heating, even at moderate temperatures.
Section 2: Troubleshooting Guide for Prolonged Reactions
This section provides solutions to specific problems encountered during extended experiments with this compound.
Q5: My reaction is showing low yield and a complex mixture of byproducts after running overnight. What's happening?
This is a classic symptom of azide decomposition. The prolonged reaction time, even at what is considered a "moderate" temperature, is likely causing the thermal breakdown of your starting material.
-
Causality: The ortho-ester group in this compound lowers its decomposition temperature.[2] Over a long period (e.g., 12-24 hours), even temperatures of 50-80 °C can lead to significant degradation. The resulting nitrene intermediate is highly reactive and non-selective, leading to a cascade of side reactions. These can include:
-
Intramolecular Cyclization: The nitrene can attack the ortho-ester, leading to heterocyclic byproducts.[9]
-
Solvent Interaction: The nitrene can abstract hydrogen atoms from the solvent, forming 2-aminobenzoate derivatives.
-
Dimerization: Two nitrene intermediates can react to form an azobenzene derivative.[9]
-
-
Solution:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Determine the minimum temperature required for your desired transformation.
-
Protect from Light: Wrap the reaction vessel completely in aluminum foil to eliminate photochemical decomposition as a contributing factor.[1][4]
-
Monitor the Reaction Closely: Instead of letting it run for a fixed "overnight" period, monitor the consumption of the starting material by TLC or LC-MS every 1-2 hours. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
Q6: I'm observing steady gas evolution from my reaction mixture, but my desired reaction shouldn't produce gas. Is this a concern?
Yes, this is a major red flag. The gas is almost certainly nitrogen (N₂) being released from the decomposition of the azide group.[9]
-
Causality: Gas evolution is a direct indicator that your this compound is degrading. The rate of gas evolution will correlate with the rate of decomposition. This is a hazardous situation, as rapid gas evolution in a sealed or poorly vented system can lead to a dangerous pressure buildup.
-
Immediate Actions:
-
Ensure the reaction is being conducted in an open or well-vented system within a fume hood. Never heat an azide in a sealed vessel.
-
Remove the heat source immediately and cool the reaction in an ice bath to quench the decomposition.
-
Re-evaluate your reaction conditions. The temperature is too high for the stability of your reagent.
-
Q7: How can I monitor the stability of this compound during my reaction?
Active monitoring is key to preventing runaway reactions and maximizing yield.
-
Thin-Layer Chromatography (TLC): This is the simplest method. Spot your reaction mixture alongside a co-spot of your starting material. The disappearance of the starting material spot and the appearance of new, often multiple, spots at different Rf values will indicate decomposition. Aryl azides can sometimes be visualized under UV light (254 nm), but be aware that the UV lamp itself can cause decomposition on the TLC plate.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can monitor the decrease in the mass peak corresponding to this compound (m/z = 177.05) and identify the masses of potential byproducts.
-
Proton NMR (¹H NMR): Taking a small aliquot from the reaction (after quenching and a quick workup) and running a ¹H NMR can show the disappearance of starting material peaks and the emergence of new, often complex, signals in the aromatic region.
Q8: What are safer alternatives or modified conditions for running long reactions with this compound?
If your desired reaction is inherently slow, you must adapt the conditions to accommodate the azide's instability.
-
In-Situ Generation: If the synthesis of this compound is straightforward, consider a one-pot procedure where the azide is generated and immediately consumed in the subsequent reaction without isolation. This avoids handling and storing the pure, potentially hazardous compound.
-
Photochemical Conditions: For some reactions, like cycloadditions ("click" chemistry), the reaction can be run at room temperature, relying on a catalyst (like copper) rather than heat.[10] This avoids thermal decomposition entirely.
-
Use of a Flow Reactor: For larger-scale reactions, using a flow chemistry setup can significantly improve safety. The azide is synthesized and reacted "on-demand" in a small-volume reactor coil, minimizing the amount of energetic material present at any given moment. The reaction time is precisely controlled by the flow rate and coil length.
Section 3: Experimental Protocols
Protocol 1: Synthesis of an Aryl Azide via Diazotization
This protocol provides a general method for synthesizing aryl azides from the corresponding aniline, which can be adapted for methyl 2-aminobenzoate.
CAUTION: This reaction should be performed in a fume hood behind a blast shield.
-
Diazotization:
-
Dissolve methyl 2-aminobenzoate in a mixture of water and a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, ensuring the temperature remains at 0-5 °C.[2]
-
Allow the mixture to stir at 0-5 °C for 1-2 hours. The product may precipitate or form an oil.[2]
-
-
Work-up:
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any residual acid.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature (<30 °C).
-
The crude product should be purified by methods that avoid high temperatures, such as column chromatography or low-temperature recrystallization. Never use distillation. [4]
-
Protocol 2: Monitoring Thermal Decomposition by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). On a TLC plate, mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).
-
Initial Spotting (T=0):
-
In the "SM" lane, spot a dilute solution of pure this compound.
-
In the "Co" lane, spot the same starting material solution.
-
In the "Rxn" lane, take an initial sample from your reaction mixture and spot it.
-
Co-spot the reaction mixture directly on top of the starting material spot in the "Co" lane.
-
-
Monitoring:
-
As the reaction proceeds, take samples at regular intervals (e.g., every hour).
-
Spot each new sample in the "Rxn" lane.
-
Develop the TLC plate.
-
-
Analysis:
-
Stable: If the compound is stable, the "Rxn" spot will show a single major spot with the same Rf as the "SM" spot.
-
Decomposition: If decomposition is occurring, you will see the intensity of the starting material spot in the "Rxn" lane decrease over time. Simultaneously, new spots (byproducts) will appear at different Rf values. The "Co" spot will help confirm the identity of the starting material in your reaction mixture.
-
Section 4: Visualized Pathways and Workflows
Diagram 1: Thermal Decomposition of this compound
Caption: Troubleshooting workflow for low yields in azide reactions.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
-
University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
Wikipedia. Organic azide. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Azides - Safe Work Procedure. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Azide Compounds. Retrieved from [Link]
-
ProQuest. THE THERMAL DECOMPOSITION OF ARYL AZIDES. Retrieved from [Link]
- Hall, J. H. (1959). THE THERMAL DECOMPOSITION OF ARYL AZIDES. University of Michigan.
-
Bräse, S., et al. (2009). Allylic azides: synthesis, reactivity, and the Winstein rearrangement. PMC. Retrieved from [Link]
-
Organic Syntheses. METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2025, June 28). Aryl azides advice. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 29). Reactions of Azides. Retrieved from [Link]
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- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Organic azide - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest [proquest.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purifying Reaction Mixtures Containing Methyl 2-Azidobenzoate
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth technical advice, troubleshooting, and detailed protocols for the effective removal of unreacted methyl 2-azidobenzoate from various reaction mixtures.
Part 1: Critical Safety & Handling
Organic azides like this compound are high-energy molecules and must be treated as potentially explosive.[1][2] Their stability is influenced by factors such as the ratio of carbon to nitrogen atoms and the presence of other functional groups.[3][4] Before proceeding with any purification, adhere to the following non-negotiable safety protocols:
-
Always handle organic azides behind a blast shield in a certified chemical fume hood.[5]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[6]
-
Never use metal spatulas or ground glass joints, as friction can initiate decomposition.[1][5] Use plastic or ceramic spatulas.
-
Avoid heat, shock, and friction. Do not concentrate azide-containing solutions to dryness by rotary evaporation unless you are certain of the compound's stability and are working on a small scale.[6]
-
Avoid halogenated solvents (e.g., dichloromethane, chloroform) as they can form extremely unstable polyazidomethane compounds.[1]
-
Store all azide compounds and waste in clearly labeled, dedicated containers, away from acids and heavy metals to prevent the formation of highly toxic and explosive hydrazoic acid or metal azides.[2][4]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when purifying products from reactions involving this compound.
Q1: How do I choose the best purification method for my reaction mixture?
The optimal method depends on the physical properties (polarity, solubility, crystallinity) of your desired product versus those of the unreacted this compound. A logical decision-making process is essential for efficient purification.
Caption: Decision workflow for selecting a purification method.
Q2: My product and the starting azide have very similar Rf values on TLC. What should I do?
This is a common challenge. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: Test various solvent systems for Thin Layer Chromatography (TLC). Sometimes, switching from an ethyl acetate/hexane system to a toluene/acetone or an ether/pentane system can alter selectivity and improve separation. Adding a small percentage of methanol or triethylamine (if your compounds are basic) can also make a significant difference.[4]
-
Use a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase silica (C18).
-
Chemical Conversion (Quenching): If chromatographic separation is intractable, you can selectively convert the unreacted azide into a compound with very different polarity. For example, a Staudinger reaction with triphenylphosphine will convert the azide into a highly polar phosphine oxide and your desired amine product upon hydrolysis, which is usually easily separable from a non-polar or moderately polar product.[5][7]
Q3: Can I use a simple aqueous workup to remove this compound?
Generally, no. Like many organic esters, this compound has poor water solubility.[8] An aqueous wash will not effectively remove it from an organic layer (e.g., ethyl acetate, diethyl ether). Liquid-liquid extraction is only effective if the desired product has significantly different solubility characteristics, for instance, if your product is a highly polar salt that moves into the aqueous phase, leaving the azide in the organic phase.
Q4: Is it better to quench the unreacted azide before or after purification?
Quench before purification if:
-
You are concerned about the thermal stability of the azide during solvent removal (rotary evaporation).
-
The azide and product are inseparable by chromatography, and the quenched form is easily separable.
Purify directly (without quenching) if:
-
There is a good separation between the azide and your product via chromatography or crystallization.
-
The quenching reagents (e.g., triphenylphosphine) or byproducts (triphenylphosphine oxide) would complicate the purification of your desired product.
Part 3: Troubleshooting Guides & Protocols
Method 1: Flash Column Chromatography
This is the most common and versatile method for separating this compound from reaction products. The principle is to exploit differences in polarity. This compound, being an aromatic ester, is moderately polar.
-
Typical Polarity Profile: In reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,2,3-triazole product is often significantly more polar than the starting aryl azide.[9][10] This polarity difference is the key to a successful separation.
Step-by-Step Protocol: Flash Chromatography
-
TLC Analysis:
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the crude mixture on a silica TLC plate alongside spots of your starting materials if available.
-
Develop the plate using various ratios of ethyl acetate (EtOAc) and hexanes (e.g., 1:9, 2:8, 3:7).
-
The ideal solvent system will give your desired product an Rf value of ~0.3 and show clear separation from the this compound spot.[11]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top.
-
-
Sample Loading:
-
Concentrate your crude reaction mixture onto a small amount of silica gel ("dry loading"). This typically gives better resolution than loading the sample as a concentrated liquid solution.
-
Carefully add the dry-loaded sample to the top of the packed column. Add another thin layer of sand.
-
-
Elution:
-
Carefully add the eluent to the column and apply pressure (flash chromatography).
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions using a rotary evaporator. Caution: Use a blast shield and do not heat the water bath excessively due to the potential instability of any residual azide.
-
Visualization of Chromatographic Separation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shenvilab.org [shenvilab.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 6. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Polar Substituted Schiff Bases and 1,2,3-Triazole Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of Cycloadditions with Methyl 2-Azidobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the complexities of regioselectivity in cycloaddition reactions involving methyl 2-azidobenzoate. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles governing these powerful transformations.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered when working with this compound in cycloaddition reactions.
Q1: My thermal cycloaddition with an unsymmetrical alkyne is giving a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A1: This is a classic challenge in uncatalyzed 1,3-dipolar cycloadditions.[1] The thermal reaction often proceeds with little to no regioselectivity because the frontier molecular orbital (HOMO-LUMO) energy gaps for the two possible orientations are very similar.[1] To address this, consider the following:
-
Switch to a Catalyzed Reaction: The most effective solution is often to move from a thermal to a catalyzed process.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[1][2][3] The copper catalyst fundamentally alters the reaction mechanism to a stepwise process, strongly favoring one regioisomer.[4][5][6]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): If the 1,5-disubstituted regioisomer is desired, ruthenium catalysts are the method of choice.[1][3]
-
-
Modify Electronic Properties: If you must use a thermal reaction, try to increase the electronic disparity between the termini of your alkyne. Introducing a strong electron-withdrawing or electron-donating group can influence the orbital coefficients and potentially favor one regioisomer over the other.
Q2: I am performing a CuAAC reaction with this compound and a terminal alkyne, but I'm still observing the formation of the 1,5-regioisomer. What could be the cause?
A2: While CuAAC is highly selective for the 1,4-isomer, trace amounts or even significant quantities of the 1,5-isomer can form under certain conditions. Here are the primary culprits and solutions:
-
Insufficiently Active Copper(I) Catalyst: The active catalytic species is Cu(I). If your reaction mixture contains significant amounts of Cu(II) due to oxidation, the uncatalyzed thermal cycloaddition can occur in parallel, leading to a mixture of regioisomers.
-
Troubleshooting:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to maintain a sufficient concentration of Cu(I) from a Cu(II) salt (e.g., CuSO₄).[7]
-
Employ a Cu(I) Source Directly: Use a Cu(I) salt like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆. However, be mindful of their sensitivity to oxidation.
-
Utilize Ligands: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state and accelerate the reaction.[8]
-
-
-
High Reaction Temperatures: Elevated temperatures can promote the background thermal cycloaddition, which lacks regioselectivity.[1] CuAAC reactions are typically efficient at room temperature.[1]
-
Reaction with Internal Alkynes: While less common, if your starting material is an internal alkyne, the standard CuAAC protocol is often not effective. Ruthenium catalysis is generally required for regioselective cycloadditions with internal alkynes.[1][7]
Q3: Can solvent choice impact the regioselectivity of my cycloaddition?
A3: Yes, solvent can have an effect, although it's often more subtle than the choice of catalyst. In thermal 1,3-dipolar cycloadditions, solvent polarity can influence the activation barrier and the synchronicity of the bond-forming steps.[9][10] While it may not completely reverse regioselectivity, it can sometimes be used to enhance a slight inherent preference. For catalyzed reactions like CuAAC, the solvent's role is more complex, affecting catalyst solubility, stability, and the reaction rate. Some studies have noted that polar solvents can accelerate the reaction.[10][11]
Q4: I'm interested in a strain-promoted azide-alkyne cycloaddition (SPAAC). How does the structure of the cyclooctyne affect regioselectivity with this compound?
A4: In SPAAC, the high ring strain of the cyclooctyne is the primary driving force for the reaction, allowing it to proceed without a catalyst.[12][13] Regioselectivity in these reactions is often less pronounced than in catalyzed versions and is influenced by a combination of steric and electronic factors.[14]
-
Symmetrical vs. Unsymmetrical Cyclooctynes: With a symmetrical cyclooctyne, regioselectivity is not a concern. However, with unsymmetrically substituted cyclooctynes, mixtures of regioisomers are common.
-
Substituent Effects: Electron-withdrawing groups on the cyclooctyne can influence the regiochemical outcome.[14] Computational studies have shown that while a preference for 1,5-addition might exist in the gas phase for some substituted cyclooctynes, this selectivity can be diminished or even disappear in solution.[14]
-
Secondary Interactions: It has been demonstrated that secondary interactions between the azide and functionalities on the cyclooctyne can direct the regioselectivity, sometimes leading to complete control.[15]
II. Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section provides a structured approach to resolving poor regioselectivity in CuAAC reactions involving this compound.
Problem: Formation of a mixture of 1,4- and 1,5-regioisomers.
This is the most common issue and points to a competing thermal cycloaddition pathway.
Caption: Troubleshooting workflow for poor regioselectivity in CuAAC.
Detailed Protocol for Optimizing Regioselectivity in CuAAC
This protocol assumes a starting point of a reaction that is giving poor regioselectivity.
Objective: To achieve >95% formation of the 1,4-disubstituted triazole.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
Step-by-Step Methodology:
-
Reactant Preparation:
-
Dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in your chosen solvent system (e.g., t-BuOH/H₂O 1:1). Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Preparation:
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).
-
Rationale: Preparing fresh solutions, particularly of the reducing agent, is crucial for ensuring catalyst activity. Sodium ascorbate solutions can degrade over time.
-
-
Reaction Initiation:
-
To the stirred, degassed solution of azide and alkyne, add the sodium ascorbate solution (5-10 mol%).
-
Then, add the CuSO₄·5H₂O solution (1-5 mol%). The solution should turn a yellow/greenish color, indicating the formation of the active Cu(I) species.
-
Causality: The order of addition is important. Adding the reducing agent first ensures that when the Cu(II) is introduced, it is immediately reduced to the active Cu(I) state, minimizing side reactions.
-
-
Reaction Conditions:
-
Stir the reaction vigorously at room temperature.
-
Rationale: Elevated temperatures are unnecessary for most CuAAC reactions and can trigger the non-regioselective thermal pathway.[1]
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-24 hours.
-
Upon completion, perform a standard aqueous work-up. If needed, residual copper can be removed by washing with a dilute aqueous solution of ammonia or EDTA.
-
Data Interpretation:
| Parameter | Common Issue | Recommended Solution | Impact on Regioselectivity |
| Temperature | > 40 °C | Run at room temperature (20-25 °C). | High: Reduces competing thermal cycloaddition. |
| Catalyst System | Only CuSO₄ used | Add sodium ascorbate (5-10 mol%). | High: Ensures formation and maintenance of the active Cu(I) catalyst. |
| Atmosphere | Reaction run in air | Degas solvents and run under an inert atmosphere (N₂ or Ar). | Medium: Prevents oxidation of Cu(I) to inactive Cu(II). |
| Ligand | None used | Consider adding a ligand like TBTA. | High: Stabilizes Cu(I) and can accelerate the desired catalytic cycle. |
III. Advanced Topic: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a bioorthogonal approach, avoiding the cellular toxicity associated with copper catalysts.[7] However, controlling regioselectivity with unsymmetrical cyclooctynes presents a different set of challenges.
Problem: Low or no regioselectivity with a substituted cyclooctyne.
Caption: Decision-making process for enhancing regioselectivity in SPAAC.
The regiochemical outcome in SPAAC is governed by subtle differences in the activation energies of the two possible transition states.[14] Unlike catalyzed reactions, there is no external agent to dramatically favor one pathway. The distortion/interaction model helps explain reactivity, where the energy required to distort the azide and alkyne into the transition-state geometry is a major factor.[14]
Strategies to Influence SPAAC Regioselectivity:
-
Electronic Tuning: The introduction of electron-withdrawing groups, such as fluorine, to the cyclooctyne ring can significantly impact reactivity and may influence regioselectivity.[14]
-
Steric Hindrance: Bulky substituents adjacent to one side of the alkyne can sterically disfavor the approach of the azide from that face, thereby enriching one regioisomer.
-
Secondary Interactions: A powerful strategy involves designing a cyclooctyne with a functional group that can have a non-covalent interaction with the azide partner, such as the ortho-ester of this compound. An example from the literature showed that a boronic acid on an azidophenyl reactant could interact with a hydroxyl group on a cyclooctyne, leading to complete regioselectivity.[15] This approach effectively creates a temporary intramolecular reaction, pre-organizing the components for a specific outcome.
This guide provides a foundational framework for troubleshooting and optimizing regioselectivity in cycloadditions with this compound. Successful outcomes will always depend on careful experimental design, an understanding of the reaction mechanism, and systematic optimization of key parameters.
References
-
Ghenia, B.-A., et al. (2011). A Combined Experimental and Theoretical Study of the Thermal Cycloaddition of Aryl Azides With Activated Alkenes. PubMed. Available at: [Link]
-
Sokolov, V. V., et al. (n.d.). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. PMC - NIH. Available at: [Link]
-
Jasiński, R. (2017). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]
-
Al-Azzawi, F. S. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Iraqi National Journal of Chemistry. Available at: [Link]
-
Jasiński, R. (2017). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts. ACS Publications. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. NIH. Available at: [Link]
-
Bach, R. D. (2009). Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study. PubMed. Available at: [Link]
-
Yamamoto, Y., et al. (2012). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Calvo-Losada, S., et al. (2018). Exploring the regioselectivity in the cycloaddition of azides to alkynes catalyzed by dinuclear copper clusters (Cu2AAC reaction) using the topologies of ∇2 ρ (r) and ∇∇2 ρ (r). ResearchGate. Available at: [Link]
-
Houk, K. N., et al. (2019). Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. eScholarship. Available at: [Link]
-
Liao, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry. Available at: [Link]
-
Hong, S. Y., et al. (2021). Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Balova, I. A., et al. (2024). Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Wang, Y., et al. (2024). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. Available at: [Link]
-
Mindt, T. L. (2013). Strain-promoted azide-alkyne cycloaddition with ruthenium(II)-azido complexes. PubMed. Available at: [Link]
-
Liu, Y., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. ResearchGate. Available at: [Link]
-
Adronov, A., et al. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed. Available at: [Link]
-
Xu, J., et al. (2023). Assembly drives regioselective azide-alkyne cycloaddition reaction. PMC - NIH. Available at: [Link]
-
Zeghada, S., et al. (2011). Cycloaddition reaction of aryl azides 1a–d with acetylacetone (2a) and methyl acetoacetate (2b) performed under microwave irradiation. ResearchGate. Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available at: [Link]
-
Wang, Z., et al. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications (RSC Publishing). Available at: [Link]
-
Zhu, C., et al. (2018). Regioselective Formal [4 + 2] Cycloadditions of Enaminones with Diazocarbonyls through RhIII-Catalyzed C-H Bond Functionalization. PubMed. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. Available at: [Link]
-
Jeljeli, M., et al. (2024). MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)-N-methyl-C-(2-furyl)-nitrone with but-2-ynedioic acid and the bioactivity of the reaction products. PMC - PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2022). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH. Available at: [Link]
-
Chemie Brunschwig. (n.d.). Click chemistry reagents. Available at: [Link]
-
Li, Y., et al. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. Available at: [Link]
-
Kącka-Zych, A., & Jasiński, R. (2023). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. Available at: [Link]
-
Wang, Y., et al. (2021). Regioselective Synthesis of Tetrasubstituted Benzenes via Co-Catalyzed Cycloaddition of Alkynyl Ketones and 2-Acetylpyridines. PubMed. Available at: [Link]
-
Beilstein Journals. (n.d.). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Available at: [Link]
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- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Reactions with Methyl 2-azidobenzoate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for reactions involving Methyl 2-azidobenzoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies, troubleshoot common issues, and ensure efficient and selective transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design.
The primary synthetic utility of this compound and its derivatives lies in its function as a nitrene precursor. Upon thermal or catalytic activation, it releases dinitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then undergo a variety of intramolecular reactions, most notably C-H amination to form nitrogen-containing heterocycles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of catalysts and general reaction conditions for this compound.
Q1: What are the primary applications of catalysts in reactions with this compound?
A1: Catalysts are primarily used to facilitate the controlled decomposition of the azide group to form a metal-nitrene intermediate. This intermediate is significantly more selective than the free nitrene generated under harsh thermal conditions (pyrolysis)[1]. The main application is in intramolecular C-H amination/insertion reactions to synthesize valuable heterocyclic scaffolds, such as carbazoles (from biaryl azides) and other related structures[2][3]. Transition metals like rhodium, copper, and gold are commonly employed to achieve these transformations with high efficiency and selectivity[2][4].
Q2: Which class of catalysts is most effective for intramolecular C-H amination?
A2: Dirhodium(II) complexes are exceptionally effective for intramolecular C-H amination reactions using aryl azides.[2] Catalysts like dirhodium(II) tetraoctanoate (Rh₂(oct)₄) and dirhodium(II) tetrakis(perfluorobutyrate) (Rh₂(pfb)₄) are frequently cited. The choice of the carboxylate or carboxamidate ligands on the rhodium center is critical, as it modulates the electrophilicity and steric environment of the catalyst, directly impacting reaction rate, yield, and selectivity.[2] For instance, electron-withdrawing ligands like perfluorobutyrate can enhance the catalytic activity for C-H insertion.
Q3: What is the fundamental mechanism of a Rhodium-catalyzed C-H amination?
A3: The catalytic cycle begins with the coordination of the azide to the dirhodium(II) catalyst. This is followed by the extrusion of N₂, which generates a transient rhodium-nitrene intermediate. This electrophilic species then undergoes an intramolecular C-H insertion into a nearby C-H bond in a concerted, albeit often asynchronous, step. The product is then released, regenerating the active Rh₂(II) catalyst for the next cycle. This catalytic approach avoids the formation of highly reactive, unselective free nitrenes.
Q4: Are there safety concerns with this compound, and are there safer alternatives?
A4: Yes, organic azides are energetic compounds and can be explosive, particularly at larger scales or upon exposure to heat or shock. While this compound is generally manageable at lab scale, precautions are necessary. A notable and safer alternative for generating nitrene intermediates are sulfilimines.[3] Studies have shown that sulfilimines can be activated under mild conditions, sometimes with visible light or rhodium catalysis, to generate the desired nitrene intermediate for C-H amination, often with faster reaction times compared to the corresponding azide.[3]
Q5: How does the methyl ester group in this compound affect the reaction?
A5: The methyl ester group is an electron-withdrawing group. Its primary influence is electronic; it can affect the reactivity of the aromatic ring and the stability of intermediates. In the context of intramolecular cyclization, its steric bulk is minimal. However, it is crucial to ensure that the reaction conditions are compatible with the ester functionality to prevent undesired side reactions like hydrolysis or transesterification. For instance, strongly basic or acidic conditions, especially at elevated temperatures, should be used with caution.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during catalytic reactions with this compound.
dot```dot
graph Troubleshooting_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
}
Caption: Rhodium-catalyzed C-H amination cycle.
References
-
Reddy, R. P., & Davies, H. M. L. (2009). Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides. Organic Letters, 11(23), 5462–5465. Available from: [Link]
-
Zhu, C., et al. (2024). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. RSC Advances, 14(1), 1-21. Available from: [Link]
-
Li, G., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 59(30), 12342-12347. Available from: [Link]
-
Smith, P. A. S., & Boyer, J. H. (1951). The pyrolysis of 2-azidobenzoates. A new synthesis of carbazoles and other N-heterocycles. Journal of the American Chemical Society, 73(6), 2626–2629. Available from: [Link]
-
Sambasivan, R., & Ball, Z. T. (2010). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. Journal of the American Chemical Society, 132(28), 9787–9789. Available from: [Link]
-
Du Bois, J. (2011). Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. Accounts of Chemical Research, 44(4), 234–244. Available from: [Link]
-
Reiser, O. (2022). Rhodium-Catalyzed C-H Methylation and Alkylation Reactions by Carbene-Transfer Reactions. Angewandte Chemie International Edition, 61(12), e202115591. Available from: [Link]
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- 2. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-azidobenzoate
From the desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Methyl 2-azidobenzoate. The thermal or photochemical decomposition of this versatile aryl azide is a powerful method for generating a singlet nitrene intermediate, which can undergo a facile intramolecular cyclization to yield methyl 2,1-benzisoxazole-3-carboxylate—a valuable scaffold in medicinal chemistry.
However, the reaction is notoriously sensitive to solvent conditions. The choice of solvent can dramatically influence reaction rates, yields, and the distribution of products by mediating the stability and reactivity of the transient nitrene intermediate. This guide is structured as a series of troubleshooting questions and FAQs to address the common challenges encountered in the lab, providing not just solutions but the underlying mechanistic rationale.
Troubleshooting Guide: Common Experimental Issues
Q1: My yield of the desired cyclization product, methyl 2,1-benzisoxazole-3-carboxylate, is consistently low. What are the likely causes and how can I fix it?
This is the most common issue reported and almost always traces back to solvent choice and reaction conditions, which govern the fate of the highly reactive singlet nitrene intermediate.
Underlying Causes:
-
Intersystem Crossing (ISC) to the Triplet Nitrene: The initially formed singlet nitrene, which is required for the desired concerted cyclization, can undergo intersystem crossing to the more stable, but less selective, triplet state.[1] The triplet nitrene, behaving like a diradical, is incapable of direct cyclization and instead leads to undesirable side reactions.
-
Solvent-Mediated Side Reactions: The solvent can actively participate in the reaction, either by quenching the excited state or by reacting with the nitrene intermediate. Protic solvents can form hydrogen bonds, altering the reactivity, while solvents with weak C-H bonds are susceptible to hydrogen abstraction by the triplet nitrene.
-
Bimolecular Reactions: If the concentration of the azide is too high, intermolecular reactions (such as dimerization to form azo compounds) can outcompete the intramolecular cyclization.
Solutions & Protocols:
-
Favor the Singlet Nitrene Pathway: The key is to use a solvent that promotes the direct cyclization of the singlet nitrene before it can convert to the triplet state.
-
Inert, Non-polar, and Aromatic Solvents: Solvents like benzene, toluene, or fluorobenzene are often excellent choices. They are relatively inert and their aromatic systems can help stabilize the transition state of the cyclization without strongly interacting with the nitrene.
-
Avoid Protic and Reactive Solvents: Avoid alcohols or solvents with easily abstractable hydrogens (e.g., alkanes like hexane) which can lead to the formation of 2-aminobenzoate derivatives.
-
-
Optimize Concentration: The cyclization is a unimolecular process, whereas dimerization is bimolecular. Running the reaction under high dilution (e.g., 0.01 - 0.05 M) will significantly favor the desired intramolecular pathway.
Workflow: Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and solving low product yields.
Q2: My photochemical reaction is inefficient and produces a complex mixture of byproducts. What could be the issue?
Photochemical reactions introduce variables beyond just solvent polarity, primarily related to light absorption and secondary reactions.
Underlying Causes:
-
Solvent UV Cutoff: If the solvent absorbs significantly at the wavelength of irradiation, it will prevent photons from reaching the azide, drastically reducing the reaction efficiency.
-
Secondary Photolysis: The desired product, methyl 2,1-benzisoxazole-3-carboxylate, may itself be photolabile at the irradiation wavelength, leading to its degradation upon formation. This was observed in the photochemical cyclization of the analogous 2-azidobenzoic acid.[2]
-
Wavelength-Dependent Quantum Yield: The efficiency of azide decomposition can be wavelength-dependent. Shorter wavelengths may provide more energy than needed, potentially opening up alternative, undesired reaction channels.[2][3]
Solutions & Protocols:
-
Select a Photochemically "Invisible" Solvent: Choose a solvent with a low UV cutoff, well below your irradiation wavelength. Acetonitrile and perfluorinated hydrocarbons are excellent choices for UV-driven reactions.
-
Monitor Reaction Progress: Do not simply irradiate for a fixed time. Follow the reaction's progress by TLC or HPLC. You may find that the optimal yield is achieved at an intermediate time, after which the product begins to decompose.
-
Use Light Filters: If you suspect secondary photolysis, use a filter (e.g., Pyrex glass filters out wavelengths < ~290 nm) to block high-energy UV light that may be degrading your product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism and how does the solvent intervene?
The reaction proceeds via the formation of a highly electrophilic nitrene intermediate.[4] The solvent's primary role is to influence the spin state of this nitrene.
Mechanism Overview:
-
Nitrene Formation: Upon heating or irradiation, this compound expels a molecule of nitrogen gas (N₂) to form a singlet arylnitrene.
-
Fate of the Singlet Nitrene (Desired Pathway): The singlet nitrene, with its paired electrons, can undergo a concerted electrophilic attack on the ortho-carbonyl oxygen, leading to the desired cyclized product, methyl 2,1-benzisoxazole-3-carboxylate.
-
Fate of the Triplet Nitrene (Undesired Pathway): The singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state.[1] This triplet nitrene behaves as a diradical and is responsible for most byproducts, such as azo-dimers (from reacting with another azide molecule) or amines (from abstracting hydrogen from the solvent).
Reaction Pathways of this compound
Caption: The competing reaction pathways available to this compound.
Q2: How do different classes of solvents specifically affect the reaction?
The interplay between the solvent and the reactive intermediates is key. Below is a summary based on general principles of nitrene chemistry.
| Solvent Class | Examples | Primary Interaction Mechanism | Expected Outcome |
| Nonpolar Aprotic | Benzene, Toluene, Hexane | Minimal interaction with intermediates. | Can be effective, but less reactive solvents like benzene are preferred over alkanes like hexane to avoid C-H insertion by the triplet nitrene. |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Dipole-dipole interactions can stabilize the polar transition state of the cyclization. | Often a good choice. Acetonitrile is particularly useful for photochemical reactions due to its deep UV transparency.[5] |
| Polar Protic | Methanol, Ethanol, Water | Hydrogen bonding with the azide, nitrene, and carbonyl groups. Can act as a hydrogen donor. | Generally poor choices. They can intercept the electrophilic nitrene or serve as a source for hydrogen abstraction, leading to amine byproducts. |
| Chlorinated | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Polar; can participate in side reactions. | Use with extreme caution or avoid. While common, they can react with azide nucleophiles (e.g., residual sodium azide from synthesis) to form highly explosive di- or triazidomethane.[6] |
Q3: What are the critical safety considerations when working with this compound and different solvents?
Safety must be the top priority.
-
Inherent Instability of Aryl Azides: Aryl azides are energetic compounds and can be explosive, especially when heated or subjected to shock, particularly in concentrated form.[1] Always handle them behind a blast shield, especially on a larger scale. Do not heat the solid material directly.
-
Avoid Chlorinated Solvents with Azide Salts: As highlighted in the table above, never mix halogenated solvents with azide salts (e.g., NaN₃). This can generate extremely unstable and explosive low-molecular-weight azides.[6] Ensure that your starting this compound is completely free of any residual sodium azide from its synthesis.
-
Controlled Decomposition: When performing thermal decomposition, heat the solution slowly and ensure the reaction is well-stirred to maintain a homogenous temperature and avoid localized overheating. For photolysis, ensure the apparatus is properly shielded to prevent UV exposure.
By carefully selecting your solvent and controlling your reaction parameters based on the principles outlined here, you can significantly improve the outcome of your experiments with this compound.
References
-
Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions - ChemRxiv. Available at: [Link]
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Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing). Available at: [Link]
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Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents - ChemRxiv | Cambridge Open Engage. Available at: [Link]
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Reactions of Azides - Substitution, Reduction, Rearrangements, and More - Master Organic Chemistry. Available at: [Link]
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Nucleophilic reactivity of the azide ion in various solvents | Request PDF - ResearchGate. Available at: [Link]
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Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC - PubMed Central. Available at: [Link]
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Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions - Aakash Institute. Available at: [Link]
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Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: Effect by solvent and structure - ResearchGate. Available at: [Link]
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Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals. Available at: [Link]
-
Synthesis of 2,1-benzisoxazol-3(1H)-one by intramolecular photochemical cyclization of 2-azidobenzoic acid - Sciforum. Available at: [Link]
-
NITRENES AS INTERMEDIATES - eGyanKosh. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. Available at: [Link]
-
Solvent Effects on Ultrafast Photochemical Pathways - PubMed. Available at: [Link]
-
THE PHOTOCHEMICAL DECOMPOSITION OF METHYL AZIDE - ResearchGate. Available at: [Link]
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Technical Support Center: Managing the Explosive Hazard of Azides in Methyl 2-azidobenzoate Reactions
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with Methyl 2-azidobenzoate and other organic azides. The following question-and-answer-based troubleshooting guide is designed to address specific issues and provide field-proven insights to ensure laboratory safety and experimental success.
Part 1: Foundational Safety & Stability Assessment
This section addresses the inherent risks of organic azides and the principles for assessing their stability.
Q1: What are the primary hazards associated with this compound?
A1: this compound, like all organic azides, is an energetic compound with two primary hazards. First, it is potentially explosive and can decompose violently when subjected to external energy sources such as heat, shock, friction, or light.[1][2] The presence of an ortho-substituent on an aryl azide can lower the decomposition temperature.[3] Second, azide compounds are highly toxic, with a toxicity profile similar to that of cyanide.[2][4] Exposure can occur through inhalation, ingestion, or skin absorption, leading to symptoms ranging from dizziness and headache to convulsions and respiratory failure.[5][6]
Q2: How can I perform a preliminary assessment of the stability of an organic azide I plan to synthesize or use?
A2: Before beginning any experiment, a stability assessment is crucial. Two empirical rules provide a first-pass evaluation of an organic azide's stability:
-
The Carbon-to-Nitrogen (C/N) Ratio: This rule states that the ratio of carbon and oxygen atoms to nitrogen atoms should ideally be 3 or greater, i.e., (NCarbon + NOxygen) / NNitrogen ≥ 3.[3] Compounds that do not meet this criterion should be handled with extreme caution as they are likely to be highly unstable.
-
The Rule of Six: This guideline suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) provides enough dilution within the molecule to render it relatively safe to handle with appropriate precautions.[1][7]
It's critical to remember that these are guidelines, not guarantees. The overall stability is also influenced by the molecule's structure. For instance, aryl azides are generally less thermally stable than aliphatic azides.[3][8]
| Stability Guideline | Formula / Rule | Interpretation | Reference |
| C/N Ratio | (NC + NO) / NN ≥ 3 | A higher ratio suggests greater stability. Azides with a ratio between 1 and 3 should be stored cold and in dilute solution.[1][3] | [3],[1] |
| Rule of Six | ≥ 6 carbons per azide group | Provides sufficient dilution to make the compound relatively safe with proper controls.[1][7] | [7],[1] |
Part 2: Pre-Reaction Planning & Safe Apparatus Setup
Careful planning and proper setup are the most critical steps in mitigating the risks of working with azides.
Q3: What personal protective equipment (PPE) is mandatory for handling this compound?
A3: A multi-layered approach to PPE is essential. The minimum requirements include:
-
Body Protection: A flame-resistant lab coat, fully buttoned.[5]
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[4][5] A face shield should be used in addition to glasses/goggles, especially when working outside of a fume hood with a blast shield.[6]
-
Hand Protection: Appropriate chemical-resistant gloves must be worn. Double-gloving is recommended.[9]
-
Blast Shield: All reactions involving azides must be conducted behind a blast shield, and the fume hood sash should be kept as low as possible.[6]
Q4: What are the critical "Do's and Don'ts" for setting up my reaction apparatus?
A4: The setup of your experiment is a critical control point for safety.
Critical Precautions for Azide Reaction Setup:
-
DO conduct all work in a properly functioning chemical fume hood.[4]
-
DO use a blast shield for the entire duration of the experiment, including setup, reaction, work-up, and cleaning.[6]
-
DO ensure that your reaction scale is as small as possible for the intended purpose. Obtain specific approval from your Principal Investigator before scaling up any azide reaction.[6]
-
DO NOT use metal spatulas or utensils to handle azides, as this can lead to the formation of highly shock-sensitive metal azides.[1][6] Use plastic or ceramic spatulas.[2]
-
DO NOT use ground glass joints, which can create friction and initiate decomposition.[6]
-
DO NOT use halogenated solvents such as dichloromethane (DCM) or chloroform. These can react with azides to form extremely unstable and explosive di- and tri-azidomethanes.[1][2][6]
-
DO NOT allow azides to come into contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[1][10]
Q5: I need to heat my reaction. What are the safest practices?
A5: Heating azide reactions significantly increases the risk. Phenyl azide itself typically decomposes between 140-180 °C, but ortho-substituents can lower this temperature to as low as 50-110 °C.[3]
-
Always use a well-calibrated heating mantle with a secondary temperature controller and an appropriate stirring mechanism to avoid localized superheating.[11]
-
Never heat an azide reaction unattended.
-
Consider if a lower-temperature alternative reaction is possible.
Part 3: Reaction Monitoring, Work-Up, and Quenching
The post-reaction phase contains significant hidden hazards, including purification and waste handling.
Q6: How can I safely monitor the progress of my reaction without isolating the azide product?
A6: Thin-Layer Chromatography (TLC) is the preferred method. A specific staining procedure can be used to visualize the azide. This involves first reducing the azide on the TLC plate to an amine using triphenylphosphine (PPh₃), followed by staining with ninhydrin, which reacts with the newly formed amine to produce a colored spot.[12][13]
Protocol: TLC Visualization of Organic Azides
-
Spot & Develop: Spot your reaction mixture on a silica gel TLC plate and develop it using a suitable solvent system.[12]
-
Dry: Thoroughly dry the plate in an oven or with a heat gun (approx. 80°C for 5 minutes).[12]
-
Reduce: Dip the dried plate into a 10% (w/v) solution of PPh₃ in dichloromethane for about 30 seconds. Allow the solvent to evaporate.[12]
-
Heat: Heat the plate again at 80°C for 5 minutes to complete the reduction of the azide to the amine.[13]
-
Stain: Dip the plate into a solution of 0.3% (w/v) ninhydrin in n-butanol with 3% (v/v) acetic acid for 30 seconds.[13]
-
Develop Color: Gently heat the plate with a heat gun or in an oven until purple or reddish-brown spots appear, indicating the presence of your azide (now reduced to an amine).[13]
Q7: Is it safe to concentrate my reaction mixture containing this compound on a rotary evaporator?
A7: Absolutely not. Concentrating organic azides through rotary evaporation or distillation is extremely dangerous and strictly prohibited.[6] This process can subject the azide to heat and friction, creating conditions ripe for explosive decomposition. If you must remove solvent, it should be done with extreme caution under a gentle stream of nitrogen at ambient temperature and behind a blast shield.
Q8: My reaction is complete. How do I safely quench residual azides before work-up and disposal?
A8: All unreacted inorganic and organic azides must be destroyed before disposal. The standard procedure involves reacting the azide with nitrous acid, which is generated in situ from sodium nitrite and an acid.[14][15][16]
Protocol: Quenching Azide-Containing Reaction Mixtures
This procedure must be performed in a chemical fume hood. [17]
-
Cool: Cool the aqueous reaction mixture in an ice bath to 0-5 °C.[18]
-
Dilute: Ensure the concentration of sodium azide in the aqueous solution does not exceed 5%.[14][17] Dilute with cold water if necessary.
-
Add Nitrite: While stirring, slowly add a 20% aqueous solution of sodium nitrite. Use about 1.5 g of sodium nitrite for every 1 g of sodium azide you wish to quench (a 40% excess).[14][16]
-
Acidify Slowly: Gradually add a 20% aqueous solution of sulfuric acid dropwise via an addition funnel. CAUTION: The order of addition is critical. [14] Gas evolution (N₂ and toxic NO) will occur. Continue adding acid until the mixture is acidic to pH paper and gas evolution ceases.[14][15]
-
Test for Completion: Test the solution with starch-iodide paper. The appearance of a blue-black color indicates the presence of excess nitrous acid, confirming that all the azide has been destroyed.[15][18]
-
Neutralize: Before final disposal, neutralize the solution with a dilute base (e.g., NaOH) to a pH between 6 and 9.[14]
Q9: How must I dispose of azide-containing waste?
A9: Azide waste management is critical to prevent explosions in plumbing systems.
-
NEVER pour azide solutions down the drain. Azides can react with lead or copper pipes to form highly explosive heavy metal azides.[14][17]
-
All azide-containing waste, including dilute solutions and contaminated solids (gloves, paper towels, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.[4][9]
-
DO NOT mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.[1][9]
-
If possible, convert the organic azide to a more stable derivative, such as an amine via Staudinger reduction, before disposal.[1]
Part 4: Visualized Workflows & Logic Diagrams
To enhance understanding and procedural adherence, the following diagrams illustrate key decision-making processes for working with azides.
Caption: Risk assessment for azide reactions.
Caption: Decision tree for post-reaction work-up.
Caption: Staudinger reduction for azide waste deactivation.
References
-
Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021-02-16). UNM Chemistry. Available at: [Link]
-
Azide Compounds - Environmental Health and Safety. Princeton University. Available at: [Link]
-
Sodium azide. UC Davis Safety Services. Available at: [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Sodium Azide - Drexel University. Drexel University. Available at: [Link]
-
What You Need to Know About Sodium Azide - Hazardous Waste Experts. (2016-02-19). Hazardous Waste Experts. Available at: [Link]
-
Standard Operating Procedure for Sodium Azide - UNC Policies. (2021-04-13). The University of North Carolina at Chapel Hill. Available at: [Link]
-
Safe Handling of Azides - University of Pittsburgh. (2013-02-01). University of Pittsburgh. Available at: [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University. Available at: [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018-04-01). University College Dublin. Available at: [Link]
-
Organic azide - Wikipedia. Wikipedia. Available at: [Link]
-
Sodium Azide - Chemistry LibreTexts. (2021-08-15). Chemistry LibreTexts. Available at: [Link]
-
Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures - CHIMIA. CHIMIA. Available at: [Link]
-
Large-Scale Preparation and Usage of Azides - ResearchGate. ResearchGate. Available at: [Link]
-
Organic Azides: Syntheses and Applications - ResearchGate. ResearchGate. Available at: [Link]
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. (2022-09-02). ACS Publications. Available at: [Link]
-
THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest. ProQuest. Available at: [Link]
-
Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Available at: [Link]
- THE THERMAL DECOMPOSITION OF ARYL AZIDES.. - JOHN HERBERT HALL - Google Books. Google Books.
-
How to quench azide : r/Chempros - Reddit. (2021-03-02). Reddit. Available at: [Link]
-
Determination of Azides in Organic Solvents. | Analytical Chemistry - ACS Publications. ACS Publications. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Azide Reagents: Comparing Methyl 2-azidobenzoate in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to biological systems is a foundational technique. Bioconjugation, the art of creating these stable bonds, relies on a toolkit of highly specific and efficient chemical reactions. Among the most powerful tools in this kit are azide-based reagents, prized for their stability and bioorthogonal reactivity.
This guide provides an in-depth comparison of Methyl 2-azidobenzoate against other common azide reagents. We will move beyond simple catalog descriptions to explore the causal relationships between chemical structure, reactivity, and experimental performance. Every claim is supported by experimental data from peer-reviewed literature, and we provide detailed protocols that serve as self-validating systems for your own research.
The Landscape of Azide-Based Bioconjugation
The utility of the azide group (–N₃) stems from its near-total absence in biological systems and its ability to remain dormant until it encounters a specific reaction partner. This bioorthogonality ensures that labeling occurs only where intended, without cross-reactivity with the myriad of other functional groups in a cell. Two primary reactions have dominated the use of azides in bioconjugation: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A cornerstone of "click chemistry," this reaction involves the [3+2] cycloaddition between an azide and a strained cyclooctyne (e.g., DBCO, BCN).[1] The reaction is driven by the release of ring strain in the alkyne, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst.[2][3] This makes it exceptionally well-suited for applications in living systems.
-
Staudinger Ligation: An adaptation of the classic Staudinger reaction, this process involves the reaction of an azide with a specifically engineered triarylphosphine.[4][5] The reaction ultimately forms a stable amide bond, making it a powerful tool for protein modification and peptide synthesis.
The choice of the azide reagent itself is a critical experimental parameter. Azides can be broadly categorized into two classes—alkyl and aryl—with significant differences in stability and reactivity.
Alkyl vs. Aryl Azides: A Tale of Two Scaffolds
The local chemical environment of the azide moiety dictates its performance.[6]
-
Alkyl Azides: The azide group is attached to a saturated (sp³) carbon atom (e.g., 3-Azidopropanol). These reagents are generally characterized by high thermal and chemical stability.[6] However, their reactivity in SPAAC and Staudinger ligations is often modest.
-
Aryl Azides: The azide group is attached to an aromatic ring (sp²) carbon atom (e.g., Benzyl Azide, Phenyl Azide). The electronic properties of the aromatic ring can be tuned to modulate the azide's reactivity.[3] Aryl azides function predominantly as electrophiles, a property that can be enhanced by substituting the ring with electron-withdrawing groups (EWGs).[3][6]
A Closer Look at this compound
This compound is an aryl azide. Its structure features a methyl ester group (–COOCH₃) at the ortho position relative to the azide. This substituent acts as a moderate electron-withdrawing group (EWG) by pulling electron density out of the aromatic ring through resonance.
This electronic perturbation is not trivial; it directly impacts the azide's reactivity. By making the azide group more electron-deficient (i.e., more electrophilic), the methyl ester group is expected to accelerate reactions where the azide acts as the electrophile. This includes both the Staudinger ligation and, crucially, SPAAC reactions with electron-rich cyclooctynes like BCN or DBCO.
Comparative Performance Analysis of Azide Reagents
| Azide Reagent | Type / Class | SPAAC Rate Constant (k₂) with DBCO [M⁻¹s⁻¹] | Staudinger Ligation Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics & Stability |
| 3-Azidopropanol | Alkyl (Primary) | ~0.012 - 0.024 (with BCN)[7] | Slow (e.g., 7.7 x 10⁻³ with phosphinothioester)[8][9] | High stability, low background reactivity. Good for long-term studies where speed is not critical.[6] |
| Benzyl Azide | Aryl (Simple) | ~0.24 - 1.0[2][10] | Moderate (e.g., rate constants reported for Staudinger-Bertozzi ligation)[6] | Standard benchmark for aryl azide reactivity. Good balance of reactivity and stability. |
| This compound | Aryl (EWG-Substituted) | Moderate-High (Inferred, > Benzyl Azide) | Moderate-High (Inferred, > Benzyl Azide) | EWG expected to enhance reactivity. The ortho position may introduce steric effects. |
| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | Aryl (Highly Activated) | Very High (Inferred) | Very High (~18 in CD₃CN/D₂O with phosphine)[11] | Extremely reactive due to multiple strong EWGs (F, COOCH₃). Ideal for rapid ligations.[11][12] |
Causality Behind the Data:
-
The ~10 to 40-fold faster SPAAC rate of Benzyl Azide compared to 3-Azidopropanol highlights the inherently higher reactivity of simple aryl azides in this context.
-
The exceptionally high rate constant observed for Methyl 4-azido-2,3,5,6-tetrafluorobenzoate in the Staudinger reaction demonstrates the profound impact of electron-withdrawing groups.[11] The perfluorinated ring makes the azide highly electrophilic, dramatically accelerating the initial nucleophilic attack by the phosphine. A similar rate enhancement is predicted for its reaction with electron-rich cyclooctynes in SPAAC.
-
Our Prediction for this compound: Based on these principles, this compound is positioned as a reagent with enhanced reactivity compared to simple aryl azides like benzyl or phenyl azide, but without the extreme activation of perfluorinated systems. It represents a tunable "middle ground," offering a boost in reaction speed that could be advantageous for moderately fast conjugations without potential stability trade-offs of hyper-reactive probes.
Visualization of Key Mechanisms & Workflows
To clarify the underlying chemistry and experimental design, the following diagrams illustrate the core reaction mechanisms and a workflow for their comparative analysis.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of the traceless Staudinger Ligation.
Caption: Workflow for comparative kinetic analysis of azide reagents via NMR.
Experimental Protocols
The trustworthiness of any comparison lies in reproducible experimental design. The following protocols provide a robust framework for validating the performance of this compound against other azides in your own laboratory.
Protocol 1: Comparative Kinetic Analysis of Azide Reagents via ¹H NMR
This protocol allows for the direct measurement of second-order rate constants (k₂) for the SPAAC reaction.
A. Materials:
-
Azide Reagents: 3-Azidopropanol, Benzyl Azide, this compound
-
Cyclooctyne Reagent: Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN)
-
Internal Standard: Dimethyl sulfone (stable, sharp singlet in ¹H NMR)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes, micropipettes, NMR spectrometer (≥400 MHz)
B. Stock Solution Preparation:
-
Prepare a 100 mM stock solution of the internal standard (dimethyl sulfone) in DMSO-d₆.
-
Prepare 50 mM stock solutions of each azide reagent in DMSO-d₆.
-
Prepare a 50 mM stock solution of the cyclooctyne reagent in DMSO-d₆.
C. Reaction Setup and Monitoring:
-
In an NMR tube, combine 300 µL of the desired azide stock solution (e.g., this compound) and 60 µL of the internal standard stock solution.
-
Place the NMR tube in the spectrometer and acquire a "t=0" spectrum to confirm initial concentrations and peak positions.
-
Initiate the reaction by adding 300 µL of the cyclooctyne stock solution to the NMR tube. Mix quickly by inversion and immediately place it back into the spectrometer. Final concentrations will be ~25 mM for reactants and 10 mM for the standard.
-
Begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 2-5 minutes for fast reactions, 15-30 minutes for slower ones) for several hours or until the reaction is near completion.
D. Data Analysis:
-
For each time point, integrate a well-resolved peak corresponding to a reactant (e.g., a proton on the cyclooctyne that shifts upon reaction) and the peak for the internal standard.
-
Calculate the concentration of the reactant at each time point using the formula: [Reactant]t = ([Reactant]₀ / I₀) * It, where I is the integral value.
-
Plot 1/[Reactant]t versus time (in seconds).
-
Perform a linear regression on the data. For a second-order reaction, the slope of this line is equal to the rate constant, k₂.
-
Repeat the entire procedure for each azide reagent to obtain a direct, quantitative comparison of their reactivities.
Protocol 2: General Protein Labeling with an Azide and DBCO-Fluorophore
This protocol provides a method to qualitatively assess conjugation efficiency by visualizing the labeled protein.
A. Materials:
-
Azide-functionalized protein (e.g., prepared by incorporating an azide-bearing unnatural amino acid)
-
DBCO-functionalized fluorophore (e.g., DBCO-Sulfo-Cy5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
SDS-PAGE equipment (gels, running buffer, loading dye)
-
Fluorescence gel scanner
B. Protein Labeling Procedure:
-
Prepare a solution of the azide-functionalized protein at 1 mg/mL (e.g., ~20 µM for a 50 kDa protein) in PBS.
-
Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO.
-
In a microcentrifuge tube, add 50 µL of the protein solution.
-
Add 1 µL of the DBCO-fluorophore stock solution to the protein solution (final concentration ~200 µM, a 10-fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For slower-reacting azides, incubation can be extended or performed at 37°C.
C. Analysis of Conjugation:
-
To a 10 µL aliquot of the reaction mixture, add 10 µL of 2x SDS-PAGE loading buffer.
-
As a negative control, mix 10 µL of the unreacted azide-protein with loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
After electrophoresis, scan the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., Cy5).
-
Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) and image again.
D. Interpretation:
-
A fluorescent band at the molecular weight of the target protein confirms successful covalent conjugation.
-
The intensity of the fluorescent band provides a qualitative measure of the labeling efficiency. Comparing the fluorescence intensity achieved with different azide-modified proteins (labeled under identical conditions) allows for a direct comparison of their relative conjugation performance.
-
The Coomassie stain confirms equal protein loading across all lanes.
Conclusion and Recommendations
The selection of an azide reagent is a critical decision in the design of a bioconjugation experiment. While alkyl azides offer supreme stability, their slow kinetics can be a significant limitation. Aryl azides provide a clear advantage in reactivity, which can be further amplified through electronic tuning.
This compound emerges as a compelling reagent for researchers seeking a balance between the moderate reactivity of simple aryl azides and the high reactivity of perfluorinated systems. The presence of the electron-withdrawing methyl ester group provides a rational basis for expecting accelerated kinetics in both SPAAC and Staudinger ligations compared to unsubstituted aryl azides.
Recommendations for Selection:
-
Choose an Alkyl Azide (e.g., 3-Azidopropanol derivative) when reaction speed is secondary to long-term stability or when working with highly sensitive systems where even minimal side reactivity is a concern.
-
Choose a Simple Aryl Azide (e.g., Benzyl Azide derivative) for routine applications requiring a reliable, moderately fast reaction with a good stability profile.
-
Choose this compound when you require enhanced reaction kinetics over simple aryl azides, potentially reducing incubation times or required reagent concentrations, without resorting to hyper-reactive systems.
-
Choose a Highly Activated Aryl Azide (e.g., Perfluoroaryl Azide derivative) for applications demanding maximum reaction speed, such as capturing transient interactions, labeling low-abundance targets, or performing rapid in vivo imaging.
Ultimately, the principles and protocols outlined in this guide empower you to make an informed, data-driven decision, ensuring your bioconjugation strategy is not just successful, but optimized for the specific demands of your research.
References
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ResearchGate. (n.d.). Second-order reaction rate constants for different cyclooctyne systems with benzyl azide at room temperature. [Link]
-
ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the main reagent families. [Link]
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Wagner, J., et al. (2021). Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. Angewandte Chemie International Edition. [Link]
-
Raines Lab. (n.d.). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. University of Wisconsin-Madison. [Link]
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Sundhoro, M., et al. (2017). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Angewandte Chemie International Edition. [Link]
-
Raines Lab. (n.d.). Electronic and steric effects on the rate of the traceless Staudinger ligation. University of Wisconsin-Madison. [Link]
-
Soellner, M. B., et al. (2005). Reaction mechanism and kinetics of the traceless Staudinger ligation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Second order rate constants of the Staudinger-Bertozzi ligation with benzyl azide obtained at 25 °C under different experimental conditions. [Link]
-
ChemRxiv. (2022). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. [Link]
-
McKay, C. S., et al. (2021). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science. [Link]
-
Jiménez-Moreno, E., et al. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2022). (PDF) Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. [Link]
-
Organic Chemistry Explained. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Wikipedia. (n.d.). Click chemistry. [Link]
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Brunschwig Chemie. (n.d.). Click chemistry reagents. [Link]
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PGenuine, M., & Ossio, R. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Molecules. [Link]
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Raines, R. T. (2008). Advances in Bioconjugation. Biopolymers. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]
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Štefane, B., et al. (2023). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information: Room temperature amine sensors enabled by sidewall functionalization of single-walled carbon nanotubes. [Link]
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Zhang, M., et al. (2024). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Healthcare Materials. [Link]
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Zapevalov, A. Y., et al. (2023). 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Molbank. [Link]
-
Melesina, J., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences. [Link]
-
Su, D., et al. (2024). A review of conjugation technologies for antibody drug conjugates. Journal of Hematology & Oncology. [Link]
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ResearchGate. (2017). (PDF) Bioconjugation among Metallopharmaceuticals: A Review. [Link]
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A Senior Application Scientist's Guide to Methyl 2-azidobenzoate in Click Chemistry
Foreword: Beyond the "Click" - A Nuanced Approach to Reagent Selection
The advent of "click chemistry," a term elegantly coined by K.B. Sharpless, revolutionized chemical synthesis by championing reactions that are high-yielding, stereospecific, and simple to perform.[1] At the heart of this revolution lies the azide-alkyne cycloaddition, a powerful ligation tool with two prominent variants: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
While the "click" concept implies a degree of plug-and-play simplicity, the experienced researcher knows that reagent choice is paramount and deeply influences reaction kinetics, efficiency, and biocompatibility. This guide moves beyond a general overview to provide a detailed, evidence-based comparison of Methyl 2-azidobenzoate, an aryl azide, against more common alkyl azide alternatives. We will explore the subtle yet significant advantages conferred by its unique electronic and steric profile, particularly within the context of SPAAC, to empower researchers in making more informed decisions for their bioconjugation, drug development, and material science applications.
The Azide Reagent Landscape: A Structural Overview
The azide is one of the two key partners in the cycloaddition reaction. Its structure—specifically the group attached to the N₃ moiety—profoundly impacts its reactivity. While a vast array of azides exist, they can be broadly categorized. For the purpose of this guide, we will compare this compound with the commonly used benzyl azide, representing the aryl and alkyl azide classes, respectively.
| Feature | This compound | Benzyl Azide |
| Class | Aryl Azide | Alkyl Azide |
| Structure | ||
| Key Features | Azide directly attached to an aromatic ring; possesses an ortho-substituted electron-withdrawing ester group. | Azide separated from the aromatic ring by a methylene (-CH₂) spacer. |
| Electronic Nature | The azide's reactivity is modulated by the electron-withdrawing character of the aromatic ring and the ester group. | The azide behaves more like a simple alkyl azide, with minimal electronic influence from the phenyl group. |
Aryl azides are typically synthesized from the corresponding anilines, often through a diazotization reaction followed by treatment with sodium azide.[4][5] This accessibility makes them valuable tools in chemical biology and materials science.[6][7]
The Core Advantage: Enhanced SPAAC Reactivity through Electronic Tuning
The primary advantage of this compound becomes most apparent in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a bioorthogonal reaction that avoids the cytotoxicity associated with copper catalysts, making it ideal for in vivo studies.[3][8] The reaction's driving force is the relief of ring strain in a cyclooctyne partner.[8] However, the reaction rate is also highly dependent on the electronic properties of both the azide and the alkyne.
The mechanism of the [3+2] cycloaddition involves the interaction of the frontier molecular orbitals of the azide (the 1,3-dipole) and the alkyne (the dipolarophile). The rate of this reaction can be accelerated by tuning these orbitals.
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Studies have shown that the electronic nature of the azide is a critical parameter for tuning SPAAC kinetics.[9][10] Specifically:
-
Electron-Deficient Azides for Faster Reactions: The introduction of electron-withdrawing groups on the azide component lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the azide's LUMO and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich strained alkyne (like BCN, bicyclo[6.1.0]nonyne) leads to a stronger orbital interaction and a significant acceleration of the reaction rate.[9] The ester group at the ortho position of this compound serves this function, making the azide more electron-deficient compared to a simple alkyl azide like benzyl azide.
-
Orthogonality and Selective Labeling: This electronic tuning allows for orthogonal labeling strategies. An electron-deficient azide like this compound will react preferentially with an electron-rich alkyne, while a more electron-neutral alkyl azide will show faster kinetics with an electron-deficient alkyne (like DIBAC).[9][10] This provides a powerful tool for multiplexed labeling in complex biological systems, where two different targets can be tagged simultaneously and selectively using one type of bioorthogonal reaction.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.[11] CuAAC is generally faster but requires a potentially cytotoxic copper catalyst.[12][13] SPAAC is metal-free but can be slower.[14] The use of an electronically activated azide like this compound helps to close this kinetic gap, making SPAAC a more viable option for time-sensitive applications.
The table below provides a comparison of typical second-order rate constants. Note that absolute rates are highly dependent on the specific strained alkyne, solvent, and temperature.[9][15]
| Reaction | Azide Reagent | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantage |
| SPAAC | Benzyl Azide (Alkyl) | [9+1]CPP | ~2.2 x 10⁻³[15] | Benchmark for simple azides. |
| SPAAC | This compound (Aryl) | BCN (Electron-Rich) | Estimated 10⁻² - 10⁻¹ | Enhanced kinetics due to electronic activation.[9] |
| SPAAC | Fluoroalkyl Azide (Electron-Deficient) | BCN (Electron-Rich) | ~1.6 x 10⁻¹ | Demonstrates the high rates achievable with electron-deficient azides.[9] |
| CuAAC | General Azide | Terminal Alkyne | 10¹ - 10⁴[12] | Very high reaction rates, but requires copper catalyst. |
As illustrated, electronically activated azides can achieve reaction rates in SPAAC that are orders of magnitude faster than simple alkyl azides, approaching the efficiency of some CuAAC systems without the need for a metal catalyst.
Experimental Protocols: A Practical Comparison
To illustrate the practical application, we provide detailed step-by-step methodologies for a SPAAC reaction. The causality behind experimental choices, such as solvent selection and purification methods, is explained to ensure the protocol is a self-validating system.
General Experimental Workflow
Caption: Standard workflow for a SPAAC bioconjugation experiment.
Protocol 1: SPAAC using this compound with DBCO-amine
This protocol describes the conjugation of this compound to an amine-functionalized molecule via a DBCO (dibenzocyclooctyne) linker, a common workflow in bioconjugation.
Objective: To synthesize the triazole product from this compound and DBCO-amine.
Materials:
-
This compound (1.0 eq)
-
DBCO-amine (1.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system with silica gel
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reagent Preparation: In a clean, dry vial, dissolve this compound (e.g., 50 mg, 0.28 mmol) in 2 mL of anhydrous acetonitrile. In a separate vial, dissolve an equimolar amount of DBCO-amine (e.g., 78 mg, 0.28 mmol) in 2 mL of anhydrous acetonitrile.
-
Causality: Acetonitrile is chosen for its ability to dissolve both nonpolar (DBCO) and polar (azidobenzoate) reactants and its ease of removal. Using anhydrous solvent prevents potential side reactions.
-
-
Reaction Initiation: Add the DBCO-amine solution to the this compound solution dropwise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of starting materials and the appearance of a new, single product spot indicate reaction progression. The reaction is typically complete within 2-4 hours.
-
Causality: TLC provides a rapid, qualitative assessment of the reaction's completion, preventing unnecessary reaction time and potential degradation.
-
-
Work-up: Once the reaction is complete as judged by TLC, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography is essential to remove any unreacted starting materials and minor impurities, ensuring the final product is of high purity for subsequent applications.
-
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: Comparative SPAAC using Benzyl Azide with DBCO-amine
This protocol uses a less electronically activated azide for comparison.
Objective: To synthesize the triazole product from benzyl azide and DBCO-amine.
Procedure:
-
Follow steps 1 and 2 as described in Protocol 4.2, using benzyl azide (e.g., 37 mg, 0.28 mmol) in place of this compound.
-
Reaction Monitoring: Monitor the reaction progress every 1-2 hours via TLC. Due to the lower reactivity of benzyl azide, the reaction is expected to be significantly slower, potentially requiring 12-24 hours for completion.
-
Causality: The extended reaction time is a direct consequence of the less favorable orbital energetics of the alkyl azide compared to the electronically activated aryl azide.
-
-
Follow steps 4, 5, and 6 as described above to isolate, purify, and characterize the product.
Conclusion and Future Outlook
This compound offers a distinct advantage in the realm of click chemistry, particularly for catalyst-free SPAAC reactions. Its electron-deficient nature, conferred by the ortho-ester group, significantly accelerates cycloaddition with electron-rich strained alkynes. This enhanced reactivity translates to shorter reaction times, milder conditions, and opens the door for sophisticated orthogonal labeling strategies in complex biological environments.
While benzyl azide and other alkyl azides remain valuable, robust reagents, researchers requiring faster kinetics in a metal-free context should strongly consider this compound. As the field of bioorthogonal chemistry continues to demand greater control and efficiency, the rational design of reagents based on fundamental principles of physical organic chemistry—as exemplified by this compound—will be the key to unlocking the next generation of chemical biology tools.
References
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ResearchGate. Synthesis and applications of aryl azides. Available at: [Link]
-
ResearchGate. Fluoro Aryl Azides: Synthesis, Reactions and Applications. Available at: [Link]
-
RSC Publishing. Synthesis of aryl azide chain-end functionalized N-linked glycan polymers and their photo-labelling of specific protein. Available at: [Link]
-
RSC Publishing. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Available at: [Link]
-
RSC Publishing. Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available at: [Link]
-
Organic Chemistry Portal. Aryl azide synthesis by azidonation, azidation or substitution. Available at: [Link]
-
ChemRxiv. Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Available at: [Link]
-
National Institutes of Health (NIH). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
MDPI. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Available at: [Link]
-
Cambridge Open Engage. Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Available at: [Link]
-
National Institutes of Health (NIH). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available at: [Link]
-
Wikipedia. Click chemistry. Available at: [Link]
-
PubMed. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Available at: [Link]
-
National Institutes of Health (NIH). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Available at: [Link]
-
Progress in Chemistry. Strain-Promoted Azide-Alkyne Cycloaddition. Available at: [Link]
-
National Institutes of Health (NIH). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Available at: [Link]
-
ResearchGate. Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Available at: [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]
-
PubMed. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Available at: [Link]
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A Comparative Guide to the Reactivity of Methyl Azidobenzoate Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, aryl azides serve as versatile intermediates, prized for their utility in bioorthogonal chemistry, heterocyclic synthesis, and as precursors to nitrenes. Among these, the methyl azidobenzoate isomers—methyl 2-azidobenzoate, methyl 3-azidobenzoate, and methyl 4-azidobenzoate—present a fascinating case study in how the seemingly subtle change in substituent position can profoundly influence chemical reactivity. This guide provides an in-depth comparison of these three isomers, grounded in the principles of physical organic chemistry and supported by established experimental protocols. While direct, side-by-side quantitative comparisons are sparse in the literature, this document synthesizes foundational knowledge to predict and explain their differential reactivity, offering a framework for researchers to conduct their own comparative studies.
The Decisive Influence of Substituent Position: An Overview
The reactivity of an aryl azide is fundamentally governed by the electronic properties of the aromatic ring and any steric hindrance around the azide moiety. The methyl ester group (-COOCH₃) is a moderately electron-withdrawing group through induction, but its effect on the electron density of the azide is modulated by its position (ortho, meta, or para) due to resonance effects.
-
Methyl 4-azidobenzoate (para-isomer): In this isomer, the electron-withdrawing ester group is in conjugation with the azide group through the benzene ring. This extended conjugation significantly lowers the electron density of the azide, making it more electrophilic.
-
Methyl 3-azidobenzoate (meta-isomer): The ester group in the meta position exerts a primarily inductive electron-withdrawing effect on the azide group. Resonance effects are minimal, leading to a moderate increase in the electrophilicity of the azide compared to unsubstituted phenyl azide.
-
This compound (ortho-isomer): This isomer introduces the complexity of steric hindrance. The proximity of the bulky methyl ester group to the azide can influence the approach of reactants and may also affect the electronic communication between the two groups by disrupting the planarity of the system.
These electronic and steric differences are expected to manifest in varying reaction rates and, in some cases, different reaction pathways for the three isomers.
Comparative Reactivity in Key Transformations
The utility of methyl azidobenzoate isomers can be assessed across several key reaction classes. Here, we compare their expected reactivity based on established chemical principles.
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry." In these reactions, the azide acts as a 1,3-dipole. The reactivity is generally enhanced by electron-withdrawing groups on the aryl azide, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the alkyne.
Expected Reactivity Order: Methyl 4-azidobenzoate > Methyl 3-azidobenzoate > this compound
-
Methyl 4-azidobenzoate is predicted to be the most reactive due to the strong electron-withdrawing effect of the para-ester group, which significantly enhances the electrophilicity of the azide.
-
Methyl 3-azidobenzoate will likely exhibit intermediate reactivity, driven by the inductive effect of the ester group.
-
This compound is expected to be the least reactive. While the ortho-ester group is electron-withdrawing, steric hindrance can impede the approach of the alkyne and the copper catalyst, potentially overriding the electronic activation.
Table 1: Predicted Relative Reactivity in 1,3-Dipolar Cycloadditions
| Isomer | Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |
| Methyl 4-azidobenzoate | Para | Strong (Inductive & Resonance) | Low | High |
| Methyl 3-azidobenzoate | Meta | Moderate (Inductive) | Low | Moderate |
| This compound | Ortho | Moderate (Inductive) | High | Low |
Thermal and Photochemical Decomposition (Nitrene Formation)
Aryl azides can be decomposed by heat or UV light to generate highly reactive nitrene intermediates, which can undergo a variety of subsequent reactions such as C-H insertion, aziridination, and rearrangement. The ease of N₂ extrusion is influenced by the electronic stability of the resulting nitrene.
Expected Reactivity Order (Thermal Decomposition): The relative rates of thermal decomposition are more complex to predict, as they depend on the stability of the transition state leading to nitrene formation. However, electron-withdrawing groups are generally expected to destabilize the electron-deficient nitrene, potentially increasing the activation energy for its formation.
Photochemical Decomposition: The quantum yields of photochemical nitrene formation will depend on the UV-Vis absorption properties of the isomers and the efficiency of intersystem crossing to the reactive triplet nitrene state.
Staudinger Reaction
The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide, which can then be hydrolyzed to an amine and a phosphine oxide. Mechanistic studies have shown that for aryl azides, the rate-determining step is often the intramolecular cyclization of the initially formed phosphazide to the oxazaphosphetane intermediate[1]. The electronic nature of the aryl group plays a significant role, with electron-withdrawing groups generally accelerating the reaction.
Expected Reactivity Order: Methyl 4-azidobenzoate > Methyl 3-azidobenzoate > this compound
The rationale mirrors that of the cycloaddition reactions, where the increased electrophilicity of the terminal nitrogen of the azide in the para- and meta-isomers facilitates the initial nucleophilic attack by the phosphine. The ortho-isomer is again expected to be sterically hindered.
Reduction to Amines
The reduction of aryl azides to their corresponding anilines is a common and useful transformation. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C), or with reducing agents like LiAlH₄ or NaBH₄. The reaction mechanism typically involves the addition of hydride or hydrogen atoms to the azide moiety. While the electronic effects of the ester group might play a minor role, the reaction is generally robust. Steric hindrance in the ortho-isomer could potentially slow the reaction rate by impeding access of the catalyst or reducing agent to the azide group.
Expected Reactivity Order: Methyl 4-azidobenzoate ≈ Methyl 3-azidobenzoate > this compound
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity trends, the following standardized protocols can be employed. Meticulous control of reaction conditions (temperature, concentration, solvent, and catalyst loading) is paramount for obtaining meaningful comparative data.
Protocol 1: Comparative Kinetics of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a method to compare the reaction rates of the three isomers in a CuAAC reaction using an in-situ generated catalyst.
Materials:
-
This compound, Methyl 3-azidobenzoate, Methyl 4-azidobenzoate
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1 v/v) as solvent
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare 0.1 M stock solutions of each methyl azidobenzoate isomer, phenylacetylene, and the internal standard in the t-BuOH/H₂O solvent.
-
Prepare a 0.1 M stock solution of CuSO₄·5H₂O in water and a 0.5 M stock solution of sodium ascorbate in water (prepare fresh).
-
In three separate reaction vials, add the stock solution of one of the azidobenzoate isomers (1 mmol), the phenylacetylene stock solution (1 mmol), and the internal standard stock solution (0.2 mmol).
-
To each vial, add the CuSO₄ solution (0.05 mmol, 5 mol%) followed by the sodium ascorbate solution (0.1 mmol, 10 mol%).
-
Start a timer immediately after the addition of the sodium ascorbate and stir the reactions vigorously at room temperature.
-
At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture, quench with an EDTA solution, extract with ethyl acetate, and analyze by GC-FID to determine the consumption of the starting azide.
-
Plot the concentration of the azide versus time for each isomer to determine the initial reaction rates.
Workflow for Comparative CuAAC Kinetics
Caption: Workflow for comparing the kinetics of CuAAC reactions.
Protocol 2: Comparative Reduction of Methyl Azidobenzoate Isomers
This protocol describes the reduction of the three isomers to their corresponding amines using catalytic hydrogenation, allowing for a comparison of reaction times or yields.
Materials:
-
This compound, Methyl 3-azidobenzoate, Methyl 4-azidobenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Thin-layer chromatography (TLC) plates and appropriate developing solvent
Procedure:
-
In three separate round-bottom flasks, dissolve each methyl azidobenzoate isomer (1 mmol) in methanol (10 mL).
-
To each flask, carefully add 10% Pd/C (10 mol% Pd).
-
Purge each flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reactions vigorously at room temperature.
-
Monitor the progress of each reaction by TLC by observing the disappearance of the starting azide spot and the appearance of the more polar amine product spot.
-
Record the time required for complete consumption of the starting material for each isomer.
-
Upon completion, filter the reaction mixtures through celite to remove the catalyst, and concentrate the filtrates under reduced pressure to obtain the crude methyl aminobenzoate products.
-
Determine the yield of each product after purification (e.g., by column chromatography).
Logical Flow for Comparative Azide Reduction
Caption: Decision and workflow for comparative azide reduction.
Conclusion
The positional isomerism of the methyl ester group in methyl azidobenzoates provides a clear and instructive example of how electronic and steric effects dictate chemical reactivity. Methyl 4-azidobenzoate is predicted to be the most reactive isomer in reactions favored by electron-withdrawing substituents, such as 1,3-dipolar cycloadditions and the Staudinger reaction, due to the powerful combination of inductive and resonance effects. Conversely, the steric bulk of the ortho-ester group in this compound is expected to significantly diminish its reactivity in these transformations. Methyl 3-azidobenzoate is anticipated to exhibit intermediate reactivity.
For drug development professionals and synthetic chemists, a thorough understanding of these reactivity differences is crucial for selecting the appropriate isomer for a given synthetic strategy and for optimizing reaction conditions. The provided protocols offer a robust framework for the empirical validation of these principles, enabling researchers to make informed decisions in their synthetic endeavors.
References
-
Benati, L., Bencivenni, G., Leardini, R., Minozzi, M., Nanni, D., Scialpi, R., Spagnolo, P., & Zanardi, G. (2006). Radical Reduction of Aromatic Azides to Amines with Triethylsilane. The Journal of Organic Chemistry, 71(15), 5822–5825. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
-
Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(8), 2686–2695. [Link]
-
PubChem. Methyl 3-azidobenzoate. [Link]
-
Royal Society of Chemistry. Reduction of Organic Azides to Amines using Reusable Fe3O4 Nanoparticles in Aqueous Medium. [Link]
-
YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. [Link]
Sources
A Comparative Guide to the Kinetic Studies of Methyl 2-Azidobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of Methyl 2-Azidobenzoate
This compound serves as a key precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its utility stems from the reactivity of the azide moiety, which can be triggered by heat, light, or reaction with various reagents to generate highly reactive intermediates. Understanding the kinetics of these transformations is paramount for controlling reaction outcomes, maximizing yields, and ensuring the safe handling of this energetic molecule. This guide will delve into the three principal reaction manifolds of this compound: thermal decomposition, photochemical decomposition, and bimolecular reactions, including the Staudinger reaction and [3+2] cycloadditions.
Thermal Decomposition: A Pathway to Nitrene Intermediates
The thermal decomposition of aryl azides, including this compound, proceeds through the extrusion of dinitrogen gas to form a highly reactive nitrene intermediate. The rate of this unimolecular decomposition is highly sensitive to the substitution pattern on the aromatic ring.
Mechanism of Thermal Decomposition
The thermolysis of phenyl azides is a first-order reaction. The presence of ortho-substituents, particularly those with unsaturation, can significantly lower the decomposition temperature.[1] This acceleration is attributed to a concerted mechanism where the ortho group participates in the transition state, stabilizing the developing nitrene and facilitating the expulsion of nitrogen.
Caption: Thermal decomposition of this compound.
Comparative Kinetic Data for Thermal Decomposition
| Compound | Decomposition Temperature (°C) | Activation Energy (kcal/mol) | Reference |
| Phenyl Azide | 140-180 | 30-40 | [1][2] |
| o-Tolyl Azide | - | - | [2] |
| o-Azidobenzaldehydebenzylimine | - | - | [2] |
Note: The table highlights the general trend of decreased thermal stability with ortho-substitution. Specific kinetic parameters for this compound would require experimental determination.
Experimental Protocol: Monitoring Thermal Decomposition by Nitrogen Evolution
This protocol provides a method for determining the first-order rate constant of thermal decomposition of an aryl azide by measuring the volume of nitrogen gas evolved over time.[1]
Materials:
-
This compound solution in a high-boiling point solvent (e.g., decalin) of known concentration.
-
Thermostatically controlled oil bath.
-
Reaction vessel equipped with a condenser and a gas outlet.
-
Gas burette.
-
Magnetic stirrer and stir bar.
-
Thermometer.
Procedure:
-
Set up the reaction apparatus with the reaction vessel immersed in the oil bath, and the gas outlet connected to the gas burette.
-
Place a known volume of the this compound solution into the reaction vessel.
-
Heat the oil bath to the desired temperature and allow the system to equilibrate.
-
Once the temperature is stable, begin stirring and record the volume of nitrogen gas collected in the burette at regular time intervals.
-
Continue recording until no more gas is evolved.
Data Analysis:
-
Plot the volume of evolved nitrogen gas (Vt) against time.
-
The total volume of gas evolved (V∞) corresponds to the complete decomposition of the azide.
-
For a first-order reaction, a plot of ln(V∞ - Vt) versus time should yield a straight line.
-
The rate constant (k) can be calculated from the slope of this line (slope = -k).
Photochemical Decomposition: A Light-Induced Pathway
Photolysis provides an alternative, often milder, method for generating nitrene intermediates from this compound. The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules reacted per photon absorbed.
Mechanism of Photochemical Decomposition
Upon absorption of UV light, this compound is excited to a singlet state, which can then undergo intersystem crossing to a triplet state or directly decompose from the singlet state to yield a singlet nitrene and dinitrogen. The singlet nitrene is a highly reactive intermediate that can undergo various subsequent reactions, including intramolecular cyclization or insertion reactions.
Caption: Photochemical decomposition of this compound.
Comparative Kinetic Data for Photochemical Decomposition
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Clothianidin | 313 (broadband) | (2.2 ± 0.9) × 10⁻³ | [3] |
| Thiamethoxam | 313 (broadband) | (3.9 ± 0.3) × 10⁻³ | [3] |
| Methyl Nitrate | 308-320 | ~1 | [4] |
Note: The quantum yield is highly dependent on the specific molecular structure and the irradiation wavelength. The provided data serves as a general reference.
Experimental Protocol: Determining Photolysis Quantum Yield
The quantum yield of photolysis can be determined by chemical actinometry, comparing the rate of decomposition of the target compound to that of a well-characterized actinometer.
Materials:
-
This compound solution in a suitable solvent (e.g., acetonitrile) of known concentration.
-
Chemical actinometer solution with a known quantum yield at the desired wavelength (e.g., 2-nitrobenzaldehyde).[3]
-
UV-Vis spectrophotometer.
-
Photoreactor with a monochromatic light source.
-
Quartz cuvettes.
Procedure:
-
Prepare solutions of this compound and the chemical actinometer of known concentrations.
-
Fill two quartz cuvettes, one with the sample solution and one with the actinometer solution.
-
Irradiate both solutions simultaneously in the photoreactor for a set period.
-
Monitor the change in absorbance of both the sample and the actinometer at their respective λmax values using a UV-Vis spectrophotometer at regular time intervals.
-
The rate of disappearance of the reactant can be determined from the change in absorbance over time.
Data Analysis:
The quantum yield (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_actinometer * (rate_sample / rate_actinometer) * (ε_actinometer / ε_sample)
where Φ is the quantum yield, rate is the rate of disappearance, and ε is the molar absorptivity at the irradiation wavelength.
Bimolecular Reactions: Staudinger Reaction and [3+2] Cycloaddition
This compound readily participates in bimolecular reactions, offering powerful strategies for the synthesis of complex molecules. The kinetics of these reactions are influenced by the nature of the reaction partner and the solvent.
The Staudinger Reaction: A Mild Reduction to Amines
The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate, which can then be hydrolyzed to an amine and a phosphine oxide.[5] This reaction is a cornerstone of bioconjugation chemistry and organic synthesis.
The reaction proceeds via a nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate then loses dinitrogen to form the aza-ylide. The rate-determining step can be either the initial bimolecular addition or the unimolecular decomposition of the phosphazide, leading to overall second-order or first-order kinetics, respectively.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. NO(2) quantum yields from ultraviolet photodissociation of methyl and isopropyl nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Yield Analysis: Copper-Catalyzed vs. Strain-Promoted Click Reactions with Methyl 2-Azidobenzoate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and synthetic chemistry, click chemistry has emerged as a cornerstone methodology, prized for its efficiency, selectivity, and biocompatibility. Among the most prominent of these reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful ligation techniques is a critical decision, contingent on the specific experimental context and desired outcomes. This guide provides a detailed, objective comparison of the performance of these two reactions with a specific focus on a challenging substrate: Methyl 2-azidobenzoate. The presence of an ortho-ester group introduces both electronic and steric factors that influence reaction efficiency, making this a pertinent case study for researchers working with complex aryl azides.
The Contenders: A Mechanistic Overview
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient reaction that utilizes a copper(I) catalyst to activate a terminal alkyne, facilitating its [3+2] cycloaddition with an azide.[1] This reaction is renowned for its rapid kinetics and high regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[2] The catalytic cycle, often initiated by the reduction of a copper(II) salt in situ, proceeds under mild conditions and is tolerant of a wide range of functional groups.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , in contrast, is a catalyst-free ligation that relies on the high ring strain of a cyclooctyne to accelerate the cycloaddition with an azide.[4] This bioorthogonal reaction obviates the need for a potentially cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems.[5] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained derivatives exhibiting faster kinetics.[6] Unlike CuAAC, SPAAC can produce a mixture of regioisomers.
Yield Comparison: The Impact of an Ortho-Ester Substituent
The presence of the methyl ester at the ortho position of the azidoarene in this compound introduces a unique set of challenges and considerations for both CuAAC and SPAAC reactions. The ester group is electron-withdrawing, which can influence the electronic properties of the azide. Additionally, its proximity to the azide group can create steric hindrance.
| Reaction | Alkyne Partner | Typical Yield | Key Considerations |
| CuAAC | Terminal Alkynes (e.g., Phenylacetylene) | 50-80%[7][8] | The electron-withdrawing nature of the ortho-ester can enhance the reaction rate. However, steric hindrance from the ortho-substituent may slightly reduce yields compared to unencumbered aryl azides. Careful selection of copper source, ligand, and reaction conditions is crucial for optimal results. |
| SPAAC | Strained Cyclooctynes (e.g., DBCO, BCN) | Generally high, but data for ortho-ester substituted aryl azides is limited. Yields are highly dependent on the cyclooctyne used. | The electron-deficient nature of this compound is expected to lead to faster kinetics with electron-rich cyclooctynes like BCN. Steric hindrance from the ortho-ester may disfavor the transition state, potentially impacting the yield. The absence of a copper catalyst makes it ideal for sensitive biological applications. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for performing CuAAC and SPAAC reactions with an ortho-substituted aryl azide like this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for a typical small-scale synthesis.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen solvent system.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the copper(I) catalyst.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 5 mol%) and sodium ascorbate (e.g., 10 mol%).
-
Reaction Initiation: Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution may change, indicating the formation of the active copper(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Essential to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.
-
Sodium Ascorbate: A biocompatible reducing agent that generates and maintains the catalytically active Cu(I) species from the Cu(II) precursor.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is designed for a typical bioconjugation or labeling experiment.
Materials:
-
This compound
-
Strained cyclooctyne (e.g., Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN))
-
Biocompatible buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
(Optional) Organic co-solvent (e.g., DMSO or DMF) to aid in solubility
Procedure:
-
Reactant Preparation: Prepare a stock solution of this compound in a minimal amount of an organic co-solvent like DMSO. Prepare a stock solution of the strained cyclooctyne in the same solvent.
-
Reaction Setup: In a reaction vessel, add the solution of the molecule to be modified (if applicable) in the biocompatible buffer.
-
Addition of Reactants: Add the stock solution of this compound to the reaction vessel, followed by the addition of the strained cyclooctyne stock solution. A slight molar excess of one reagent may be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from minutes to several hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.
-
Reaction Monitoring: If possible, monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, or fluorescence if one of the components is fluorescently labeled).
-
Purification: For bioconjugation, remove excess small molecule reagents by size-exclusion chromatography, dialysis, or spin filtration. For small molecule synthesis, standard extraction and chromatographic purification methods can be used.
Causality Behind Experimental Choices:
-
Biocompatible Buffer: Crucial for maintaining the integrity and function of biomolecules in bioconjugation reactions.
-
Strained Cyclooctyne: The driving force of the reaction. The choice of cyclooctyne (e.g., DBCO for faster kinetics, BCN for a balance of reactivity and stability) is critical for reaction efficiency.[5]
-
No Catalyst: The key advantage of SPAAC, eliminating concerns about copper-induced cytotoxicity in biological systems.
Visualizing the Workflows
Conclusion
The choice between CuAAC and SPAAC for reactions involving this compound, and indeed any aryl azide, is a nuanced one. CuAAC offers the advantage of generally higher reaction rates and is a well-established, robust method for small molecule synthesis, with expected yields in the range of 50-80% for this substrate. However, the requirement for a copper catalyst can be a significant drawback in biological applications. SPAAC provides an elegant, catalyst-free alternative that is ideal for bioconjugation and in vivo studies. While specific yield data for this compound in SPAAC is not as readily available, the principles governing the reaction suggest that high yields can be achieved with careful selection of a highly reactive cyclooctyne. Ultimately, the optimal choice will be dictated by the specific requirements of the research, balancing the need for speed and high yield against the imperative of biocompatibility.
References
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- de Andrade, G. G., de Souza, R. O. M. A., & de Souza, M. C. B. V. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(3), e20201672.
- Liao, Y., et al. (2017). Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 138, 1045-1056.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
- Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
- Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2010). Highly accelerated inverse-electron-demand Diels–Alder reaction of a 1,2,4,5-tetrazine and a strained trans-cyclooctene.
- Debets, M. F., van Berkel, S. S., Dommerholt, J., Dirks, A. J., Rutjes, F. P., & van Delft, F. L. (2010). Bioconjugation with strained alkynes and azides. Accounts of chemical research, 44(9), 805-815.
- Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2008). Second-generation minimal azide- and alkyne-containing tags for the facile and specific protein functionalization. Journal of the American Chemical Society, 130(34), 11486–11497.
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
- Ning, X., Guo, J., Wolfert, M. A., & Boons, G. J. (2008). Visualizing metabolically labeled glycans on living cells.
- Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(9), 666-676.
- Jewett, J. C., Sletten, E. M., & Bertozzi, C. R. (2010). Rapid Cu-free click chemistry with readily synthesized biarylazacyclooctynones. Journal of the American Chemical Society, 132(11), 3688–3690.
- Yao, J. Z., Uttamapinant, C., Poloukhtine, A., Baskin, J. M., Codelli, J. A., Sletten, E. M., ... & Bertozzi, C. R. (2012). Fluorophore-quencher pairs for bioorthogonal strain-promoted azide–alkyne cycloaddition reactions. Angewandte Chemie, 124(51), 12970-12974.
- Wallace, S., & Fokin, V. V. (2011). The sound of catalysis: accelerating the copper-catalyzed azide–alkyne cycloaddition with ultrasound.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[4][6][9]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210-216.
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-catalyzed alkyne–azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
- Meldal, M., & Tornøe, C. W. (2008). Click chemistry in peptide and protein science. Chemical reviews, 108(8), 2952-3015.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Lutz, J. F. (2007). 1, 3-Dipolar cycloadditions of azides and alkynes: a universal ligation tool in polymer and materials science.
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- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized Methyl 2-Azidobenzoate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reproducible results and the ultimate success of a multi-step synthesis. Methyl 2-azidobenzoate, a versatile intermediate in the synthesis of heterocycles and a participant in bioorthogonal "click" chemistry, is no exception. Ensuring its purity is paramount to avoiding downstream complications, ambiguous biological data, and costly delays.
This guide provides an in-depth, comparative analysis of the most effective analytical techniques for assessing the purity of newly synthesized this compound. We will move beyond mere procedural lists to explore the rationale behind methodological choices, ensuring that every protocol is a self-validating system for generating trustworthy and publication-quality data.
The Synthetic Landscape: Understanding Potential Impurities
Before diving into analytical techniques, it is crucial to understand the potential impurities that can arise during the synthesis of this compound. The most common laboratory synthesis involves the diazotization of Methyl 2-aminobenzoate (methyl anthranilate), followed by treatment with sodium azide.
Common Synthesis Pathway: Methyl 2-aminobenzoate → Diazonium Salt → this compound
Potential Impurities Include:
-
Unreacted Starting Material: Residual Methyl 2-aminobenzoate.[1][2]
-
Side-Reaction Products: Methyl 2-hydroxybenzoate (methyl salicylate) from the reaction of the diazonium salt with water.[3]
-
Residual Reagents: Inorganic salts (e.g., sodium salts) from the reaction and workup.
-
Solvents: Residual solvents used during the reaction and purification (e.g., ethyl acetate, dichloromethane).
A robust purity assessment strategy must be capable of detecting and, where possible, quantifying these specific impurities.
A Comparative Overview of Core Analytical Techniques
We will focus on three ubiquitous techniques in the organic chemistry laboratory, each offering a unique lens through which to view the purity of your compound:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool for reaction monitoring and preliminary purity checks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful structural elucidation tool that provides quantitative information about the bulk sample.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating and quantifying components in a mixture.
The workflow for assessing the purity of a synthesized compound typically involves a combination of these techniques, moving from rapid screening to high-resolution quantitative analysis.
Caption: General workflow for the synthesis and purity assessment of this compound.
Method 1: Thin-Layer Chromatography (TLC)
TLC is an indispensable first-pass technique. It is a rapid and cost-effective method to visualize the number of components in your sample, making it ideal for monitoring the progress of the synthesis and for a quick check of the final product's cleanliness.[4][5]
Principle of Separation: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[4] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica and have lower Rf values.[4]
Expected Rf Values:
-
This compound: Moderately polar.
-
Methyl 2-aminobenzoate (impurity): More polar due to the amine group, resulting in a lower Rf.
-
Methyl 2-hydroxybenzoate (impurity): More polar due to the hydroxyl group, resulting in a lower Rf.
Detailed Experimental Protocol for TLC Analysis
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)[4]
-
Developing chamber (e.g., a covered beaker)
-
Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. A 20:80 (v/v) ratio is often effective.
-
Spotting capillaries
-
UV lamp (254 nm) for visualization[4]
Procedure:
-
Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[4]
-
Spotting: On the pencil-drawn baseline of the TLC plate (about 1 cm from the bottom), spot a dilute solution of your synthesized product. It is highly recommended to also spot the starting material (Methyl 2-aminobenzoate) and a "co-spot" (both starting material and product in the same lane) for direct comparison.[4]
-
Development: Place the spotted TLC plate into the saturated chamber and replace the cover. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. Circle the observed spots with a pencil.
Data Interpretation: A pure sample of this compound should show a single, well-defined spot. The presence of a spot at the Rf of the starting material indicates an incomplete reaction. Other spots, typically at lower Rf values, may indicate side products like Methyl 2-hydroxybenzoate.
| Technique | Strengths | Limitations |
| TLC | - Fast and inexpensive- Excellent for reaction monitoring- Requires minimal sample | - Qualitative or semi-quantitative at best- Lower resolution than HPLC- May not separate compounds with very similar Rf values |
Method 2: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for confirming the structure of your synthesized product and assessing its purity. It provides unambiguous structural information and can be used for quantitative analysis (qNMR) if an internal standard is used.
Principle of Analysis: ¹H NMR spectroscopy detects the distinct magnetic environments of protons in a molecule. The chemical shift (δ), integration (area under the peak), and splitting pattern (multiplicity) of each signal provide a detailed molecular fingerprint. For purity assessment, we look for the absence of signals corresponding to known impurities and verify that the integration values of the product's signals are in the correct ratio.
Expected ¹H NMR Signals for this compound (in CDCl₃):
-
~7.9-8.1 ppm (dd): 1H, Aromatic proton ortho to the ester.
-
~7.4-7.6 ppm (m): 2H, Aromatic protons.
-
~7.1-7.3 ppm (m): 1H, Aromatic proton.
-
~3.9 ppm (s): 3H, Methyl ester protons.
Signals from Key Impurities:
-
Methyl 2-aminobenzoate: Will show a broad singlet for the -NH₂ protons (~5.5-6.5 ppm) and distinct aromatic signals.
-
Methyl 2-hydroxybenzoate: Will show a characteristic sharp singlet for the phenolic -OH proton (>10 ppm) and different aromatic shifts.[3]
Detailed Experimental Protocol for ¹H NMR Analysis
Materials:
-
NMR spectrometer (300 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of your dry product in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Filter the solution into a clean NMR tube to a height of about 4-5 cm.
-
Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Processing: Process the spectrum by applying Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate all peaks, setting the integration of a well-resolved signal from the product (e.g., the 3H methyl singlet) to its known proton count.
Data Interpretation: The spectrum of a pure sample will show only the peaks corresponding to this compound with the correct integration ratios. The presence of small peaks in other regions should be scrutinized. For example, a singlet around 3.8 ppm different from the main product's methyl group could indicate residual Methyl 2-aminobenzoate. A peak above 10 ppm would strongly suggest the presence of Methyl 2-hydroxybenzoate.[3] Purity can be estimated by comparing the integration of impurity peaks to the product peaks.
| Technique | Strengths | Limitations |
| ¹H NMR | - Provides definitive structural confirmation- Can be quantitative (qNMR)- Detects a wide range of impurities | - Less sensitive than HPLC for trace impurities- Requires a relatively larger sample size- High initial instrument cost |
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis due to its high resolving power and sensitivity. A reversed-phase HPLC (RP-HPLC) method is ideal for separating this compound from its more polar starting material and potential by-products.
Principle of Separation: In RP-HPLC, the sample is passed through a column packed with a nonpolar stationary phase (like C18).[6] A polar mobile phase is used for elution. Nonpolar compounds are retained longer on the column, while polar compounds elute more quickly. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for purity analysis by HPLC.
Detailed Experimental Protocol for RP-HPLC Analysis
Instrumentation & Conditions:
-
HPLC System: A system with a UV detector is standard.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile (ACN) and water. An isocratic method with 60:40 ACN:Water is a good starting point.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of your synthesized product at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection & Run: Inject the prepared sample and run the analysis.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
Data Interpretation: In a typical RP-HPLC separation, the more polar impurities (Methyl 2-aminobenzoate, Methyl 2-hydroxybenzoate) will have shorter retention times than the main product, this compound. A high-purity sample will exhibit a single major peak, with any impurity peaks being very small. A purity level of >95% is generally considered good for many research applications.
| Technique | Strengths | Limitations |
| HPLC | - High sensitivity and resolution- Accurate quantitative results- Well-suited for routine quality control | - More complex method development- Higher cost per sample than TLC- Requires dedicated instrumentation |
Comparative Summary and Recommendations
| Parameter | Thin-Layer Chromatography (TLC) | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Reaction monitoring, quick qualitative check | Structural confirmation, bulk purity | High-resolution quantitative analysis |
| Sensitivity | Low (µg range) | Moderate (mg range) | High (ng to pg range) |
| Throughput | High | Low to Moderate | Moderate |
| Cost/Sample | Very Low | Moderate | High |
| Expertise | Low | High | Moderate to High |
Recommendations:
-
For rapid reaction monitoring: TLC is the undisputed choice for its speed and low cost.[4][5]
-
For initial product characterization: After isolation, ¹H NMR is essential to confirm that you have synthesized the correct molecule and to get a good estimate of the bulk purity.
-
For final quality control and publication: HPLC is the preferred method for generating precise, quantitative purity data required for publications, patents, and applications where trace impurities matter.[6]
By employing these techniques in a logical sequence, from the rapid screening power of TLC to the structural certainty of NMR and the quantitative precision of HPLC, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific work.
References
-
Stefan Bräse, Carmen Gil, Kerstin Knepper, Viktor Zimmermann. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Available: [Link]
-
ResearchGate. (n.d.). Trace analysis of sodium azide in an organic matrix. ResearchGate. Available: [Link]
-
Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. docbrown.info. Available: [Link]
-
Wang, B., Wang, C., Du, L., Zhao, Q., & Yin, J. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions, 81, 139-144. Available: [Link]
-
PubChem. (n.d.). Methyl anthranilate. National Center for Biotechnology Information. Available: [Link]
Sources
- 1. aidic.it [aidic.it]
- 2. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 1-Phenyl-1H-benzotriazole: Validating the Benzyne Cycloaddition Route
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of synthetic routes to the target molecule, 1-phenyl-1H-benzotriazole. The primary focus is to validate a synthetic pathway that proceeds via a [3+2] cycloaddition of an azide with benzyne, a reaction analogous to those utilizing versatile reagents like Methyl 2-azidobenzoate. This route is critically evaluated against two established alternatives: the Ullmann condensation and a reductive cyclization approach. This guide is designed to not only present protocols but to elucidate the underlying chemical principles and practical considerations that inform the selection of a synthetic strategy in a research and development setting.
Introduction: The Strategic Importance of Benzotriazole Synthesis
1-Aryl-1H-benzotriazoles are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and as synthetic auxiliaries. The validation of an efficient and versatile synthetic route to this scaffold is, therefore, of considerable interest. The [3+2] cycloaddition of azides with benzynes, a cornerstone of "click chemistry," offers a powerful and modular approach to these structures. This guide will use the synthesis of 1-phenyl-1H-benzotriazole as a model system to compare the efficacy of this modern approach against more traditional methods.
Route 1: The Benzyne/[3+2] Cycloaddition Pathway
This synthetic strategy leverages the in-situ generation of benzyne from an aryl precursor, which then undergoes a rapid and efficient [3+2] cycloaddition with an aryl azide to furnish the desired benzotriazole. This method is analogous to syntheses employing substituted azidobenzoates and showcases a modern approach to the construction of this heterocyclic system.
Experimental Workflow: Benzyne/[3+2] Cycloaddition
Caption: Workflow for the synthesis of 1-phenyl-1H-benzotriazole via benzyne cycloaddition.
Detailed Experimental Protocol:
-
To a stirred solution of 2-(trimethylsilyl)phenyl triflate (1.2 equivalents) in acetonitrile (0.1 M), add cesium fluoride (2.0 equivalents).
-
To this mixture, add phenyl azide (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1H-benzotriazole.
Rationale and Mechanistic Insight:
The choice of 2-(trimethylsilyl)phenyl triflate as the benzyne precursor is advantageous due to its commercial availability and the mild conditions required for benzyne generation using a fluoride source like CsF.[1] The triflate is an excellent leaving group, and the fluoride ion facilitates the elimination of the trimethylsilyl group and the triflate, leading to the highly reactive benzyne intermediate. The subsequent [3+2] cycloaddition with phenyl azide is a concerted and highly efficient pericyclic reaction, which accounts for the high yields often observed with this method.[1]
Alternative Route 2: The Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of carbon-nitrogen bonds. In this context, it involves the coupling of 1H-benzotriazole with an aryl halide.
Experimental Workflow: Ullmann Condensation
Caption: Workflow for the Ullmann condensation synthesis of 1-phenyl-1H-benzotriazole.
Detailed Experimental Protocol:
-
To a reaction vessel, add 1H-benzotriazole (1.2 equivalents), iodobenzene (1.0 equivalent), copper(I) iodide (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture at 120-140 °C for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Rationale and Mechanistic Insight:
The Ullmann condensation traditionally requires harsh reaction conditions. However, the use of ligands can significantly improve the reaction efficiency by stabilizing the copper catalyst and increasing its solubility.[2] The reaction proceeds through a proposed mechanism involving the formation of a copper(I)-benzotriazolide intermediate, followed by oxidative addition of the aryl halide to a copper(III) species, and subsequent reductive elimination to form the C-N bond and regenerate the copper(I) catalyst.
Alternative Route 3: Reductive Cyclization of 2-Nitroaryl Precursor
This two-step approach involves the initial synthesis of a 1-(2-nitrophenyl)-1H-benzotriazole intermediate, followed by its reduction to the corresponding amine, which then undergoes intramolecular cyclization.
Experimental Workflow: Reductive Cyclization
Caption: Workflow for the reductive cyclization synthesis of 1-phenyl-1H-benzotriazole.
Detailed Experimental Protocol:
Step 1: Synthesis of 1-(2-Nitrophenyl)-1H-benzotriazole
-
In a reaction flask, combine 1H-benzotriazole (1.0 equivalent), 1-chloro-2-nitrobenzene (1.0 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in DMF.
-
Heat the mixture to 110 °C and stir for 2-7 hours.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from isopropanol to yield 1-(2-nitrophenyl)-1H-benzotriazole.
Step 2: Synthesis of 1-Phenyl-1H-benzotriazole
-
Dissolve 1-(2-nitrophenyl)-1H-benzotriazole (1.0 equivalent) in isopropanol by heating.
-
To this solution at 70 °C, add a solution of tin(II) chloride dihydrate (3.0 equivalents) in concentrated hydrochloric acid.
-
Stir the reaction mixture at 70 °C for 1-2 hours.
-
Cool the reaction, and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-phenyl-1H-benzotriazole.
Rationale and Mechanistic Insight:
The initial N-arylation is a nucleophilic aromatic substitution, where the benzotriazole anion displaces the chloride on the electron-deficient nitro-activated benzene ring. The subsequent reduction of the nitro group to an amine is a classic transformation, often achieved with reagents like tin(II) chloride in acidic media. The resulting ortho-amino-substituted biphenyl system is primed for intramolecular cyclization to form the stable benzotriazole ring, often proceeding spontaneously or with mild heating.
Comparative Performance Analysis
| Parameter | Route 1: Benzyne/[3+2] Cycloaddition | Route 2: Ullmann Condensation | Route 3: Reductive Cyclization |
| Overall Yield | ~85-90%[1] | Variable, typically 60-80% | ~84-92% (cumulative) |
| Reaction Time | 12-24 hours | 24-48 hours | 3-9 hours (total) |
| Temperature | Room Temperature | 120-140 °C | 70-110 °C |
| Reagent Toxicity | Phenyl azide is potentially explosive. | Copper salts can be toxic. | Tin salts have moderate toxicity. |
| Substrate Scope | Broad for various azides.[1] | Generally good for various aryl halides. | Dependent on the availability of substituted nitroarenes. |
| Key Advantages | Mild conditions, high efficiency. | Well-established, readily available reagents. | Avoids the use of azides. |
| Key Disadvantages | Use of potentially hazardous azides. | High temperatures, long reaction times. | Two-step process. |
Conclusion and Recommendations
This comparative analysis demonstrates that all three synthetic routes offer viable pathways to 1-phenyl-1H-benzotriazole, each with distinct advantages and disadvantages.
-
The Benzyne/[3+2] Cycloaddition Route , analogous to syntheses with this compound, stands out for its mild reaction conditions and high yields. This makes it an excellent choice for the synthesis of diverse, functionalized benzotriazoles, provided appropriate safety precautions are taken when handling azides. Its modularity and efficiency are in line with the principles of modern synthetic chemistry.
-
The Ullmann Condensation remains a reliable, albeit more demanding, method. Its primary drawbacks are the high temperatures and long reaction times, which may not be suitable for sensitive substrates. However, its long history means it is a well-understood and robust reaction.
-
The Reductive Cyclization Route offers a good balance of yield and reaction time, and notably avoids the use of potentially explosive azides. This two-step process is a strong alternative, particularly when the requisite nitro-precursor is readily available.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, the availability of starting materials, the tolerance of functional groups on the target molecule, and the safety infrastructure in place. For rapid and efficient access to a variety of substituted benzotriazoles under mild conditions, the benzyne cycloaddition method presents a compelling and validated strategy.
References
-
Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne “Click” Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. [Link]
-
Andrzejewska, M. R. (2019). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works. [Link]
- Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. VOL. 5, ISSUE 1.
Sources
A Senior Application Scientist's Guide to Catalysts for Methyl 2-azidobenzoate Cycloadditions
For researchers, medicinal chemists, and professionals in drug development, the formation of triazole rings via cycloaddition reactions is a cornerstone of modern synthetic chemistry. The resulting 1,2,3-triazole core is a highly sought-after scaffold due to its remarkable stability, unique electronic properties, and its role as a bioisostere for amide bonds. Methyl 2-azidobenzoate, with its synthetically versatile ester functionality, serves as a valuable starting material for creating a diverse array of complex molecules. The choice of catalyst for the cycloaddition of this substrate is paramount, as it dictates not only the efficiency of the reaction but, critically, the regiochemical outcome.
This guide provides a comparative analysis of the leading catalytic systems for the cycloaddition of this compound with alkynes. We will delve into the mechanistic underpinnings of each catalyst class, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Dichotomy of Regioselectivity: A Tale of Two Metals
The most prevalent and well-established catalysts for azide-alkyne cycloadditions are based on copper and ruthenium. These two metals offer complementary regioselectivity, a crucial aspect when designing molecules with specific spatial arrangements of substituents.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Reign of the 1,4-Regioisomer
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is arguably the most famous "click" reaction, celebrated for its high efficiency, mild reaction conditions, and unwavering regioselectivity for the 1,4-disubstituted 1,2,3-triazole.[1] This reaction is typically limited to terminal alkynes.[2]
The mechanism of CuAAC involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[3] The reaction is often carried out using a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate to generate the active Cu(I) species.[3]
Key Advantages of CuAAC:
-
Excellent Regioselectivity: Exclusively forms the 1,4-isomer.[3]
-
Mild Conditions: Often proceeds at room temperature in a variety of solvents, including aqueous media.[3]
-
High Yields: Generally provides excellent yields with a broad range of substrates.[1]
-
Operational Simplicity: The experimental setup is straightforward.[3]
Limitations:
-
Terminal Alkynes Only: Does not typically work with internal alkynes.[2]
-
Potential for Copper Contamination: Residual copper may need to be removed for biological applications.
Experimental Protocol: Copper-Catalyzed Cycloaddition of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and phenylacetylene (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
As a powerful complement to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole.[4] A significant advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes.[2]
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling of the azide and alkyne to a ruthenium center, forming a ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[4] Commonly used catalysts include [CpRuCl(COD)] and [CpRuCl(PPh₃)₂].[4]
Key Advantages of RuAAC:
-
Complementary Regioselectivity: Exclusively forms the 1,5-isomer.[4]
-
Broad Alkyne Scope: Reacts with both terminal and internal alkynes.[2]
-
High Functional Group Tolerance: Compatible with a wide range of functional groups.
Limitations:
-
Harsher Conditions: Often requires elevated temperatures and inert atmospheres.[5]
-
Catalyst Sensitivity: The catalyst can be sensitive to air and moisture.
Experimental Protocol: Ruthenium-Catalyzed Cycloaddition of this compound with Diphenylacetylene
Materials:
-
This compound
-
Diphenylacetylene
-
[Cp*RuCl(COD)] (chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II))
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) and diphenylacetylene (1.2 equivalents) in anhydrous DCE.
-
Add the [Cp*RuCl(COD)] catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of CuAAC and RuAAC for Aromatic Azides
| Catalyst System | Alkyne Type | Product Regioisomer | Typical Catalyst Loading (mol%) | Typical Reaction Conditions | Typical Yields | Reference |
| CuAAC | Terminal | 1,4-disubstituted | 1-5 | Room Temp, aq. solvents | >90% | [3] |
| RuAAC | Terminal | 1,5-disubstituted | 1-5 | 45-80 °C, organic solvents | 80-95% | [4][5] |
| RuAAC | Internal | 1,4,5-trisubstituted | 1-5 | 45-80 °C, organic solvents | 70-90% | [4] |
Emerging and Alternative Catalytic Strategies
Beyond the well-established copper and ruthenium systems, other catalytic and non-catalytic methods offer unique advantages for specific applications.
Rhodium-Catalyzed Cycloadditions
Rhodium catalysts have also been explored for azide-alkyne cycloadditions, although they are less common than their copper and ruthenium counterparts. Rhodium catalysis can offer different reactivity patterns and may be advantageous for specific substrates, particularly in intramolecular reactions. Further research is needed to fully elucidate the scope and utility of rhodium catalysts for intermolecular cycloadditions of substrates like this compound.
Organocatalyzed Cycloadditions
In an effort to move away from transition metals, organocatalysis has emerged as a powerful tool in organic synthesis. For azide-alkyne cycloadditions, certain organocatalysts can promote the reaction, often through activation of the alkyne. One reported strategy involves the use of an isobenzofuran organocatalyst.[6] While this approach has been demonstrated for an activated azide, its applicability to this compound requires further investigation. The development of efficient organocatalytic systems for this transformation remains an active area of research.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where metal catalysts are undesirable, such as in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a compelling alternative. This catalyst-free reaction utilizes a strained cyclooctyne, which reacts rapidly with azides at physiological temperatures.[7] While highly effective, this method requires the synthesis of the strained alkyne, which can be a multi-step process. The reaction of 2-(azidophenyl)boronic acid, a molecule with some structural similarity to this compound, with cyclooct-2-yn-1-ol has been shown to proceed rapidly at room temperature.[7]
Visualizing the Catalytic Cycles
To better understand the mechanistic differences between the dominant catalytic systems, the following diagrams illustrate the proposed catalytic cycles for CuAAC and RuAAC.
Caption: Proposed catalytic cycle for CuAAC leading to 1,4-disubstituted triazoles.
Caption: Proposed catalytic cycle for RuAAC yielding 1,5-disubstituted triazoles.
Experimental Workflow: A General Approach
The following diagram outlines a general workflow applicable to both CuAAC and RuAAC reactions, highlighting the key stages from reaction setup to product isolation.
Caption: General experimental workflow for catalyzed azide-alkyne cycloadditions.
Conclusion and Future Outlook
The choice of catalyst for the cycloaddition of this compound is a critical decision that profoundly impacts the outcome of the synthesis. Copper and ruthenium catalysts remain the workhorses in this field, providing reliable and regiocomplementary access to 1,4- and 1,5-disubstituted triazoles, respectively. For applications demanding metal-free conditions, strain-promoted cycloadditions offer a powerful, albeit substrate-dependent, alternative.
The development of more efficient and versatile catalysts, particularly in the realm of organocatalysis and with earth-abundant metals, continues to be an exciting frontier. As our understanding of reaction mechanisms deepens, so too will our ability to design catalysts with even greater control over reactivity and selectivity, further expanding the synthetic utility of the azide-alkyne cycloaddition in the creation of novel therapeutics and advanced materials.
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van der Vlist, A. J., & Bonger, K. M. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1843-1847. [Link]
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"literature review of the applications of Methyl 2-azidobenzoate"
An In-depth Technical Guide to the Applications of Methyl 2-azidobenzoate: A Comparative Analysis for Synthetic and Chemical Biology Applications
This guide provides a comprehensive literature review of the applications of this compound, framed as a comparative analysis against alternative chemical tools. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core reactivity of this versatile reagent, offering both mechanistic insights and practical, data-supported protocols. We will explore its utility as a nitrene precursor for heterocyclic synthesis and, most notably, as a photo-activatable cross-linking agent in photoaffinity labeling (PAL) for target identification and drug discovery.
The Chemical Profile and Reactivity of this compound
This compound is an aromatic organic compound featuring two key functional groups that dictate its chemical behavior: an azide (-N₃) and a methyl ester (-CO₂CH₃) in an ortho substitution pattern. The primary utility of this molecule stems from the ability of the aryl azide group to serve as a clean and efficient precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation.
This activation involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that generates a singlet or triplet nitrene. This intermediate is a potent electrophile capable of undergoing a variety of transformations, which form the basis of its applications.
Caption: Generation of the reactive nitrene intermediate from this compound.
Application in N-Heterocycle Synthesis
The generation of a nitrene intermediate adjacent to a methyl ester group opens up powerful intramolecular pathways for the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[1] The nitrene can undergo cyclization reactions that would be difficult to achieve through other means.
Comparative Analysis: Nitrene Precursors
While this compound is a viable nitrene precursor, it is essential to compare it with other established reagents used for similar transformations. The choice of precursor can significantly impact reaction conditions, yields, and substrate scope.
| Precursor Type | Typical Reagent | Activation Method | Key Advantages | Key Disadvantages |
| Aryl Azides | This compound | Thermolysis, Photolysis | "Traceless" (N₂ byproduct), clean reactions | Potential for explosive decomposition (safety concern) |
| Iminoiodinanes | PhI=NTs | Metal Catalysis (Rh, Cu) | Milder conditions, high selectivity | Stoichiometric byproduct (PhI), catalyst cost |
| Hydroxylamines | O-acyl hydroxylamines | Metal Catalysis (Rh) | Can modulate reactivity via additives[2] | Precursor synthesis can be multi-step |
| Sulfonyl Azides | Tosyl Azide (TsN₃) | Thermolysis, Metal Catalysis | High reactivity, well-established | Introduces sulfonyl group into the product |
Exemplary Protocol: Intramolecular Nitrene Cyclization
This protocol describes a general procedure for the thermal cyclization of an aryl azide to form a fused heterocyclic system. The specific product from this compound would depend on the reaction conditions and potential trapping agents.
-
Preparation: Dissolve this compound (1.0 mmol) in a high-boiling, inert solvent (e.g., diphenyl ether, 10 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reaction: Heat the solution to 180-250 °C. The optimal temperature must be determined empirically. The evolution of N₂ gas indicates the formation of the nitrene intermediate.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Purify the product directly via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the target heterocycle.
Core Application: Photoaffinity Labeling (PAL) in Drug Discovery
Perhaps the most significant application for aryl azides like this compound is in Photoaffinity Labeling (PAL) . This powerful chemoproteomic technique is used to identify the protein targets of bioactive small molecules.[3][4] A PAL probe consists of a pharmacophore (the drug molecule), a photoreactive group (like an aryl azide), and often a reporter tag for enrichment.
Upon binding to its target protein, the probe is irradiated with UV light, activating the azide to a nitrene. This highly reactive species then forms a covalent bond with a nearby amino acid residue, permanently "labeling" the target protein for subsequent identification by mass spectrometry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-Azidobenzoate
For researchers, scientists, and professionals in drug development, the synthesis and application of energetic molecules like methyl 2-azidobenzoate are pivotal for innovation. However, with great utility comes the profound responsibility of ensuring safety, particularly in the disposal of unreacted or waste material. This guide provides an in-depth, technically grounded, and field-proven methodology for the proper disposal of this compound, moving beyond mere procedural steps to elucidate the chemical reasoning that underpins this critical safety protocol.
The Inherent Risks of Aryl Azides: Understanding the Hazard Profile
This compound, an aryl azide, is a high-energy molecule that demands respect. Organic azides are known for their potential to decompose explosively, a behavior driven by the facile extrusion of highly stable dinitrogen gas (N₂).[1] This decomposition can be initiated by seemingly innocuous stimuli such as heat, shock, friction, or even light.[2][3]
Several laboratory accidents, some with severe consequences, have been linked to the improper handling and disposal of azide compounds.[4][5][6] These incidents often stem from a lack of appreciation for the thermal sensitivity of these molecules or unforeseen reactions. For instance, an explosion during the synthesis of trimethylsilyl azide was attributed to factors including potential superheating and insufficient warnings in the literature.[4] Such case studies underscore the necessity of a rigorous and well-understood disposal plan.
A critical aspect of assessing the stability of an organic azide is its carbon-to-nitrogen (C/N) ratio. A higher C/N ratio generally imparts greater stability.[2] While there is no universally agreed-upon threshold, a lower ratio indicates a higher proportion of the energetic azide group, increasing the potential hazard.
Key Safety Imperatives:
-
Never heat this compound without a thorough hazard assessment and appropriate safety measures, such as a blast shield.
-
Avoid grinding, scraping, or subjecting the solid material to friction or shock.[3]
-
Do not mix with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[2]
-
Prevent contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form dangerously explosive heavy metal azides. This includes avoiding metal spatulas and ensuring drainpipes are not a disposal route.[8]
-
Store in a cool, dark place, away from incompatible materials.[3]
Recommended Disposal Procedure: A Two-Stage Chemical Neutralization Approach
The recommended procedure for the safe disposal of this compound involves a two-stage chemical transformation to convert the energetic azide into benign, water-soluble compounds. The first and most critical stage is the reduction of the azide functionality. The second stage involves the hydrolysis of the methyl ester.
Stage 1: Quenching the Azide via Staudinger Reduction
The Staudinger reaction is a mild and highly efficient method for the reduction of azides to primary amines using a phosphine, typically triphenylphosphine (PPh₃).[5][9] This reaction is chemoselective and proceeds via the formation of an iminophosphorane intermediate, which is then hydrolyzed to the corresponding amine and triphenylphosphine oxide.[5] This method is preferable to other reduction techniques that might use hazardous reagents or produce toxic byproducts.
Experimental Protocol: Staudinger Reduction of this compound
Materials:
-
This compound waste solution (in a suitable organic solvent like THF or ethyl acetate)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Thin-Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)
-
Appropriate reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
Procedure:
-
Quantify the Azide: If the concentration of this compound in the waste stream is unknown, it is crucial to estimate it based on the reaction stoichiometry from which the waste was generated. This will allow for the correct molar equivalent of triphenylphosphine to be used.
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a minimal amount of THF. The reaction should be performed in a certified chemical fume hood.
-
Addition of Triphenylphosphine: To the stirred solution at room temperature, add a slight excess (1.1 to 1.5 molar equivalents) of triphenylphosphine. The addition should be done portion-wise to control any potential exotherm, although the Staudinger reaction is generally not highly exothermic.
-
Reaction and Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC. The disappearance of the starting azide and the appearance of a new, more polar spot (the amine) and triphenylphosphine oxide can be visualized under a UV lamp. The reaction is typically complete within a few hours.[10]
-
Hydrolysis: Once the starting azide is consumed, add water to the reaction mixture to facilitate the hydrolysis of the iminophosphorane intermediate to the desired amine, methyl 2-aminobenzoate, and triphenylphosphine oxide.[5] Stir for an additional 30 minutes.
Caption: Workflow for the Staudinger reduction of this compound.
Stage 2: Hydrolysis of the Methyl Ester (Saponification)
Following the successful reduction of the azide, the resulting methyl 2-aminobenzoate is significantly less hazardous. However, to further neutralize the waste stream, the methyl ester can be hydrolyzed to the water-soluble sodium 2-aminobenzoate salt and methanol. This process, known as saponification, is a base-mediated hydrolysis of an ester.[11][12]
Experimental Protocol: Saponification of Methyl 2-Aminobenzoate
Materials:
-
Reaction mixture from Stage 1 containing methyl 2-aminobenzoate
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Methanol (optional, to aid solubility)
-
pH paper or pH meter
-
Heating mantle or water bath
Procedure:
-
Basification: To the reaction mixture from the Staudinger reduction, add an excess of aqueous sodium hydroxide solution. If the organic solvent from the previous step is not miscible with water, methanol can be added to create a homogeneous solution.[13]
-
Heating: Gently heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester.[14]
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. The resulting solution will contain sodium 2-aminobenzoate, methanol, triphenylphosphine oxide, and excess sodium hydroxide.
-
Final Disposal: The resulting aqueous solution can now be disposed of as aqueous chemical waste according to your institution's and local regulations. The triphenylphosphine oxide may precipitate out and should be collected and disposed of as solid chemical waste.
Caption: Workflow for the saponification of methyl 2-aminobenzoate.
Data Summary for Disposal Procedures
| Parameter | Stage 1: Staudinger Reduction | Stage 2: Saponification |
| Primary Reagent | Triphenylphosphine (PPh₃) | Sodium Hydroxide (NaOH) |
| Stoichiometry | 1.1 - 1.5 eq. PPh₃ per eq. of azide | Excess NaOH |
| Solvent | THF or other suitable organic solvent | Water, Methanol (co-solvent) |
| Temperature | Room Temperature | Reflux |
| Reaction Time | Typically a few hours | 1 - 2 hours |
| Primary Product | Methyl 2-aminobenzoate | Sodium 2-aminobenzoate |
| Byproducts | Triphenylphosphine oxide, N₂ | Methanol |
Conclusion: A Culture of Safety
The proper disposal of reactive chemical intermediates like this compound is not merely a procedural task but a fundamental aspect of a robust safety culture in the laboratory. By understanding the inherent chemical principles of both the hazards and the neutralization reactions, researchers can confidently and safely manage these materials. The two-stage approach of Staudinger reduction followed by saponification provides a reliable and effective method to transform a potentially hazardous compound into a benign aqueous waste stream. Always consult your institution's environmental health and safety office for specific guidance on waste disposal.
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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-azidobenzoate
Methyl 2-azidobenzoate is a versatile chemical intermediate utilized in the synthesis of complex organic molecules and nitrogen-containing heterocycles. However, the presence of the azide functional group (-N₃) introduces significant, non-negotiable safety considerations. Organic azides are high-energy molecules that can be sensitive to heat, shock, friction, and light, with the potential for rapid, explosive decomposition.[1][2][3] This guide provides essential, in-depth safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure the safe handling of this compound for researchers, scientists, and drug development professionals.
Foundational Hazard Assessment: Understanding the "Why"
The primary risks stem from two core properties: its potential as an explosive and its toxicity.
-
Explosive Potential: The azide group is an "explosophore." Aryl azides are generally more stable than their low-molecular-weight aliphatic counterparts, but they can still decompose violently with the input of energy.[1][2] The stability of an organic azide can be preliminarily assessed using empirical rules:
-
The Rule of Six: This rule suggests that a compound should have at least six carbon atoms for each energetic group (like an azide) to provide sufficient dilution to be relatively safe for handling with standard precautions.[1][2] this compound (C₈H₇N₃O₂) has 8 carbons for one azide group, which suggests a degree of stability, but does not eliminate the explosive hazard.
-
Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon and oxygen atoms to nitrogen atoms generally indicates greater stability.[1] It is recommended that the ratio of (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) should be 3 or greater.[1] For this compound, this ratio is (8+2)/3 = 3.33, which is favorable but still requires extreme caution.
-
-
Toxicity: The azide ion is known to have a toxicity profile similar to that of cyanide.[4] While toxicological information on specific organic azides is often limited, sodium azide is known to be fatal if inhaled, swallowed, or absorbed through the skin.[4] Furthermore, acidification of any azide can produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[2][5]
-
Reactivity Hazards:
-
Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form extremely shock-sensitive and explosive heavy metal azide salts. This includes contact with metal spatulas, stir bars, or plumbing.[2][4]
-
Halogenated Solvents: The use of chlorinated solvents like dichloromethane or chloroform with azides can lead to the formation of dangerously unstable di- and tri-azidomethane.[1][2]
-
| Hazard Category | Specific Risk Associated with this compound | Causality & Rationale |
| Physical Hazard | Explosive decomposition | The azide group is an energetic functional group ("explosophore") that can release N₂ gas violently upon initiation by heat, shock, friction, or light.[1][2] |
| Acute Toxicity | Potential for severe toxicity if inhaled, ingested, or absorbed | The azide moiety is toxic. Inadvertent acidification can generate highly toxic and volatile hydrazoic acid (HN₃).[4][5] |
| Reactivity Hazard | Formation of highly shock-sensitive metal azides | Reaction with heavy metals (e.g., copper, lead, zinc, silver) forms dangerously explosive salts.[2][4] |
| Reactivity Hazard | Formation of explosive organic poly-azides | Use with halogenated solvents (e.g., CH₂Cl₂, CHCl₃) can generate extremely unstable compounds like diazidomethane.[1][2] |
Core PPE Directive: A Multi-Layered Defense
Given the multifaceted hazards, a comprehensive PPE strategy is non-negotiable. This strategy must protect against explosive force, chemical splashes, and vapor inhalation. All operations involving this compound must be conducted within a certified chemical fume hood, and a blast shield must be positioned between the user and the apparatus.[1][3]
| PPE Component | Specification & Standard | Rationale for Use with this compound |
| Hand Protection | Double Gloving: - Inner: Nitrile exam glove- Outer: Heavy-duty nitrile or Silver Shield® gloves | Provides primary barrier against skin absorption, which is a potential route of exposure for azides.[4] Double gloving offers protection against minor splashes and allows for the safe removal of a contaminated outer glove. |
| Eye & Face Protection | Safety Goggles: ANSI Z87.1 rated, chemical splash goggles.Face Shield: Full-face shield worn over safety goggles. | Goggles protect against chemical splashes.[3] A full-face shield is mandatory to provide an additional layer of protection from potential explosions or energetic decompositions, especially when a blast shield is not feasible. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A standard cotton lab coat is insufficient. An FR lab coat provides a critical barrier against fire, which can result from the ignition of solvents following an energetic decomposition event. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills of corrosive or toxic materials. |
Operational Protocols: Aligning PPE with Procedure
The specific PPE ensemble must be adapted to the scale and nature of the laboratory operation. The following protocols provide step-by-step guidance for common procedures.
-
Preparation: Don the full core PPE: FR lab coat, double gloves (nitrile), and chemical splash goggles. Place a blast shield in front of the analytical balance inside the fume hood.
-
Tool Selection: Crucially, use only non-metal tools. Employ plastic or ceramic spatulas for any transfers.[2][3] Metal spatulas can scratch the solid azide, creating friction, or react to form dangerous metal azides.
-
Weighing: Tare a suitable glass container. Carefully transfer the desired amount of this compound using the non-metal spatula. Avoid any grinding or scraping motions.
-
Cleanup: After transfer, decontaminate the spatula and any surfaces according to the disposal plan (Section 5).
-
Working Zone: All manipulations must occur in a chemical fume hood behind a blast shield.[1]
-
PPE: The full PPE ensemble is required: FR lab coat, double gloves, safety goggles, and a full-face shield.
-
Glassware: Avoid using glassware with ground-glass joints where possible, as friction can be an initiation source.[3] If unavoidable, ensure joints are well-lubricated and handled gently.
-
Solvent Choice: Never use halogenated solvents. [1][2] Select appropriate non-halogenated solvents for the reaction.
-
Heating: If heating is required, use a liquid bath (oil or water) with a temperature controller and secondary containment. Do not heat the reaction directly on a hot plate. Avoid heating above the decomposition temperature, which for many aryl azides can begin as low as 75-160 °C.[6][7]
-
Monitoring: Monitor the reaction remotely if possible. Do not leave the reaction unattended.
-
Quenching: If the reaction requires quenching, do so slowly at a reduced temperature. Avoid quenching with strong acids, which can generate hydrazoic acid.[2]
-
Extraction: Perform extractions in a separatory funnel, ensuring it is vented frequently and pointed away from the user into the back of the fume hood.
-
Concentration: Do not concentrate azide-containing solutions to dryness using a rotary evaporator. [3] This can lead to the isolation of a potentially explosive residue. If solvent removal is necessary, it should be done with extreme care and not to completion. Purification should be limited to techniques like extraction or precipitation.[3]
The following diagram outlines the decision-making process for PPE selection based on the experimental workflow.
Emergency Procedures: Spill and Exposure Plan
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Using non-metal tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and then decontaminate with a 10% sodium nitrite solution followed by a dilute acid (e.g., 2M HCl) to destroy residual azide, ensuring proper ventilation. Finally, neutralize the area.
-
-
Skin Exposure:
-
Immediately go to the nearest safety shower or eyewash station.
-
Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention. Provide the medical team with the identity of the chemical.
-
-
Eye Exposure:
-
Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of azides.
-
Waste Collection: All solid and liquid waste contaminated with this compound must be collected in a clearly labeled, dedicated hazardous waste container.[3] Never mix azide waste with acidic waste streams , as this can generate explosive hydrazoic acid.[2]
-
Container Choice: Use a sturdy, sealed container that is compatible with the waste. Avoid metal cans.
-
Decontamination of Equipment: Glassware and equipment should be rinsed with a suitable organic solvent, and the rinsate collected as hazardous waste. Subsequently, the equipment should be submerged in a freshly prepared solution of sodium nitrite (20%) in aqueous sulfuric acid to destroy any residual azide. This decontamination procedure should be performed in a fume hood.[4]
-
Disposal: All azide-containing waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[2][3] Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4]
By adhering to this comprehensive PPE and handling guide, researchers can effectively mitigate the inherent risks of working with this compound, ensuring a safer laboratory environment for the advancement of science.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Decomposition of Aryl Azides.
-
University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline Number: 04-028. Retrieved from [Link]
-
UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Retrieved from [Link]
-
UVIC. (2022). Azides - Safe Work Procedure (SWP – 004). Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 2-iodobenzoate.
- Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-iodobenzoate.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
-
National Center for Biotechnology Information. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed Central. Retrieved from [Link]
- Fisher Scientific. (2024). Safety Data Sheet: Methyl 2-iodobenzoate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. Retrieved from [Link]
- Chalmers University of Technology. (n.d.). Application of amorphous classification system and glass forming ability. Chalmers ODR.
-
Caloong Chemical. (2023). Discovering the Properties and Applications of Methyl 2-Iodobenzoate. Retrieved from [Link]
-
PubMed. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Iodobenzoate.
-
Semantic Scholar. (2019). Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2. Retrieved from [Link]
-
Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. uvic.ca [uvic.ca]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
